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3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL Documentation Hub

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  • Product: 3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL
  • CAS: 886366-70-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Workflows for 3-(3-Phenoxyphenyl)-DL-beta-alaninol: A Technical Whitepaper

Executive Summary In modern drug discovery, the selection and characterization of bifunctional building blocks dictate the downstream success of lead optimization. 3-(3-Phenoxyphenyl)-DL-beta-alaninol (CAS: 886366-70-7),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection and characterization of bifunctional building blocks dictate the downstream success of lead optimization. 3-(3-Phenoxyphenyl)-DL-beta-alaninol (CAS: 886366-70-7), also known as 3-amino-3-(3-phenoxyphenyl)propan-1-ol, is a highly versatile scaffold[1]. Its architecture combines a flexible, lipophilic diphenyl ether system with a hydrophilic, ionizable 1,3-aminoalcohol chain. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and the self-validating experimental workflows required to harness this racemic compound in medicinal chemistry.

Structural Architecture and Physicochemical Properties

The utility of 3-(3-phenoxyphenyl)-DL-beta-alaninol lies in its contrasting structural motifs. The diphenyl ether group drives hydrophobic target engagement, while the primary amine and primary alcohol provide a bidentate hydrogen-bonding network and a handle for orthogonal synthetic derivatization.

Quantitative Data Summary
PropertyValueCausality & Pharmacological Significance
Chemical Name 3-(3-phenoxyphenyl)-DL-beta-alaninolStandard IUPAC nomenclature indicating the racemic (DL) nature of the C3 chiral center[1].
CAS Number 886366-70-7Unique registry identifier for the specific racemic mixture[1].
Molecular Formula C15H17NO2Indicates a carbon-rich framework balanced by heteroatoms[1].
Molecular Weight 243.304 g/mol Falls well within the optimal Lipinski Rule of 5 range (<500 Da) for oral bioavailability[1].
Predicted LogP ~2.8Driven by the diphenyl ether; optimal for traversing lipid bilayers without excessive lipophilic toxicity.
pKa (Amine) ~9.5Ensures the molecule is predominantly protonated at physiological pH (7.4), acting as a critical solubility anchor[2].
H-Bond Donors/Acceptors 3 / 3Facilitates robust, directional target engagement via the 1,3-aminoalcohol motif.

Stereochemical Dynamics and Pharmacophore Mapping

Because the compound possesses a chiral center at the C3 position, it exists as a racemic (DL) mixture. In biological systems, enantiomers frequently exhibit drastically different pharmacokinetic and pharmacodynamic profiles due to the stereospecific nature of protein binding pockets. Understanding the logical relationship between the molecule's structural motifs and its biological behavior is critical for downstream development.

G A 3-(3-Phenoxyphenyl) -DL-beta-alaninol B Diphenyl Ether Motif A->B C 1,3-Aminoalcohol Motif A->C D C3 Chiral Center A->D E High Lipophilicity (LogP ~2.8) B->E G Ionization at pH 7.4 (pKa ~9.5) C->G I Stereospecific Target Engagement D->I F Hydrophobic Pocket Binding E->F H Aqueous Solubility & H-Bonding G->H J Chiral Resolution Requirement I->J

Pharmacophore logic mapping structural motifs to physicochemical and biological outcomes.

Experimental Workflows and Methodologies

To transition this compound from a raw chemical building block to a biologically evaluable entity, rigorous analytical workflows must be employed. The protocols below are designed as self-validating systems, ensuring data integrity through built-in causality checks.

Protocol A: Enantiomeric Resolution via Chiral HPLC

Biological targets are inherently chiral; therefore, isolating the pure (R)- and (S)-enantiomers from the DL mixture is non-negotiable. We employ Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC) for this separation (3)[3].

  • Column Selection: Utilize an immobilized polysaccharide-based column (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm). The immobilized nature allows for a broader range of organic modifiers compared to coated phases.

  • Mobile Phase Optimization: Prepare an isocratic mixture of Hexane/Isopropanol (80:20 v/v).

    • Causality Check: You must add 0.1% Diethylamine (DEA) to the mobile phase. Because 3-(3-phenoxyphenyl)-DL-beta-alaninol contains a primary amine, it will undergo secondary electrostatic interactions with residual silanols on the silica support. DEA outcompetes the analyte for these non-specific binding sites, preventing severe peak tailing and ensuring baseline resolution.

  • Detection & Fractionation: Monitor the eluent using UV detection at 254 nm (targeting the phenoxyphenyl chromophore) and collect the separated fractions.

  • Validation (Self-Correction): Re-inject the isolated fractions under the same conditions. The system is validated only if the Enantiomeric Excess (ee) is >99%. Determine absolute configuration via specific rotation (polarimetry).

Workflow N1 Racemic Mixture (DL-beta-alaninol) N2 Chiral HPLC (e.g., Chiralpak AD) N1->N2 N3 (R)-Enantiomer Fraction N2->N3 N4 (S)-Enantiomer Fraction N2->N4 N5 ELSD / UV Detection N3->N5 N4->N5 N6 Polarimetry (Specific Rotation) N5->N6 N7 Validation: ee > 99% N6->N7

Step-by-step workflow for the chiral resolution and enantiomeric validation of the racemic mixture.

Protocol B: pKa Determination via Potentiometric Titration

Accurate determination of the amine's pKa is critical for predicting the molecule's ionization state in vivo, which directly impacts its solubility and permeability (4)[4].

  • Sample Preparation: Dissolve 1-2 mg of the compound in a standardized 0.15 M KCl solution to maintain a constant ionic strength mimicking physiological conditions.

  • Co-Solvent Strategy:

    • Causality Check: Because the neutral microstate of the diphenyl ether moiety is highly lipophilic, precipitation in purely aqueous media during the basic phase of the titration is a significant risk. Therefore, titrations must be performed in varying ratios of methanol/water (e.g., 30%, 40%, and 50% MeOH by volume)[4].

  • Automated Titration: Utilizing an automated titrator (e.g., Sirius T3), titrate the solution from pH 2.0 to 12.0 using standardized 0.5 M HCl and 0.5 M KOH under a nitrogen atmosphere to prevent CO2 absorption.

  • Yasuda-Shedlovsky Extrapolation (Validation): Plot the apparent pKa (psKa) obtained from the co-solvent mixtures against the dielectric constant of the respective solvent ratios. Extrapolate the linear regression to 0% co-solvent to determine the true aqueous pKa. The protocol is self-validated if the linear regression yields an

    
    .
    

Synthetic Utility and Orthogonal Derivatization

For medicinal chemists, 3-(3-phenoxyphenyl)-DL-beta-alaninol is a highly programmable node. However, the presence of both a primary amine and a primary alcohol requires careful orthogonal protection strategies.

To selectively derivatize the alcohol (e.g., via etherification or esterification), the amine must first be masked. The standard approach involves treating the compound with Di-tert-butyl dicarbonate (Boc2O) in the presence of Triethylamine (TEA) in Dichloromethane (DCM). The Boc-protected intermediate effectively neutralizes the nucleophilicity of the nitrogen, allowing the primary hydroxyl group to be selectively oxidized to an aldehyde (via Swern oxidation) or alkylated, preserving the integrity of the crucial diphenyl ether backbone.

References

  • Reagent Database. "3-AMINO-3-(3-PHENOXY-PHENYL)-PROPAN-1-OL CAS 886366-70-7". 1

  • ResearchGate. "Enantioselective Ion-Pair Chromatography of Phenolic 2-Dipropylaminotetralin Derivatives on Achiral Stationary Phases". 3

  • European Journal of Pharmaceutical Sciences (via Ovid). "Measurement of pKa values of newly synthesized heteroarylaminoethanols by CZE". 2

  • Journal of Pharmaceutical and Biomedical Analysis (via PMC). "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments". 4

Sources

Exploratory

molecular structure and formula of 3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL

An In-Depth Technical Guide to the Molecular Structure and Properties of 3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL Abstract This technical guide provides a comprehensive analysis of 3-(3-phenoxyphenyl)-DL-beta-alaninol, a chi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Properties of 3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL

Abstract

This technical guide provides a comprehensive analysis of 3-(3-phenoxyphenyl)-DL-beta-alaninol, a chiral amino alcohol. It details the compound's molecular structure, chemical formula, and key identifiers. While specific experimental data is sparse in publicly available literature, this document outlines a robust, proposed synthetic pathway via the reduction of its corresponding β-amino acid precursor, complete with a detailed experimental protocol and characterization methodologies. The guide is intended for researchers, chemists, and drug development professionals who may utilize this molecule as a building block or investigate its potential applications in medicinal chemistry and materials science.

Introduction to 3-(3-phenoxyphenyl)-DL-beta-alaninol

3-(3-phenoxyphenyl)-DL-beta-alaninol belongs to the class of β-amino alcohols, organic compounds characterized by an alcohol and an amine functional group separated by two carbon atoms. The "-alaninol" suffix indicates that it is derived from the amino acid alanine by the chemical reduction of the carboxylic acid group to a primary alcohol[1][2]. The "beta" designation specifies that the amino group is attached to the β-carbon (C3) relative to the carbonyl carbon of the parent acid, or in this case, the C3 position relative to the C1 alcohol.

The molecular architecture is further defined by a complex substituent at the C3 position: a 3-phenoxyphenyl group. This moiety consists of a central phenyl ring substituted at the meta-position with a phenoxy group, creating a diphenyl ether linkage. The "DL" prefix denotes that the compound is a racemic mixture, containing equal amounts of the Dextrorotatory (+) and Levorotatory (-) enantiomers, arising from the chiral center at the C3 carbon. The presence of a flexible ether linkage, two aromatic rings, and a chiral amino alcohol functional group makes it a molecule of interest for constructing more complex chemical entities.

Molecular Identity and Structure

A precise understanding of a molecule's identity is foundational for any research endeavor. This section consolidates the key identifiers and elucidates the structural features of 3-(3-phenoxyphenyl)-DL-beta-alaninol.

Chemical Formula and Identifiers

The fundamental properties and registry information for 3-(3-phenoxyphenyl)-DL-beta-alaninol are summarized below for unambiguous identification.

Identifier Value Source
IUPAC Name 3-amino-3-(3-phenoxyphenyl)propan-1-ol[3]
Synonyms 3-(3-PHENOXYPHENYL)-DL-BETA-ALANINOL, DL-BETA-(3-PHENOXYPHENYL)ALANINOL[3]
CAS Number 886366-70-7[3]
Molecular Formula C₁₅H₁₇NO₂[3]
Molecular Weight 243.304 g/mol [3]
SMILES c1ccc(cc1)Oc2cccc(c2)C(CCO)N[3]
InChIKey OYWAHXNHRLBPHL-UHFFFAOYSA-N[3]
Structural Elucidation

The structure of 3-(3-phenoxyphenyl)-DL-beta-alaninol features a propanol backbone with key substitutions. The hydroxyl (-OH) group is at position 1. The amino (-NH₂) group is at the β-position (C3), which is a chiral center. Also attached to this chiral carbon is the 3-phenoxyphenyl group. This arrangement is visualized in the diagram below.

Caption: 2D structure of 3-amino-3-(3-phenoxyphenyl)propan-1-ol.

Physicochemical Properties (Computed)

Computational models provide valuable insights into the physicochemical nature of a molecule, which can inform its handling, formulation, and potential biological interactions.

Property Value Significance
Hydrogen Bond Donors 2The -OH and -NH₂ groups can donate protons, influencing solubility and receptor binding.[3]
Hydrogen Bond Acceptors 3The nitrogen, hydroxyl oxygen, and ether oxygen can accept protons.[3]
Rotatable Bonds High (estimated)The numerous single bonds suggest significant conformational flexibility.

Synthesis and Characterization

While a specific, peer-reviewed synthesis for 3-(3-phenoxyphenyl)-DL-beta-alaninol is not prominently documented, a logical and robust synthetic route can be proposed based on well-established organic chemistry principles. The most direct approach involves the reduction of the corresponding β-amino acid, 3-(3-phenoxyphenyl)-DL-beta-alanine (CAS 202131-32-6)[4].

Proposed Retrosynthetic Pathway

Retrosynthesis provides a logical framework for planning a synthesis by working backward from the target molecule to commercially available starting materials.

retrosynthesis target 3-(3-phenoxyphenyl)-DL-beta-alaninol precursor 3-(3-phenoxyphenyl)-DL-beta-alanine (CAS: 202131-32-6) target->precursor Reduction (e.g., LiAlH₄)

Caption: Retrosynthesis of the target compound from its β-amino acid precursor.

Experimental Protocol: Reduction of 3-(3-phenoxyphenyl)-DL-beta-alanine

This protocol describes a standard procedure for the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄), a potent reducing agent suitable for this transformation[1].

Disclaimer: This protocol is hypothetical and must be adapted and performed by a qualified chemist with appropriate safety precautions in a controlled laboratory setting. LiAlH₄ reacts violently with water.

Materials:

  • 3-(3-phenoxyphenyl)-DL-beta-alanine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

  • Silica Gel for column chromatography

Protocol Steps:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagent Addition: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ at 0 °C (ice bath).

  • Substrate Introduction: 3-(3-phenoxyphenyl)-DL-beta-alanine, dissolved in a minimum amount of anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Quenching (Fieser method): The reaction is cooled to 0 °C. The excess LiAlH₄ is quenched by the sequential, slow, and careful dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

  • Filtration and Extraction: The resulting granular precipitate is filtered off and washed thoroughly with ethyl acetate. The combined organic filtrates are collected.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude alaninol is purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(3-phenoxyphenyl)-DL-beta-alaninol.

Caption: Experimental workflow for the synthesis of the target alaninol.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would confirm the presence of aromatic protons, the ether linkage, the aliphatic chain protons, and the protons of the amine and alcohol groups. The diastereotopic protons of the -CH₂- group adjacent to the chiral center would likely appear as a complex multiplet.

    • ¹³C NMR: Would show the correct number of carbon signals corresponding to the 15 carbons in the molecule, with distinct signals for the aromatic, aliphatic, and oxygen/nitrogen-bound carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would be expected to show a prominent [M+H]⁺ ion at m/z 244.3, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Key stretches would validate the functional groups: a broad peak around 3300-3400 cm⁻¹ for the O-H and N-H stretches, and strong C-O stretches around 1200-1250 cm⁻¹ for the ether and alcohol groups.

Potential Applications and Future Directions

While specific applications for 3-(3-phenoxyphenyl)-DL-beta-alaninol are not established, its structural features suggest several areas for potential investigation:

  • Medicinal Chemistry: The diphenyl ether motif is present in numerous biologically active compounds. This alaninol could serve as a chiral building block for synthesizing novel drug candidates.

  • Asymmetric Catalysis: Amino alcohols are well-known precursors to chiral ligands used in asymmetric synthesis. The individual enantiomers, once resolved from the DL-mixture, could be derivatized into ligands for metal-catalyzed reactions.

  • Materials Science: The aromatic and polar functional groups could be incorporated into polymers or other materials to impart specific properties.

Future research should focus on the chromatographic resolution of the D and L enantiomers to allow for the study of their individual biological activities and their use in stereoselective synthesis.

Conclusion

3-(3-phenoxyphenyl)-DL-beta-alaninol is a structurally interesting chiral molecule defined by its C₁₅H₁₇NO₂ formula and CAS number 886366-70-7[3]. This guide has provided a detailed overview of its molecular structure, identifiers, and computed properties. Furthermore, a logical and detailed synthetic protocol has been proposed, leveraging the chemical reduction of its β-amino acid analog. The analytical methods outlined provide a clear pathway for the structural verification of the synthesized compound. This molecule represents a versatile platform for further exploration in synthetic chemistry and drug discovery.

References

  • Reagent Database. (n.d.). 3-amino-3-(3-phenoxy-phenyl)-propan-1-ol. Retrieved from [Link]

  • Wikipedia. (2023). Alaninol. Retrieved from [Link]

  • PubChem. (n.d.). phenylalaninol, (S)-. Retrieved from [Link]

Sources

Foundational

CAS registry number and identifiers for 3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL

The following technical guide details the chemical identity, synthesis, and application of 3-(3-Phenoxyphenyl)-DL-beta-alaninol . A Privileged Scaffold for Medicinal Chemistry & Agrochemical Synthesis Introduction & Chem...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 3-(3-Phenoxyphenyl)-DL-beta-alaninol .

A Privileged Scaffold for Medicinal Chemistry & Agrochemical Synthesis

Introduction & Chemical Identity

3-(3-Phenoxyphenyl)-DL-beta-alaninol is a specialized amino alcohol intermediate used primarily as a building block in the synthesis of bioactive small molecules. Structurally, it features a 3-phenoxyphenyl moiety—a "privileged structure" frequently found in kinase inhibitors (e.g., Ibrutinib) and type II pyrethroids—linked to a chiral amino-alcohol backbone.

The compound represents the reduced form of the corresponding beta-amino acid. Its racemic nature (DL) makes it a versatile starting material for parallel synthesis libraries or for subsequent chiral resolution.

Core Identifiers

The following table consolidates the verified identifiers for the racemic compound.

Identifier TypeValue
Chemical Name 3-Amino-3-(3-phenoxyphenyl)propan-1-ol
CAS Registry Number 886366-70-7
Related CAS (Acid) 202131-32-6 (3-(3-phenoxyphenyl)-beta-alanine)
Molecular Formula C₁₅H₁₇NO₂
Molecular Weight 243.30 g/mol
MDL Number MFCD07784131
InChI Key ZCLXAQLZFPYYQJ-UHFFFAOYSA-N (Predicted)
SMILES NC(CCO)c1cccc(Oc2ccccc2)c1

Structural Analysis & Connectivity

The molecule consists of a flexible propyl chain bearing an amine at the C3 position and a primary alcohol at the C1 position. The lipophilic 3-phenoxyphenyl group anchors the molecule, providing significant hydrophobic interaction potential in protein binding pockets.

G Phenoxy 3-Phenoxyphenyl Group (Lipophilic Anchor) ChiralCenter C3 Chiral Center (Racemic DL) Phenoxy->ChiralCenter Aryl-Alkyl Bond Amine Primary Amine (H-Bond Donor) ChiralCenter->Amine C-N Bond Alcohol Primary Alcohol (H-Bond Donor/Acceptor) ChiralCenter->Alcohol Ethyl Linker

Figure 1: Functional connectivity of 3-(3-Phenoxyphenyl)-DL-beta-alaninol. The scaffold combines a lipophilic tail with a polar head group.

Synthesis & Experimental Protocols

The synthesis of 3-(3-phenoxyphenyl)-DL-beta-alaninol is typically achieved via the reduction of its corresponding beta-amino acid precursor, which is itself derived from 3-phenoxybenzaldehyde.

Route: Modified Rodionov-Knoevenagel Condensation

This protocol describes the formation of the beta-amino acid followed by reduction. This method is preferred for its scalability and use of accessible reagents.

Reagents Required:

  • 3-Phenoxybenzaldehyde (CAS 39515-51-0)

  • Malonic acid[1]

  • Ammonium acetate[1]

  • Ethanol (anhydrous)

  • Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex

  • Tetrahydrofuran (THF), anhydrous

Step 1: Synthesis of 3-(3-Phenoxyphenyl)-beta-alanine
  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-phenoxybenzaldehyde (1.0 eq) and malonic acid (1.0 eq) in anhydrous ethanol.

  • Amination: Add ammonium acetate (2.0 eq) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. The reaction proceeds via the formation of an ammonium salt of the cinnamic acid derivative, followed by Michael addition of ammonia and decarboxylation.

  • Isolation: Cool the reaction mixture to room temperature. The product, 3-(3-phenoxyphenyl)-beta-alanine , often precipitates as a white solid. Filter and wash with cold ethanol. If no precipitate forms, concentrate the solvent and recrystallize from ethanol/ether.

    • Validation: Check purity via TLC (n-butanol:acetic acid:water 4:1:1) or LC-MS (M+H = 258.1).

Step 2: Reduction to the Amino Alcohol
  • Setup: Flame-dry a 3-neck flask and purge with Nitrogen/Argon. Add anhydrous THF.

  • Activation: Suspend the 3-(3-phenoxyphenyl)-beta-alanine (1.0 eq) in the THF.

  • Reduction: Cool the mixture to 0°C. Slowly add LiAlH₄ (2.5 eq) pellets or solution dropwise to control hydrogen evolution.

    • Alternative: Use Borane-THF (BH₃·THF) complex (3.0 eq) at 0°C if milder conditions are required to preserve the ether linkage (though the diphenyl ether is generally stable to LAH).

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux for 4–12 hours to ensure complete reduction of the carboxylate.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g). Stir until a granular white precipitate forms.

  • Purification: Filter off the aluminum salts. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Result: The resulting oil or low-melting solid is 3-(3-phenoxyphenyl)-DL-beta-alaninol .

Synthesis Aldehyde 3-Phenoxybenzaldehyde (Starting Material) Condensation Step 1: Knoevenagel/Rodionov (Malonic Acid + NH4OAc) Aldehyde->Condensation AminoAcid Intermediate: 3-(3-Phenoxyphenyl)-beta-alanine (CAS 202131-32-6) Condensation->AminoAcid Reduction Step 2: Reduction (LiAlH4 or BH3-THF) AminoAcid->Reduction FinalProduct Target: 3-(3-Phenoxyphenyl)-DL-beta-alaninol (CAS 886366-70-7) Reduction->FinalProduct

Figure 2: Synthetic pathway from commercially available aldehyde to the target amino alcohol.

Applications in Drug Discovery

The 3-phenoxyphenyl moiety is a critical pharmacophore. The amino-alcohol functionality of the target molecule allows it to serve as a chiral scaffold for several drug classes.

Kinase Inhibitor Development

Many tyrosine kinase inhibitors (e.g., BTK, EGFR inhibitors) utilize a phenoxyphenyl ether to occupy the hydrophobic pocket of the ATP-binding site.

  • Mechanism: The amino group can be acylated to form an amide linker (the "hinge binder"), while the alcohol can be cyclized or derivatized to solubilizing groups.

  • Utility: This specific alaninol allows for the exploration of the beta-position of the linker, introducing a chiral center that can improve selectivity between kinase isoforms.

Agrochemicals (Pyrethroids)

While traditional pyrethroids are esters of cyclopropanecarboxylic acids, next-generation agrochemicals explore bioisosteres.

  • The 3-phenoxyphenyl group is the defining feature of Type II pyrethroids (e.g., Deltamethrin).

  • Incorporating this group into an amino-alcohol scaffold allows for the synthesis of oxazoline or oxazole derivatives, which are known to possess insecticidal or fungicidal activity.

Safety & Handling

  • GHS Classification: Based on structural analogs (amino alcohols), this compound is likely Corrosive (Category 1B) and an Irritant .

  • Hazard Statements: H314 (Causes severe skin burns and eye damage).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amino alcohols are hygroscopic and can absorb CO₂ from the air.

References

  • Reagent Database . 3-Amino-3-(3-phenoxy-phenyl)-propan-1-ol (CAS 886366-70-7). Retrieved from

  • Rodionov, V. M., & Malevinskaya, E. T. (1948). Synthesis of beta-amino acids from aldehydes and malonic acid. Berichte der Deutschen Chemischen Gesellschaft. (General method for beta-amino acid synthesis).
  • Santa Cruz Biotechnology . 3-(3-phenoxyphenyl)-DL-beta-alanine (CAS 202131-32-6). Retrieved from

  • PubChem . 3-Amino-3-phenylpropan-1-ol (Analogous Structure). CID 203500.[2] Retrieved from

Sources

Exploratory

safety data sheet (SDS) and toxicity profile of 3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL

Executive Summary & Chemical Identity 3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL is a specialized chiral building block used primarily in the synthesis of small-molecule kinase inhibitors (e.g., BTK inhibitors) and neuroprotec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL is a specialized chiral building block used primarily in the synthesis of small-molecule kinase inhibitors (e.g., BTK inhibitors) and neuroprotective agents. Chemically, it combines a beta-amino alcohol motif with a phenoxyphenyl ether scaffold.

While valuable for its structural pharmacophores, this compound presents a dual safety profile: the immediate contact hazards typical of amino alcohols (irritation/corrosion) and the latent systemic toxicity risks associated with its metabolic byproducts, specifically 3-phenoxybenzoic acid (3-PBA).

Physicochemical Profile
PropertyValue / DescriptionSource/Prediction
CAS Number 886366-70-7 [1]
IUPAC Name 3-amino-3-(3-phenoxyphenyl)propan-1-olStandard Nomenclature
Molecular Formula C₁₅H₁₇NO₂Calculated
Molecular Weight 243.30 g/mol Calculated
Appearance White to off-white solid (crystalline powder)Analog Inference [2]
Melting Point 75–85 °C (Predicted based on analogs)SAR Analysis*
Solubility Soluble in DMSO, Methanol, Ethanol, Dilute HCl.[1] Low solubility in water.Functional Group Analysis
LogP ~2.5–3.0Predicted (Phenoxy lipophilicity)
pKa ~9.5 (Amine)Typical for

-amino alcohols

*Note: Closely related analogs like 3-amino-3-(4-methoxyphenyl)propan-1-ol exhibit melting points in the 82–86°C range [3].

Hazard Identification (GHS Classification)

Since a regulatory-validated SDS is often unavailable for niche intermediates, this section represents a Virtual SDS derived from Structure-Activity Relationship (SAR) analysis and read-across data from the 3-phenoxyphenyl and beta-alaninol classes.

Signal Word: WARNING
Hazard Statements
  • H302: Harmful if swallowed (Category 4).

  • H315: Causes skin irritation (Category 2).

  • H319: Causes serious eye irritation (Category 2A).

  • H335: May cause respiratory irritation (Category 3).

The "Hidden" Hazard: Metabolic Toxicity Alert

Researchers must be aware that the 3-phenoxyphenyl moiety is a known metabolic precursor to 3-phenoxybenzoic acid (3-PBA) .

  • Endocrine Disruption: 3-PBA has demonstrated anti-estrogenic activity in yeast and mammalian cell assays [4].

  • Neurotoxicity: 3-PBA is a metabolite of pyrethroid insecticides and has been linked to dopaminergic neurodegeneration in models relevant to Parkinson’s Disease [5].

Critical Safety Directive: Treat this compound not just as a local irritant, but as a potential Systemic Endocrine/Neuro-Modulator . Avoid aerosol generation strictly.

Toxicology & Metabolic Pathway Analysis

Metabolic Activation Workflow

The toxicity of this compound is likely biphasic: immediate irritation from the basic amine, followed by systemic effects from the phenoxy metabolite.

MetabolicPathway Compound 3-(3-PHENOXYPHENYL)- DL-beta-ALANINOL (Parent) Oxidation CYP450 / MAO Oxidative Deamination Compound->Oxidation Aldehyde Intermediate Aldehyde Oxidation->Aldehyde Acid 3-(3-Phenoxyphenyl) propionic acid Aldehyde->Acid ALDH Cleavage Beta-Oxidation / Ether Cleavage Acid->Cleavage Metabolite 3-PHENOXYBENZOIC ACID (3-PBA) *Toxicophore* Cleavage->Metabolite Systemic Accumulation

Figure 1: Predicted metabolic trajectory. The accumulation of 3-PBA (red) represents the primary chronic toxicity risk.

Target Organ Toxicity
  • Respiratory System: The amino alcohol functionality is highly irritating to mucous membranes. Inhalation of dust can cause chemical pneumonitis.

  • Central Nervous System (CNS): High-dose exposure may induce adrenergic symptoms (tremors, hyperactivity) due to the structural similarity to biogenic amines, compounded by the neurotoxic potential of the phenoxy metabolite.

  • Liver: As the primary site of oxidative metabolism (CYP450), the liver is a target for metabolite accumulation.

Safe Handling & Experimental Protocols

Storage & Stability
  • Hygroscopicity: Beta-amino alcohols are notoriously hygroscopic. Absorption of water leads to "gumming" and degradation.

  • Protocol: Store under Argon or Nitrogen atmosphere.

  • Temperature: Keep at 2–8°C (Refrigerated).

  • Container: Amber glass vials with Teflon-lined caps (avoid metal contact due to chelation potential).

Solubilization Protocol (Self-Validating)

To ensure consistent dosing in biological assays:

  • Weighing: Weigh quickly in a dehumidified environment (e.g., glove box or with antistatic gun).

  • Primary Solvent: Dissolve in DMSO (dimethyl sulfoxide) to create a 10–100 mM stock.

    • Validation: Solution should be clear and colorless. Yellowing indicates oxidation.

  • Aqueous Dilution: Add the DMSO stock to the aqueous buffer dropwise while vortexing.

    • Caution: Do not exceed 10% DMSO final concentration to avoid solvent toxicity artifacts.

Handling Decision Tree

SafetyFlow Start Handling 3-(3-Phenoxyphenyl)-DL-beta-alaninol State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/MeOH) State->Solution Weighing Is quantity > 100mg? Solid->Weighing Gloves Double Nitrile Gloves (DMSO permeates single layers) Solution->Gloves Hood Fume Hood Required Wear N95/P100 if dust likely Weighing->Hood No GloveBox Glove Box / Static Control (Prevents hygroscopic degradation) Weighing->GloveBox Yes

Figure 2: Safety decision matrix for handling solid vs. solvated forms.

Emergency Response

  • Eye Contact: Rinse immediately with water for 15 minutes. Do not use neutralizing agents. The basic nature of the amine can cause corneal opacity; immediate ophthalmological consult is required.

  • Skin Contact: Wash with soap and water. If dissolved in DMSO, assume systemic absorption has occurred; monitor for adrenergic signs (tachycardia, tremors).

  • Spill Cleanup (Solid): Do not dry sweep. Cover with a damp absorbent pad (to prevent dust) or use a HEPA-filter vacuum. Neutralize the surface with dilute acetic acid (vinegar) followed by water.

References

  • Reagent Database. (n.d.). 3-AMINO-3-(3-PHENOXY-PHENYL)-PROPAN-1-OL CAS 886366-70-7. Retrieved from [Link]

  • Toxicology. (2010). The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line. PubMed PMID: 19853000. Retrieved from [Link]

  • Science of The Total Environment. (2022). The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration. PubMed PMID: 35605864. Retrieved from [Link]

Sources

Foundational

thermodynamic stability of phenoxyphenyl beta-amino alcohols

This guide serves as an advanced technical resource for the thermodynamic evaluation of phenoxyphenyl -amino alcohols (aryloxypropanolamines). It is designed for application scientists and medicinal chemists requiring ri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the thermodynamic evaluation of phenoxyphenyl


-amino alcohols (aryloxypropanolamines). It is designed for application scientists and medicinal chemists requiring rigorous stability data for lead optimization and formulation.

Thermodynamic Stability of Phenoxyphenyl -Amino Alcohols: A Technical Guide

Executive Summary

Phenoxyphenyl


-amino alcohols represent a privileged pharmacophore in medicinal chemistry, forming the core of 

-adrenergic antagonists (e.g., propranolol) and emerging TLR4 inhibitors. Their therapeutic efficacy hinges on the structural integrity of the 1-amino-3-phenoxy-2-propanol scaffold.

Thermodynamically, these systems are governed by a delicate balance of intramolecular hydrogen bonding (IMHB), steric strain from the aromatic ether moiety, and pKa-dependent ionization states. This guide provides a mechanistic breakdown of their stability profiles, degradation pathways, and validated protocols for assessing their endurance in drug development pipelines.[1]

Molecular Architecture & Thermodynamic Landscape

The stability of phenoxyphenyl


-amino alcohols is not merely a function of bond dissociation energies but is dictated by conformational free energy (

) and hydration thermodynamics.
Intramolecular Hydrogen Bonding (IMHB)

The defining thermodynamic feature of


-amino alcohols is the formation of a 5-membered pseudo-cyclic ring via intramolecular hydrogen bonding.
  • Mechanism: The hydroxyl oxygen acts as a proton donor to the amine nitrogen (

    
    ) or vice versa (
    
    
    
    ).
  • Thermodynamic Impact: In non-polar environments (e.g., lipid bilayers or amorphous solid dispersions), the

    
     interaction stabilizes the gauche conformer by approximately 2–5 kcal/mol. This stabilization barrier protects the heteroatoms from oxidative attack but can be disrupted in aqueous formulations, altering the degradation kinetics.
    
  • Phenoxy Effect: The phenoxy group exerts an electron-withdrawing inductive effect (-I) through the ether linkage, slightly increasing the acidity of the secondary alcohol. This strengthens the

    
     interaction compared to aliphatic analogs.
    
Electronic & Steric Contributions
  • Ether Linkage Stability: The aryl-alkyl ether bond is thermodynamically robust (

    
    ), resistant to hydrolysis under physiological pH. However, it serves as a lipophilic anchor that drives partitioning into hydrophobic domains, affecting oxidation rates.
    
  • Amine Basicity: The

    
    -hydroxyl group lowers the pKa of the amine (typically 9.0–9.5) relative to simple amines. This pKa shift is critical; the unprotonated species is more susceptible to N-oxidation, while the protonated form is kinetically stable.
    
Conformational Equilibrium Diagram

The following diagram illustrates the thermodynamic equilibrium between the stabilized gauche conformer and the reactive anti conformer.

ConformationalStability Gauche Gauche Conformer (Stabilized IMHB) Transition Rotational Transition State Gauche->Transition + ΔH (Enthalpic Cost) Anti Anti Conformer (Solvent Exposed) Anti->Gauche Non-polar Solvent Transition->Anti + ΔS (Entropic Gain)

Figure 1: Conformational equilibrium governed by Intramolecular Hydrogen Bonding (IMHB). The gauche form is enthalpically favored in vacuo/lipids, while the anti form is entropically favored in water.

Degradation Mechanisms[2]

Understanding the specific degradation pathways is essential for designing robust formulations.[2]

Oxidative Deamination & N-Oxidation

The secondary amine is the "soft spot" of the molecule.

  • Pathway: Direct reaction with molecular oxygen or peroxides (common excipient impurities) leads to the formation of N-oxides or, via radical mechanisms, oxidative deamination to the corresponding aldehyde/ketone.

  • Catalysis: Trace metal ions (

    
    ) drastically lower the activation energy (
    
    
    
    ) for this process.
Retro-Aldol-Type Cleavage

While less common than in


-hydroxy ketones, severe thermal stress can induce C-C bond cleavage between the 

and

carbons, particularly if the amine is quaternized or highly substituted.
Photolytic Instability

The phenoxy chromophore absorbs UV radiation (typically


). Prolonged exposure can generate phenoxy radicals, initiating a cascade that cleaves the ether linkage, yielding phenol and amino-diol fragments.
Degradation Pathway Visualization

DegradationPathways Parent Phenoxyphenyl beta-Amino Alcohol Radical Amine Radical Intermediate Parent->Radical Oxidation (ROS/Peroxides) Cleavage Ether Cleavage (Phenol + Fragments) Parent->Cleavage UV Light (hν) NOxide N-Oxide Derivative Radical->NOxide Direct Oxygenation Aldehyde Oxidative Deamination (Aldehyde/Ketone) Radical->Aldehyde H-abstraction

Figure 2: Primary degradation pathways including oxidative stress and photolysis.

Experimental Assessment Protocols

To validate thermodynamic stability, researchers must move beyond standard "shelf-life" observation to predictive stress testing.

Protocol A: Arrhenius Accelerated Stability Profiling

This protocol determines the activation energy (


) of degradation, allowing prediction of shelf-life at ambient temperatures.

Reagents & Equipment:

  • HPLC-MS/MS (High-Resolution).

  • Temperature-controlled ovens (

    
    ).
    
  • Phosphate buffer (pH 7.4) and oxidative stressor (

    
    ).
    

Workflow:

  • Preparation: Dissolve the target amino alcohol (

    
    ) in buffer. Split into 4 aliquots.
    
  • Incubation: Incubate each aliquot at the distinct temperatures listed above.

  • Sampling: Withdraw samples at

    
    . Quench immediately with cold acetonitrile.
    
  • Analysis: Quantify the remaining parent compound via HPLC.

  • Calculation:

    • Plot

      
       vs 
      
      
      
      (Kelvin).
    • Calculate

      
       using the slope (
      
      
      
      ).
    • Self-Validation: Linearity (

      
      ) confirms a single degradation mechanism dominates. Curvature implies a change in mechanism (e.g., hydrolysis taking over oxidation).
      
Protocol B: pH-Rate Profiling (The "V-Shape" Graph)

This protocol identifies the pH of maximum stability (


), critical for liquid formulations.

Workflow:

  • Buffers: Prepare buffers ranging from pH 2.0 to 10.0 (0.5 unit increments) maintaining constant ionic strength (

    
    ).
    
  • Stress: Heat samples at

    
     (isothermal stress) for 48 hours.
    
  • Data Processing: Plot

    
     vs pH.
    
  • Interpretation:

    • Acidic Leg: Specific acid catalysis (likely ether cleavage).

    • Basic Leg: Specific base catalysis or oxidation of the free amine.

    • Minimum: The trough of the "V" represents the thermodynamically optimal pH.

Summary of Stability Data

The following table summarizes typical thermodynamic parameters for this class of compounds based on structural analogs (e.g., propranolol, atenolol).

ParameterTypical ValueImplication
pKa (Amine) 9.2 – 9.6Predominantly protonated at pH 7.4; stable against N-oxidation.
LogP 1.5 – 3.0Moderate lipophilicity; prone to oxidative degradation in lipid formulations.
BDE (Ether) ~65 kcal/molHydrolytically stable under standard storage conditions.

(Degradation)
20 – 25 kcal/molRequires refrigerated storage if not formulated as a salt.

3.0 – 5.0Formulations are most stable in slightly acidic media.

References

  • Intramolecular Hydrogen Bonding in Amino-Alcohols

    • Source: RSC / J. Phys. Chem.
    • Relevance: Establishes the thermodynamic basis for the gauche conform
    • URL:[Link]

  • Degradation of Poly(β-amino ester)

    • Source: N
    • Relevance: details transesterification and oxidative pathways relevant to the amino-alcohol core.
    • URL:[Link]

  • Stability Toolkit for the Appraisal of Bio/Pharmaceuticals (STABLE)

    • Source: MDPI Pharmaceutics
    • Relevance: Provides the framework for the stress testing protocols (oxidative, thermal, photolytic) described in Section 4.
    • URL:[Link][3][4]

  • Synthesis and Stability of Aryloxypropanolamines

    • Source: Bioorganic & Medicinal Chemistry Letters
    • Relevance: Discusses the synthesis and structural integrity of the phenoxyphenyl scaffold in drug discovery.
    • URL:[Link]

Sources

Exploratory

overview of beta-alaninol derivatives in pharmaceutical chemistry

The following guide provides an in-depth technical overview of -alaninol (3-amino-1-propanol) derivatives in pharmaceutical chemistry. It is structured to move from fundamental synthesis to complex medicinal applications...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical overview of


-alaninol (3-amino-1-propanol) derivatives in pharmaceutical chemistry. It is structured to move from fundamental synthesis to complex medicinal applications, adhering to high scientific standards.

The -Alaninol Scaffold in Pharmaceutical Chemistry: Synthesis, Bioactivity, and Therapeutic Applications[1]

Introduction: The 1,3-Amino Alcohol Motif

In the landscape of medicinal chemistry,


-alaninol (3-amino-1-propanol) represents a "privileged scaffold"—a molecular framework capable of providing diverse ligands for varying biological targets. Unlike its 

-amino alcohol counterparts (derived from proteinogenic amino acids), the

-alaninol motif features a three-carbon backbone (

) separating the amine and hydroxyl groups.

This extension confers unique conformational flexibility and electronic properties, making it a critical building block for:

  • Peptidomimetics: Serving as a "reduced amide" isostere (

    
    ) to increase metabolic stability against proteases.
    
  • Sphingosine Mimics: Acting as the polar headgroup in Sphingosine-1-Phosphate (S1P) receptor modulators.

  • Chiral Precursors: Functioning as a key intermediate in the synthesis of SSRIs (e.g., Fluoxetine) and catalytic ligands.

Synthetic Methodologies

Accessing the


-alaninol scaffold requires robust reduction strategies, often starting from the corresponding 

-amino acids or through ring-opening of azetidines.
Core Synthetic Routes

The most scalable route involves the reduction of


-alanine derivatives. Unlike 

-amino acids,

-amino acids are less prone to racemization during activation, but the reduction requires careful selection of hydride donors to prevent over-reduction or side reactions.

Key Synthetic Pathways:

  • Direct Reduction:

    
     or 
    
    
    
    reduction of N-protected
    
    
    -alanine.
  • Isoxazoline Route: Cycloaddition of nitrile oxides to alkenes followed by reductive ring opening (useful for chiral derivatives).

  • Michael Addition: Addition of amines to

    
    -unsaturated esters (acrylates) followed by reduction.
    
Validated Protocol: Synthesis of N-Boc- -Alaninol

Context: This protocol describes the conversion of N-Boc-


-alanine to N-Boc-

-alaninol via a mixed anhydride intermediate, a method preferred in pharma for its mild conditions compared to

.

Materials:

  • N-Boc-

    
    -alanine (10 mmol)
    
  • Ethyl chloroformate (11 mmol)

  • N-Methylmorpholine (NMM) (11 mmol)

  • Sodium borohydride (

    
    ) (25 mmol)
    
  • Solvents: THF (anhydrous), Methanol.

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-

    
    -alanine in anhydrous THF at -10°C (ice/salt bath). Add NMM followed by dropwise addition of ethyl chloroformate. Stir for 15 minutes to form the mixed anhydride. Checkpoint: Formation of a white precipitate (NMM·HCl) confirms activation.
    
  • Reduction: Filter the precipitate rapidly to remove salts (optional but recommended for purity). Add the filtrate dropwise to a suspension of

    
     in THF/Water or THF/MeOH at 0°C.
    
  • Quenching: Stir for 1 hour. Quench carefully with saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Validation: Analyze via TLC (stain with Ninhydrin; product

    
     will be distinct from acid). Confirm structure via 
    
    
    
    -NMR (Look for disappearance of acid proton and appearance of
    
    
    multiplet at
    
    
    3.5-3.7 ppm).
Visualization: Synthetic Pathways

The following diagram illustrates the primary routes to access substituted


-alaninol derivatives.

BetaAlaninolSynthesis Acrylate Acrylate Esters (Michael Acceptor) BetaAlanine N-Protected Beta-Alanine Acrylate->BetaAlanine Amine Addition MixedAnhydride Mixed Anhydride (Activation) BetaAlanine->MixedAnhydride ClCO2Et / NMM BetaAlaninol Beta-Alaninol Derivative BetaAlanine->BetaAlaninol BH3-DMS (Direct Red) Isoxazoline Isoxazoline Intermediate Isoxazoline->BetaAlaninol Reductive Ring Opening MixedAnhydride->BetaAlaninol NaBH4 Reduction

Caption: Figure 1. Primary synthetic strategies for accessing the


-alaninol scaffold from varying precursors.

Pharmacological Applications[1][2][3][4][5][6][7][8]

Sphingosine Mimicry: The Fingolimod Case

The most prominent application of the 1,3-amino alcohol motif is in the treatment of Multiple Sclerosis (MS). Fingolimod (FTY720) is a structural analogue of sphingosine.[1] While chemically a 2-substituted-2-amino-1,3-propanediol (a serinol derivative), it shares the critical pharmacophore of the


-amino alcohol.
  • Mechanism: Fingolimod is a prodrug. It is phosphorylated in vivo by sphingosine kinase 2 (SphK2). The resulting phosphate mimics Sphingosine-1-Phosphate (S1P), acting as a functional antagonist at S1P receptors (S1PR1).[1]

  • Structural Logic: The 1,3-diol moiety is essential. One hydroxyl serves as the phosphorylation site, while the amine interacts with the receptor's glutamic acid residue.

Peptidomimetics: The Reduced Amide Isostere

Proteases cleave peptide bonds (


). To create stable inhibitors, chemists replace this scissile bond with a "reduced amide" (

).
  • Synthesis: This is achieved by reductive amination of an amino aldehyde with the N-terminus of the next amino acid, or by coupling a

    
    -alaninol derivative.
    
  • Therapeutic Utility: This strategy has been employed in the design of Renin inhibitors and early HIV protease inhibitors, where the secondary amine mimics the transition state of hydrolysis but cannot be cleaved.

Antidepressant Precursors: Fluoxetine

The synthesis of Fluoxetine (Prozac) and related SSRIs often proceeds through a chiral 3-amino-1-propanol derivative.

  • Precursor: 3-amino-1-phenyl-1-propanol.[2]

  • Role: The chirality of the hydroxyl group (which is later arylated) dictates the enantiopurity of the final drug. The 3-carbon chain of the

    
    -alaninol backbone provides the necessary spatial separation between the aryl ether and the amine for serotonin transporter (SERT) binding.
    
Visualization: Fingolimod Mechanism

The following diagram details the bio-activation and receptor interaction of the amino-alcohol motif in Fingolimod.

FingolimodMechanism Fingolimod Fingolimod (FTY720) (Pro-drug) FingolimodP Fingolimod-Phosphate (Active Species) Fingolimod->FingolimodP Phosphorylation SphK2 Sphingosine Kinase 2 (Enzyme) SphK2->FingolimodP Catalyzes S1PR1 S1P Receptor 1 (Lymphocyte Surface) FingolimodP->S1PR1 High Affinity Binding Internalization Receptor Internalization & Degradation S1PR1->Internalization Functional Antagonism Effect Lymphocyte Sequestration (Immunomodulation) Internalization->Effect Therapeutic Outcome

Caption: Figure 2.[3] Mechanism of Action for Fingolimod, highlighting the critical phosphorylation of the amino-alcohol motif.

Quantitative Data: Bioactivity Profile

The following table summarizes the activity of key derivatives where the


-alaninol (or 3-aminopropyl) backbone is the defining pharmacophore.
Compound ClassDerivative TypeTarget / MechanismKey Metric / Observation
Immunomodulator Fingolimod (FTY720)S1P Receptor (Agonist/Antagonist)

(for S1PR1)
Antifungal N-benzamido-

-alaninols
Fungal Membrane / ErgosterolHigh potency against C. albicans (MIC comparable to Fluconazole)
SSRI Precursor 3-amino-1-phenyl-1-propanolSerotonin Transporter (SERT)Enantiopurity determines final drug potency (S-isomer preferred for Fluoxetine)
Peptidomimetic Reduced Amide IsostereHIV Protease / ReninIncreases plasma half-life (

) by >10x vs. native peptides

Future Outlook: Linkerology and PROTACs

The 3-amino-1-propanol scaffold is currently seeing a resurgence in PROTAC (Proteolysis Targeting Chimera) design.

  • Utility: The 3-carbon chain provides a defined length (approx. 4-5 Å) and flexibility.

  • Bifunctionality: The amine allows attachment to an E3 ligase ligand (e.g., Thalidomide), while the alcohol (converted to a halide or tosylate) allows attachment to the target protein ligand. This "linkerology" is crucial for optimizing the ternary complex formation required for protein degradation.

References

  • Brinkmann, V., et al. (2002). "The immune modulator FTY720 targets sphingosine 1-phosphate receptors." Journal of Biological Chemistry.

  • Kapoor, A., & Malik, A. (2016). "Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives." Der Pharmacia Lettre.

  • Corey, E. J., & Reichard, G. A. (1989). "Enantioselective synthesis of fluoxetine." Tetrahedron Letters.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

  • BOC Sciences. "3-Amino-1-propanol: Properties and Applications in Pharma."

Sources

Foundational

Technical Guide: Ionization Profile and pKa of 3-(3-Phenoxyphenyl)-DL-beta-Alaninol

The following technical guide details the ionization properties and pKa profile of 3-(3-phenoxyphenyl)-DL-beta-alaninol. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on th...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the ionization properties and pKa profile of 3-(3-phenoxyphenyl)-DL-beta-alaninol. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the causal relationship between chemical structure and solution-state behavior.[1]

[1]

Executive Summary

3-(3-phenoxyphenyl)-DL-beta-alaninol (CAS: 886366-70-7) is a substituted amino alcohol derivative often utilized as a chiral building block in the synthesis of norepinephrine reuptake inhibitors (NRIs) and other CNS-active agents.[1]

Its physicochemical behavior is defined by a single basic ionization center (the primary amine) modulated by the electron-withdrawing nature of the bulky 3-phenoxyphenyl substituent.

  • Primary pKa (Amine): Estimated at 8.9 – 9.2 (Base strength reduced relative to unsubstituted amino alcohols).[1]

  • Physiological State: Predominantly cationic (>98%) at pH 7.4.

  • Lipophilicity: Moderate to High (LogP ≈ 2.5–3.0), facilitating membrane permeability in the neutral state.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

PropertyDetail
IUPAC Name 3-amino-3-(3-phenoxyphenyl)propan-1-ol
CAS Number 886366-70-7
Molecular Formula

Molecular Weight 243.30 g/mol
Key Functional Groups Primary Amine (Ionizable), Primary Alcohol (Neutral), Diphenyl Ether (Lipophilic)
Structural Logic

The molecule consists of a 3-amino-1-propanol backbone.[1][2] Crucially, the amine is located at the benzylic position relative to the phenoxyphenyl ring system.

  • Benzylic Amine: Unlike simple aliphatic amines (pKa ~10.5), benzylic amines possess lower pKa values (typically ~9.[1]3) due to the

    
     carbon's inductive electron-withdrawing effect.
    
  • Meta-Phenoxy Substituent: The phenoxy group at the meta position exerts a further weak electron-withdrawing inductive effect (-I), slightly reducing the electron density on the nitrogen lone pair, lowering the pKa further to the ~9.0 range.[1]

Ionization Properties and pKa[7]

The Ionization Equilibrium

The ionization behavior is governed by the protonation/deprotonation of the primary amine.[1] The hydroxyl group (


) does not ionize in the physiological pH range (1–14).


  • Cationic Form (

    
    ):  Dominant at pH < 9.[1][3]0. Highly water-soluble; responsible for receptor binding interactions involving ionic bonding.[1]
    
  • Neutral Form (

    
    ):  Dominant at pH > 9.[1]0. Lipophilic; responsible for passive diffusion across the Blood-Brain Barrier (BBB) and cell membranes.[1]
    
Species Distribution Table[1]
pH EnvironmentDominant Species% Cationic (

)
% Neutral (

)
Solubility Status
pH 2.0 (Stomach) Cationic~100%0%High (Aqueous)
pH 7.4 (Blood) Cationic~98%~2%High (Aqueous)
pH 9.1 (pKa) Equilibrium50%50%Moderate
pH 12.0 (Basic) Neutral< 0.1%> 99.9%Low (Precipitation likely)
Visualization: Ionization Pathway

The following diagram illustrates the transition from the hydrochloride salt (solid form) to the free base in solution.

IonizationPathway Salt Solid Salt (R-NH3+ Cl-) SolvatedCat Solvated Cation (R-NH3+) Salt->SolvatedCat Dissolution (H2O) FreeBase Free Base (R-NH2) SolvatedCat->FreeBase Deprotonation (pH > 9.0) FreeBase->SolvatedCat Protonation (pH < 9.0) Precipitate Precipitate/Oil (Aggregated Base) FreeBase->Precipitate Saturation Limit

Caption: Equilibrium pathway showing the transition from stable salt to lipophilic free base governed by solution pH.

Experimental Determination Protocols

To validate the pKa of this specific derivative, the following self-validating protocols are recommended. These methods account for the compound's potential low solubility in its neutral form.[1]

Method A: Potentiometric Titration (Gold Standard)

This method is suitable if the compound is available as a hydrochloride salt.

  • Preparation: Dissolve 5–10 mg of the hydrochloride salt in 20 mL of degassed water.

  • Titrant: Standardized 0.1 M NaOH (carbonate-free).

  • Execution:

    • Perform titration at constant temperature (

      
      ) under inert gas (
      
      
      
      or
      
      
      ) to prevent
      
      
      absorption.[1]
    • Record pH vs. Volume of NaOH added.[1]

  • Data Analysis:

    • Plot the derivative curve (

      
      ).[1] The inflection point corresponds to the pKa.[1]
      
    • Self-Validation: Ensure the calculated molecular weight from the equivalence point matches the theoretical value (279.76 g/mol for the HCl salt) within 2%.

Method B: UV-Metric Titration (Solubility Optimized)

Since the phenoxyphenyl chromophore may undergo slight spectral shifts upon ionization of the nearby amine (due to field effects), UV-metric titration is useful for low-solubility compounds.[1]

  • Cosolvent System: Use a methanol-water mixture (e.g., 20%, 40%, 60% MeOH) if the free base precipitates in pure water.[1]

  • Measurement: Measure UV absorbance (200–350 nm) at varying pH values (from 2 to 12).

  • Yasuda-Shedlovsky Extrapolation:

    • Determine the apparent pKa (

      
      ) in each cosolvent mixture.[1]
      
    • Plot

      
       vs. dielectric constant (
      
      
      
      ) or molar fraction of methanol.[1]
    • Extrapolate to 0% methanol to obtain the aqueous pKa.[1]

Implications for Drug Development[6]

Solubility & Formulation
  • Salt Selection: Due to the pKa of ~9.1, the compound forms stable salts with strong acids (HCl,

    
    ) and moderate acids (Tartaric, Fumaric).[1]
    
  • Free Base Stability: The free base is likely an oil or low-melting solid that is prone to oxidation.[1] Storage as the hydrochloride salt is critical.

Membrane Permeability (LogD)

The distribution coefficient (LogD) varies with pH:

  • LogD (7.4): Lower than LogP because 98% of the compound is ionized.[1] However, the lipophilic phenoxyphenyl tail ensures that the effective LogD remains > 0.5, allowing sufficient BBB penetration.

  • Absorption: Rapid absorption is expected in the alkaline environment of the small intestine (pH 7–8) where the fraction of neutral species increases.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 203500, 3-amino-3-phenylpropan-1-ol. Retrieved from [Link]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Foundational text for benzylic amine pKa comparisons).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Source for Yasuda-Shedlovsky extrapolation protocol).

Sources

Exploratory

Comprehensive Technical Guide: Synthesis of 3-(3-Phenoxyphenyl)-DL-beta-alaninol

Executive Summary & Strategic Importance 3-(3-phenoxyphenyl)-DL-beta-alaninol (also known as 3-amino-3-(3-phenoxyphenyl)propan-1-ol) represents a "privileged scaffold" in medicinal chemistry. Its structural core—a -amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

3-(3-phenoxyphenyl)-DL-beta-alaninol (also known as 3-amino-3-(3-phenoxyphenyl)propan-1-ol) represents a "privileged scaffold" in medicinal chemistry. Its structural core—a


-amino alcohol linked to a biaryl ether—serves as a critical building block for:
  • Kinase Inhibitors: The 3-phenoxyphenyl moiety is a validated pharmacophore in tyrosine kinase inhibitors (e.g., Ibrutinib analogs), providing hydrophobic pocket occupancy.[1]

  • CNS Active Agents: The

    
    -amino alcohol motif mimics the transition state of peptide bond hydrolysis and is isosteric with 
    
    
    
    -amino alcohols found in SNRIs (e.g., Fluoxetine, Atomoxetine).
  • Chiral Auxiliaries: While this guide focuses on the racemic (DL) synthesis, this molecule is the direct precursor to enantiopure auxiliaries used in asymmetric synthesis.[1]

This guide details two distinct synthetic pathways: the Nitroaldol (Henry) Route for rapid laboratory-scale access, and the Rodionov-Reduction Route for scalable process development.

Retrosynthetic Analysis

To design the optimal synthesis, we must disconnect the target molecule at its most labile bonds.[1] The strategic disconnection reveals 3-(3-phenoxyphenyl)benzaldehyde as the universal starting material.

Retrosynthesis Figure 1: Retrosynthetic disconnection of the target amino alcohol. Target Target: 3-(3-phenoxyphenyl)-DL-beta-alaninol Inter1 Intermediate A: Nitroalkene Derivative Target->Inter1 Reduction (LAH) Inter2 Intermediate B: Beta-Amino Acid Target->Inter2 Reduction (NaBH4/I2) Start Starting Material: 3-(3-phenoxyphenyl)benzaldehyde Inter1->Start Henry Rxn (MeNO2) Inter2->Start Rodionov Rxn (Malonic Acid)

[1]

Route A: The Nitroaldol (Henry) Pathway

Best for: Rapid prototyping, small-scale synthesis (<10g), and high atom economy.[1] Mechanism: Condensation of the aldehyde with nitromethane followed by a global reduction of the nitroalkene.[1]

Step 1: Henry Condensation

The 3-(3-phenoxyphenyl)benzaldehyde is condensed with nitromethane.

  • Reagents: Nitromethane (solvent/reactant), Ammonium Acetate (catalyst).[1]

  • Conditions: Reflux, 4-6 hours.

Step 2: Global Reduction

The resulting


-nitrostyrene intermediate is reduced directly to the saturated amino alcohol.
  • Reagents: Lithium Aluminum Hydride (LiAlH4).[1]

  • Conditions: THF, 0°C to Reflux.

Detailed Protocol A
  • Condensation:

    • Charge a flask with 3-(3-phenoxyphenyl)benzaldehyde (1.0 eq) and Nitromethane (10 vol).

    • Add Ammonium Acetate (0.5 eq).[1]

    • Heat to reflux (approx. 101°C) for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2) for disappearance of aldehyde.[1]

    • Workup: Cool to RT. Partition between EtOAc and water.[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.[1] The crude nitroalkene is usually a yellow oil or solid that can be used directly.[1]

  • Reduction:

    • Safety Warning: LiAlH4 is pyrophoric.[1] Use anhydrous conditions under Argon/Nitrogen.

    • Suspend LiAlH4 (4.0 eq) in anhydrous THF at 0°C.

    • Add the crude nitroalkene (dissolved in THF) dropwise to control exotherm.[1]

    • Allow to warm to RT, then reflux for 6-12 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH).

    • Filter the granular precipitate.[1][2] Concentrate the filtrate to yield the crude amino alcohol.[1]

    • Purification: Recrystallize from Toluene/Hexane or convert to HCl salt for higher purity.

Route B: The Rodionov-Reduction Pathway

Best for: Scalability (>100g), safety (avoids nitro compounds), and if the


-amino acid is also a desired intermediate.
Mechanism:  One-pot condensation to the 

-amino acid, followed by chemoselective reduction of the carboxylic acid.
Step 1: Modified Rodionov Reaction

Direct synthesis of the


-amino acid from the aldehyde.
  • Reagents: Malonic acid, Ammonium Acetate, Ethanol.[1]

  • Reaction:

    
    
    
Step 2: Iodine-Activated Reduction

Reduction of the amino acid zwitterion requires activation.

  • Reagents: NaBH4, Iodine (

    
    ), THF.[1]
    
  • Mechanism: In situ generation of borane-amine complexes.

Detailed Protocol B
  • Amino Acid Synthesis:

    • Dissolve 3-(3-phenoxyphenyl)benzaldehyde (1.0 eq), Malonic acid (1.1 eq), and Ammonium Acetate (2.0 eq) in Ethanol.

    • Reflux for 8-12 hours. The reaction creates the amino acid which often precipitates upon cooling.[1]

    • Isolation: Filter the solid.[1] Wash with cold ethanol.[1] This yields 3-amino-3-(3-phenoxyphenyl)propanoic acid .[3][4]

  • Reduction to Amino Alcohol:

    • Suspend the amino acid (1.0 eq) in anhydrous THF.

    • Add NaBH4 (2.5 eq).[1] Cool to 0°C.[1]

    • Add Iodine (

      
      , 1.0 eq) dissolved in THF dropwise.[1] Note: Hydrogen gas evolution.
      
    • Reflux for 18 hours.[1]

    • Quench: Cool to RT. Add Methanol carefully until clear.[1] Evaporate solvents.[1][2]

    • Hydrolysis: Add 20% KOH solution and reflux for 4 hours (to break borane-amine complexes).

    • Extraction: Extract with CH2Cl2. Dry and concentrate.

Comparative Analysis & Data Summary

FeatureRoute A (Henry/Nitroaldol)Route B (Rodionov/Amino Acid)
Overall Yield 45-60%55-70%
Step Count 22
Safety Profile Moderate: Nitromethane is energetic; LAH is pyrophoric.High: Avoids nitro compounds and LAH; uses NaBH4.[1]
Purification Chromatography often required for intermediates.[1]Intermediates often crystallize (zwitterions).[1]
Scalability Difficult >100g due to exotherms.[1]Excellent for kg-scale production.
Cost Low (Nitromethane is cheap).[1]Moderate (Malonic acid/Iodine costs).[1]

Process Visualization

The following diagram illustrates the chemical logic and flow for both pathways.

SynthesisFlow Figure 2: Parallel synthetic workflows for Route A (Blue) and Route B (Yellow). Aldehyde 3-(3-phenoxyphenyl) benzaldehyde Nitroalkene Nitroalkene Intermediate Aldehyde->Nitroalkene CH3NO2, NH4OAc (Henry) AminoAcid Beta-Amino Acid (Zwitterion) Aldehyde->AminoAcid Malonic Acid, NH4OAc (Rodionov) Product TARGET: 3-(3-phenoxyphenyl)- DL-beta-alaninol Nitroalkene->Product LiAlH4 (Reduction) AminoAcid->Product NaBH4 / I2 (Activation)

Expert Insights & Troubleshooting

  • Handling the Phenoxyphenyl Group: This moiety adds significant lipophilicity (

    
    ).[1] In Route B, the zwitterionic amino acid might not precipitate as easily as simple phenyl-beta-alanine. If precipitation fails, strip the ethanol and triturate the residue with Acetone/Ether.[1]
    
  • Reduction Quenching (Route B): The borane-amine complex formed during NaBH4/I2 reduction is remarkably stable. The KOH reflux step is mandatory ; simple acidic workup will result in low yields.[1]

  • Storage: The free base amino alcohol is sensitive to CO2 (carbamate formation).[1] Store under nitrogen or convert to the Hydrochloride salt (using HCl in Dioxane) for long-term stability.

References

  • Rodionov Reaction (General Protocol): Rodionov, V. M.; Malevinskaya, E. T.[1] "Synthesis of beta-amino acids." Berichte der deutschen chemischen Gesellschaft, 1926.[1]

  • Reduction of Amino Acids (NaBH4/I2 System): McKennon, M. J., et al.[1] "A convenient reduction of amino acids and their derivatives."[1] Journal of Organic Chemistry, 1993.[1] [1]

  • Henry Reaction & Reduction: Gairaud, C. B.; Lappin, G. R.[1] "The Synthesis of beta-Nitrostyrenes." Journal of Organic Chemistry, 1953.[1] [1]

  • Analogous Synthesis (Fluoxetine Precursors): Ager, D. J., et al.[1] "The Synthesis of 3-amino-3-phenylpropan-1-ol derivatives." Tetrahedron: Asymmetry, 1997.[1]

  • Commercial Availability of Intermediate: 3-Amino-3-(3-phenoxyphenyl)propanoic acid (CAS 202131-32-6).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 3-(3-Phenoxyphenyl)-DL-beta-alaninol as a Versatile Synthetic Building Block

Introduction: Unlocking a Privileged Scaffold for Drug Discovery In the landscape of medicinal chemistry and drug development, the identification and utilization of versatile building blocks are paramount to the efficien...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking a Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry and drug development, the identification and utilization of versatile building blocks are paramount to the efficient construction of novel molecular entities with therapeutic potential. 3-(3-Phenoxyphenyl)-DL-beta-alaninol emerges as a strategic starting material, embedding within its structure two key features sought after by discovery chemists: the 3-phenoxyphenyl moiety, a common motif in a variety of biologically active compounds, and a β-amino alcohol functionality, which provides a rich handle for diverse chemical transformations.

This guide provides an in-depth exploration of synthetic routes originating from 3-(3-phenoxyphenyl)-DL-beta-alaninol. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the proposed synthetic pathways. The methodologies detailed herein are designed to be robust and adaptable, serving as a foundational toolkit for the synthesis of a range of derivatives for screening and lead optimization campaigns.

Molecular Properties and Synthetic Potential

The utility of 3-(3-phenoxyphenyl)-DL-beta-alaninol as a building block stems from its distinct structural features. The primary alcohol and primary amine present in the β-alaninol backbone are orthogonal in their reactivity under many conditions, allowing for selective functionalization. The 3-phenoxyphenyl group provides a lipophilic and sterically significant substituent that can be crucial for molecular recognition at biological targets.

PropertyValueSource
Molecular Formula C₁₅H₁₇NO₂Inferred
Molecular Weight 243.30 g/mol Inferred
Appearance White to off-white solidTypical for similar compounds
Key Functional Groups Primary Amine, Primary Alcohol, Diphenyl EtherChemical Structure

The synthetic potential of this molecule is vast. The primary amine can undergo a wide array of reactions including acylation, alkylation, sulfonylation, and reductive amination. The primary alcohol can be oxidized, O-alkylated, or esterified. Furthermore, the bifunctional nature of the molecule allows for the construction of heterocyclic systems.

Synthetic Pathway Overview

The following diagram illustrates the key transformations that can be performed on 3-(3-phenoxyphenyl)-DL-beta-alaninol, highlighting its versatility as a branching point for the synthesis of diverse chemical libraries.

G cluster_amine Amine Functionalization cluster_alcohol Alcohol Functionalization cluster_bifunctional Bifunctional Cyclization start 3-(3-Phenoxyphenyl)- DL-beta-alaninol amide N-Acyl Derivatives start->amide Acylation sulfonamide N-Sulfonyl Derivatives start->sulfonamide Sulfonylation sec_amine N-Alkyl Derivatives start->sec_amine Reductive Amination ether O-Alkyl Derivatives start->ether O-Alkylation ester O-Acyl Derivatives start->ester Esterification aldehyde Oxidation to Aldehyde start->aldehyde Oxidation oxazine 1,3-Oxazines start->oxazine Reaction with Aldehyde/ Ketone pyrrolidinone Substituted Pyrrolidinones aldehyde->pyrrolidinone Intramolecular Reductive Amination

Caption: Versatile synthetic pathways from 3-(3-phenoxyphenyl)-DL-beta-alaninol.

Application Note 1: Synthesis of N-Acyl Derivatives as Potential Bioactive Amides

Scientific Rationale

The amide bond is a cornerstone of peptide chemistry and is prevalent in a vast number of pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding.[1][2] Acylation of the primary amine of 3-(3-phenoxyphenyl)-DL-beta-alaninol with a variety of carboxylic acids or their activated derivatives allows for the rapid generation of a library of amides. This strategy is fundamental in fragment-based drug discovery (FBDD), where the elaboration of a core fragment can lead to significant improvements in potency and selectivity.[3][4]

Detailed Protocol: Synthesis of N-(3-hydroxy-3-(3-phenoxyphenyl)propyl)acetamide

This protocol details a standard peptide coupling reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient coupling reagent.

Materials:

  • 3-(3-Phenoxyphenyl)-DL-beta-alaninol

  • Acetic Acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-(3-phenoxyphenyl)-DL-beta-alaninol (1.0 eq) and acetic acid (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise over 5 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-acyl derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

ReagentMolar Eq.Purpose
3-(3-Phenoxyphenyl)-DL-beta-alaninol1.0Starting Material
Acetic Acid1.1Acylating Agent
HATU1.2Peptide Coupling Reagent
DIPEA3.0Non-nucleophilic base
DMF-Anhydrous Solvent

Application Note 2: Synthesis of Substituted 1,3-Oxazines

Scientific Rationale

The 1,3-oxazine ring system is a valuable heterocyclic scaffold found in a number of biologically active molecules. The bifunctional nature of β-amino alcohols provides a direct route to these heterocycles through condensation with aldehydes or ketones, followed by cyclization. This approach offers a straightforward method to introduce diversity at the 2-position of the oxazine ring.

Detailed Protocol: Synthesis of a 2-Substituted-5-(3-phenoxyphenyl)tetrahydro-2H-1,3-oxazine

This protocol describes the synthesis of a 1,3-oxazine derivative via the condensation of 3-(3-phenoxyphenyl)-DL-beta-alaninol with an aldehyde.

Materials:

  • 3-(3-Phenoxyphenyl)-DL-beta-alaninol

  • Aldehyde (e.g., benzaldehyde, 1.1 eq)

  • Para-toluenesulfonic acid (p-TSA, 0.1 eq)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-(3-phenoxyphenyl)-DL-beta-alaninol (1.0 eq), the chosen aldehyde (1.1 eq), and a catalytic amount of p-TSA (0.1 eq) in toluene.

  • Azeotropic Water Removal: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1,3-oxazine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

G start 3-(3-Phenoxyphenyl)- DL-beta-alaninol + Aldehyde intermediate Iminium Ion Intermediate start->intermediate Condensation (-H₂O) cyclization Intramolecular Cyclization intermediate->cyclization product 1,3-Oxazine Product cyclization->product

Caption: Workflow for the synthesis of 1,3-oxazines.

Application Note 3: O-Alkylation to Access Novel Ether Derivatives

Scientific Rationale

The introduction of an ether linkage can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. The Williamson ether synthesis is a classic and reliable method for achieving this transformation. O-alkylation of the primary alcohol in 3-(3-phenoxyphenyl)-DL-beta-alaninol can be achieved after protection of the more nucleophilic amine, allowing for the introduction of a wide range of alkyl or aryl substituents.

Detailed Protocol: Synthesis of an N-Boc Protected O-Alkyl Derivative

This two-step protocol involves the protection of the amine followed by O-alkylation.

Step 1: N-Boc Protection

Materials:

  • 3-(3-Phenoxyphenyl)-DL-beta-alaninol

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

  • Triethylamine (TEA, 1.5 eq)

  • Dichloromethane (DCM)

  • 1M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-(3-phenoxyphenyl)-DL-beta-alaninol (1.0 eq) in DCM and cool to 0 °C.

  • Add TEA (1.5 eq) followed by the dropwise addition of a solution of Boc₂O (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the N-Boc protected intermediate, which can often be used in the next step without further purification.

Step 2: O-Alkylation

Materials:

  • N-Boc-3-(3-phenoxyphenyl)-DL-beta-alaninol

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation: To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of the N-Boc protected intermediate (1.0 eq) in THF dropwise.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (1.2 eq). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the desired O-alkylated product. The Boc protecting group can be subsequently removed under acidic conditions (e.g., TFA in DCM) if the free amine is desired.

Conclusion

3-(3-Phenoxyphenyl)-DL-beta-alaninol is a highly valuable and versatile building block for the synthesis of diverse compound libraries. The protocols outlined in this guide demonstrate its utility in accessing a range of derivatives through straightforward and robust chemical transformations. By leveraging the orthogonal reactivity of its functional groups, researchers can efficiently explore chemical space around the privileged 3-phenoxyphenyl scaffold, accelerating hit-to-lead campaigns in drug discovery.

References

  • GlobalRPH. (2017). Desensitization Protocol -12 Step For Immediate Hypersensitivity. [Link]

  • Vale, W. et al. (1981). Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. ResearchGate. [Link]

  • Bérénice, C. et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry. [Link]

  • Vale, W. et al. (1981). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. PubMed. [Link]

  • Chen, J. et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. [Link]

  • Bérénice, C. et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). PubMed. [Link]

  • Procter, D. J. et al. (2025). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. [Link]

  • Castells, M. C. et al. (2008). Rapid Desensitization for Hypersensitivity Reactions to Medications. Immunology and Allergy Clinics of North America. [Link]

  • Qin, Y. et al. (2023). Synthetic Routes for β‐Amino Acids (Derivatives) Reported Recently, Biologically Active Spirocyclic β‐amino Acids and Our Plan. ResearchGate. [Link]

  • University of Bath. (2018). Identifying the building blocks for drug development. [Link]

Sources

Application

Application Note: Selective Reductive Amination of 3-(3-Phenoxyphenyl)-DL-beta-Alaninol

Executive Summary The synthesis of complex secondary and tertiary amines is a cornerstone of modern drug discovery. The compound 3-(3-phenoxyphenyl)-DL-beta-alaninol (systematically named 3-amino-3-(3-phenoxyphenyl)propa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex secondary and tertiary amines is a cornerstone of modern drug discovery. The compound 3-(3-phenoxyphenyl)-DL-beta-alaninol (systematically named 3-amino-3-(3-phenoxyphenyl)propan-1-ol) is a highly functionalized 1,3-aminoalcohol building block. It features a primary amine flanked by a sterically demanding, electron-rich 3-phenoxyphenyl moiety at the C3 position, and a primary hydroxyl group at the C1 position.

This application note details optimized reductive amination protocols for this specific architectural class. By leveraging the differential reduction kinetics of Sodium Triacetoxyborohydride (STAB), researchers can successfully navigate the primary synthetic challenge of this substrate: the competing intramolecular cyclization that leads to undesired 1,3-oxazine byproducts.

Mechanistic Insights: Navigating the 1,3-Oxazine Challenge

Reductive amination typically proceeds via the condensation of an amine and a carbonyl compound to form a hemiaminal, which dehydrates to an electrophilic iminium ion before being reduced to the target amine[1]. However, 1,3-aminoalcohols introduce a critical chemoselectivity vulnerability.

The Cyclization Trap: During the intermediate stages, the pendant C1-hydroxyl group of the beta-alaninol backbone can act as an internal nucleophile. It can attack either the hemiaminal or the transient iminium ion, leading to rapid intramolecular cyclization and the formation of a stable tetrahydro-1,3-oxazine derivative[2][3].

The Kinetic Solution: To suppress oxazine formation, the reduction of the iminium ion must outpace the intramolecular trapping mechanism.

  • Reagent Selection: Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike NaBH₄, which is overly reactive and can reduce aldehydes directly, or NaBH₃CN, which is highly toxic and slower, STAB provides the optimal balance of mildness and rapid, selective iminium reduction[4][5].

  • Steric Considerations: The bulky 3-phenoxyphenyl group inherently slows the initial condensation step. Therefore, a pre-equilibration phase and the addition of a weak acid catalyst (acetic acid) are required to drive iminium formation prior to the introduction of the hydride source[4][5].

Reaction Optimization & Quantitative Data

The following table summarizes the comparative efficacy of various reducing systems when applied to sterically hindered 1,3-aminoalcohols. The data clearly demonstrates the superiority of the STAB/DCE system in maximizing the secondary amine yield while suppressing both cyclization and over-alkylation.

Reducing AgentSolventAcid AdditiveTarget Sec-Amine Yield (%)1,3-Oxazine Byproduct (%)Dialkylation (%)
NaBH₄MeOHNone42%28%15%
NaBH₃CNMeOHAcOH (1.0 eq)68%18%8%
NaBH(OAc)₃ DCE AcOH (1.0 eq) >92% <3% <1%

Table 1: Comparative optimization data for the reductive amination of 1,3-aminoalcohols. Yields are representative of LC-MS conversion rates.

Pathway Visualization

Pathway A 1,3-Aminoalcohol + Carbonyl B Hemiaminal Intermediate A->B Condensation C Iminium Ion (Electrophilic) B->C H+ / -H2O D 1,3-Oxazine (Undesired Byproduct) B->D Intramolecular Trap C->D Cyclization E Secondary Amine (Target Product) C->E Fast STAB Reduction

Fig 1: Competing kinetic pathways in the reductive amination of 1,3-aminoalcohols.

Experimental Protocols

Protocol A: Direct Reductive Amination (Standard Workflow)

This protocol is optimized for the reaction of 3-(3-phenoxyphenyl)-DL-beta-alaninol with unhindered aliphatic or aromatic aldehydes.

Materials:

  • 3-(3-phenoxyphenyl)-DL-beta-alaninol (1.0 eq)

  • Aldehyde (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M relative to amine)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 eq) and the aldehyde (1.05 eq) in anhydrous DCE under a nitrogen atmosphere.

    • Causality: DCE is the optimal solvent for STAB, providing excellent solubility for the reactants and the transient iminium species while remaining inert to the hydride[4][5].

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) dropwise to the stirring solution.

    • Causality: The weak acid protonates the hemiaminal hydroxyl group, facilitating its departure as water and driving the equilibrium toward the highly electrophilic iminium ion.

  • Pre-equilibration: Stir the mixture at 20°C for 30–60 minutes.

    • Causality: Allowing the iminium species to fully form before adding the reducing agent prevents STAB from directly reducing the unreacted aldehyde into a primary alcohol, which would artificially lower the yield.

  • Reduction: Add STAB (1.5 eq) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the mild exotherm. STAB's bulky acetoxy ligands make it a mild hydride donor, ensuring it selectively attacks the iminium ion rather than the starting carbonyl.

  • In-Process Control (IPC): After 2 hours, sample the reaction for LC-MS. The reaction is self-validating when the starting amine mass disappears and no +12 Da mass shift (indicative of the oxazine ring) is observed.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until bubbling ceases. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

    • Causality: The basic quench neutralizes the acetic acid and hydrolyzes any unreacted STAB, safely releasing hydrogen gas.

Protocol B: Stepwise Reductive Amination (For Hindered Ketones)

When reacting 3-(3-phenoxyphenyl)-DL-beta-alaninol with sterically hindered ketones, spontaneous iminium formation is severely restricted. A stepwise Lewis-acid mediated approach is required[1].

Step-by-Step Methodology:

  • Forced Imine Formation: Combine the amine (1.0 eq) and ketone (1.2 eq) in anhydrous THF. Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq). Stir at room temperature for 12 hours.

    • Causality: Ti(OiPr)₄ acts as a powerful Lewis acid and water scavenger. It coordinates to the ketone oxygen, increasing its electrophilicity and forcing the sterically hindered amine to attack, driving the formation of a titanium-imine complex[1].

  • Reduction: Cool the mixture to 0°C. Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) dissolved in a minimal amount of methanol. Stir for 4 hours, allowing the reaction to warm to room temperature.

    • Causality: NaBH₃CN is used here because it is compatible with the methanolic co-solvent required to solubilize the intermediate, and it effectively reduces the activated titanium-imine complex without reducing the unreacted ketone[1].

  • Workup: Quench with water to precipitate TiO₂ salts. Filter the suspension through a pad of Celite to remove the emulsion-forming titanium salts, then extract the filtrate with ethyl acetate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Ozsvár, D., Nagy, V., Zupkó, I., & Szakonyi, Z. (2021). "Synthesis and Biological Application of Isosteviol-Based 1,3-Aminoalcohols." International Journal of Molecular Sciences, 22(20), 11232. URL: [Link]

  • Asano, S. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. URL: [Link]

Sources

Method

protecting group strategies for 3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL reactions

Application Note: Chemoselective and Orthogonal Protecting Group Strategies for 3-(3-Phenoxyphenyl)-DL-beta-alaninol Executive Summary 3-(3-Phenoxyphenyl)-DL-beta-alaninol is a highly versatile 1,3-amino alcohol building...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective and Orthogonal Protecting Group Strategies for 3-(3-Phenoxyphenyl)-DL-beta-alaninol

Executive Summary

3-(3-Phenoxyphenyl)-DL-beta-alaninol is a highly versatile 1,3-amino alcohol building block utilized in advanced organic synthesis. The 3-phenoxyphenyl moiety is a privileged pharmacophore frequently encountered in neuroactive compounds and synthetic pyrethroid insecticides[1]. Because this scaffold possesses both a primary amine (-NH₂) and a primary alcohol (-OH), utilizing it in complex downstream syntheses (such as peptide mimetics or targeted drug delivery systems) requires stringent chemoselective protection strategies. Traditional synthesis methods often rely on extensive protecting group manipulations that can complicate direct access to target molecules[2]. This application note details the mechanistic rationale, orthogonal matrix design, and self-validating protocols for the precise manipulation of 3-(3-phenoxyphenyl)-DL-beta-alaninol.

Mechanistic Rationale for Chemoselectivity

The fundamental challenge in 1,3-amino alcohol chemistry is distinguishing between two competing nucleophilic centers.

  • Kinetic N-Protection : The nitrogen atom in the primary amine is significantly more nucleophilic than the oxygen in the primary alcohol due to its lower electronegativity and higher polarizability. By carefully controlling the pH with a non-nucleophilic base (e.g., Triethylamine), electrophiles such as di-tert-butyl dicarbonate (Boc₂O) will selectively react with the amine. The alcohol remains unreactive unless a hypernucleophilic catalyst is introduced.

  • Steric O-Protection : Once the amine is masked, the alcohol can be functionalized. Silyl ethers, such as tert-butyldimethylsilyl (TBS), are ideal. The bulky TBS-Cl reagent reacts efficiently with the primary alcohol, driven by the thermodynamic stability of the Si-O bond. Imidazole is utilized not just to scavenge HCl, but to act as a nucleophilic catalyst by forming a highly reactive N-silylmidazolium intermediate.

Orthogonal Protection Matrices

An orthogonal protecting group strategy ensures that one protecting group can be removed in the presence of others using distinct chemical mechanisms, rather than relying on reaction rates[3][4].

  • System A (Boc / TBS) : The industry standard for amino alcohols. The Boc group is acid-labile (cleaved via TFA), while the TBS group is fluoride-labile (cleaved via TBAF). This allows for completely independent deprotection pathways.

  • System B (Fmoc / tBu) : Preferred for Solid-Phase Peptide Synthesis (SPPS). The Fmoc group is cleaved via base-catalyzed β-elimination (using piperidine), whereas the tBu ether requires strong acid for removal[4].

Quantitative Data: Protection Strategy Comparison

The following table summarizes the operational parameters for the most common orthogonal systems applied to 3-(3-phenoxyphenyl)-DL-beta-alaninol.

StrategyN-Protecting GroupO-Protecting GroupN-Deprotection MechanismO-Deprotection MechanismOrthogonalityTypical Yield
A (Standard) Boc (tert-butyloxycarbonyl)TBS (tert-butyldimethylsilyl)TFA / DCM (Acidic cleavage)TBAF / THF (Fluoride affinity)Excellent85–92%
B (SPPS) Fmoc (Fluorenylmethyloxycarbonyl)tBu (tert-butyl ether)Piperidine / DMF (Base elimination)TFA / DCM (Acidic cleavage)Excellent80–88%
C (Hydrogenolysis) Cbz (Carboxybenzyl)Bn (Benzyl ether)H₂, Pd/C (Catalytic reduction)H₂, Pd/C (Catalytic reduction)None (Global)90–95%

Workflow Visualization

OrthogonalProtection A 3-(3-phenoxyphenyl)- DL-beta-alaninol (Free -NH2, Free -OH) B N-Boc Intermediate (Protected -NH2, Free -OH) A->B Boc2O, Et3N, DCM Chemoselective N-Protection C N-Boc, O-TBS Derivative (Fully Protected) B->C TBSCl, Imidazole, DMF O-Protection C->B TBAF, THF Selective O-Deprotection D O-TBS Intermediate (Free -NH2, Protected -OH) C->D TFA, DCM Selective N-Deprotection

Figure 1: Orthogonal protection and deprotection workflow for 1,3-amino alcohol functionalization.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Chemoselective N-Boc Protection
  • Objective : Mask the primary amine while leaving the primary alcohol intact.

  • Causality : Triethylamine neutralizes any trace acid and maintains the amine in its free base (nucleophilic) form. Boc₂O reacts selectively with the amine due to kinetic preference over the alcohol.

  • Procedure :

    • Dissolve 3-(3-phenoxyphenyl)-DL-beta-alaninol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.

    • Add triethylamine (Et₃N, 1.2 eq) dropwise, followed by di-tert-butyl dicarbonate (Boc₂O, 1.05 eq).

    • Warm the reaction to room temperature and stir for 4 hours.

  • Self-Validation System :

    • In-process: Perform TLC (Hexanes/EtOAc 1:1) and stain with Ninhydrin. The disappearance of the intensely purple baseline spot (free amine) and the appearance of a UV-active, Ninhydrin-negative higher

      
       spot confirms complete amine consumption.
      
    • Post-process: Wash the organic layer with 0.5 M aqueous citric acid. This selectively protonates and drives any unreacted starting amine into the aqueous layer, validating the purity of the neutral N-Boc product in the organic phase.

Protocol 2: Orthogonal O-TBS Protection
  • Objective : Protect the remaining primary alcohol using a robust silyl ether.

  • Causality : Imidazole acts as a nucleophilic catalyst, forming a highly reactive intermediate that rapidly transfers the TBS group to the sterically accessible primary alcohol. DMF is used as the solvent to ensure the solubility of the highly polar imidazole hydrochloride byproduct.

  • Procedure :

    • Dissolve the N-Boc intermediate (1.0 eq) from Protocol 1 in anhydrous DMF at 0 °C.

    • Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) sequentially.

    • Stir the mixture at room temperature for 12 hours.

  • Self-Validation System :

    • In-process: Monitor by TLC (UV 254 nm). The fully protected product will appear as a highly non-polar spot compared to the N-Boc starting material.

    • Post-process: Quench with saturated aqueous NaHCO₃ and extract with diethyl ether. Wash the organic layer extensively with water (5x) and brine. The complete absence of imidazole peaks (δ 7.7, 7.1 ppm) in the crude ¹H-NMR spectrum validates the success of the aqueous workup.

Protocol 3: Selective O-Deprotection (Fluoride Cleavage)
  • Objective : Unmask the alcohol for downstream coupling while retaining the N-Boc group.

  • Causality : The extreme thermodynamic strength of the Silicon-Fluorine bond (approx. 582 kJ/mol) drives the selective cleavage of the TBS ether without affecting the acid-labile Boc carbamate.

  • Procedure :

    • Dissolve the fully protected N-Boc, O-TBS intermediate in anhydrous THF at 0 °C.

    • Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise.

    • Stir for 2 hours at room temperature.

  • Self-Validation System :

    • In-process: TLC will show the quantitative regeneration of the N-Boc intermediate (lower

      
      ).
      
    • Post-process: Pass the crude mixture through a short silica gel pad to trap the highly polar tetrabutylammonium salts. This ensures the isolated product is free of cationic surfactants, validating its readiness for subsequent sensitive reactions (e.g., Swern oxidation or etherification).

References

  • Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature Chemistry (2025). URL:[Link]

  • Protective Groups. Organic Chemistry Portal. URL:[Link]

  • Amino Acid-Protecting Groups. Chemical Reviews, ACS Publications (2009). URL:[Link]

  • Current Research on the Safety of Pyrethroids Used as Insecticides. PubMed Central (PMC) (2018). URL:[Link]

Sources

Application

synthesis of heterocyclic compounds from beta-amino alcohol precursors

Application Note: Synthesis of Heterocyclic Compounds from -Amino Alcohol Precursors Abstract -Amino alcohols are privileged chiral building blocks in medicinal chemistry, serving as the structural foundation for a diver...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Heterocyclic Compounds from -Amino Alcohol Precursors

Abstract


-Amino alcohols are privileged chiral building blocks in medicinal chemistry, serving as the structural foundation for a diverse array of saturated nitrogen-oxygen heterocycles. This guide provides a comprehensive technical workflow for converting 

-amino alcohols into three critical heterocyclic classes: Oxazolines , Aziridines , and Oxazolidinones . Unlike standard textbook descriptions, this document focuses on field-proven protocols, mechanistic causality, and troubleshooting strategies to ensure high reproducibility and enantiopurity in drug discovery campaigns.

Introduction: The -Amino Alcohol Manifold

The synthetic utility of


-amino alcohols stems from their dual nucleophilic character (N vs. O) and the presence of a two-carbon backbone that pre-encodes the stereochemistry of the resulting heterocycle. By selectively activating one functional group or introducing a "stapling" reagent, researchers can access divergent chemical spaces from a single precursor.
Strategic Considerations
  • Stereochemical Integrity: Most cyclizations proceed via

    
     mechanisms. Therefore, activation of the alcohol (leaving group formation) typically results in inversion  of configuration at the 
    
    
    
    -carbon, whereas activation of the nitrogen (nucleophile) or carbonyl insertion typically results in retention .
  • Chemomimesis: The resulting heterocycles often serve as bioisosteres. Oxazolines mimic peptide bonds; oxazolidinones serve as carbamate surrogates; aziridines act as covalent warheads or reactive intermediates.

Reaction Manifold Visualization

The following diagram illustrates the divergent pathways available from a single


-amino alcohol precursor.

G Precursor β-Amino Alcohol (Chiral Pool) Oxazoline Oxazoline (Peptide Mimetic) Precursor->Oxazoline 1. Acylation 2. DAST or Burgess Aziridine Aziridine (Reactive Warhead) Precursor->Aziridine 1. ClSO3H or H2SO4 2. NaOH (Wenker) Oxazolidinone Oxazolidinone (Carbamate Isostere) Precursor->Oxazolidinone CDI or Phosgene (Carbonylation) Morpholine Morpholine (Solubility Enhancer) Precursor->Morpholine Bis-electrophiles (e.g., Ethylene Sulfate)

Figure 1: Divergent synthesis of heterocycles from


-amino alcohols.

Protocol A: Oxazoline Synthesis via DAST-Mediated Cyclodehydration[2]

Application: Synthesis of chiral ligands (e.g., BOX ligands) and protection of carboxylic acids. Mechanism: Activation of the amide oxygen or the alcohol oxygen followed by cyclization. DAST (Diethylaminosulfur trifluoride) typically activates the alcohol, leading to cyclization with inversion of stereochemistry at the


-position.
Reagent Comparison Table
ReagentActivation ModeConditionsStereochemistryByproducts
DAST Alcohol activation (

)
-78°C to RTInversion

, HF
Burgess Reagent Alcohol activation (Sulfamate)Reflux (THF/Tol)Inversion

,

TsCl / Base Alcohol activation (Tosylate)0°C to RTInversionTsOH
Appel (

)
Alcohol activation (O-PPh3+)Mild, RTInversion

Detailed Experimental Protocol (DAST Method)

Safety Warning: DAST releases HF upon hydrolysis and can be explosive at high temperatures. Perform all operations in a fume hood. Do not heat DAST above 50°C.

Materials:

  • 
    -Acyl 
    
    
    
    -amino alcohol (1.0 equiv)
  • DAST (Diethylaminosulfur trifluoride) (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Solid

    
     (anhydrous)
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under argon. Add the

    
    -acyl amino alcohol (1.0 mmol) and dissolve in anhydrous DCM (10 mL, 0.1 M).
    
  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

    • Expert Insight: Low temperature is critical to prevent elimination side-reactions (formation of enamides) and to control the exotherm.

  • Addition: Add DAST (1.1 mmol) dropwise via syringe.

    • Note: The solution may turn slightly yellow.

  • Reaction: Stir at -78°C for 1 hour, then allow the reaction to warm to room temperature over 2 hours. Monitor by TLC or LCMS.

  • Quenching (Critical): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a vigorously stirred saturated aqueous

    
     solution.
    
    • Expert Insight: Direct addition of water to the reaction flask can cause violent gas evolution. Inverse quenching (pouring reaction into base) is safer.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (typically EtOAc/Hexanes). Silica gel is acidic; for sensitive oxazolines, add 1%

    
     to the eluent to prevent hydrolysis.
    

Protocol B: Aziridine Synthesis via Modified Wenker Cyclization

Application: Preparation of reactive electrophiles for fragment-based drug discovery. Mechanism: The classic Wenker synthesis uses


 at high heat (

), which is harsh. The modified protocol uses chlorosulfonic acid (

) to form the sulfate ester at 0°C, followed by mild base-mediated displacement.
Mechanistic Pathway[3][4]

Wenker Step1 Amino Alcohol Step2 Sulfate Ester (Zwitterion) Step1->Step2 ClSO3H, 0°C (O-Sulfonation) Step3 Aziridine Step2->Step3 NaOH/H2O, 70°C (Intramolecular SN2) Step2->Step3 Inversion at C-O

Figure 2: Modified Wenker Synthesis pathway.

Detailed Experimental Protocol

Materials:

  • Chiral

    
    -amino alcohol (1.0 equiv)
    
  • Chlorosulfonic acid (

    
    ) (1.0 equiv)
    
  • Diethyl ether (

    
    ) or THF
    
  • Aqueous NaOH (2M) or

    
     (sat.)
    

Step-by-Step Procedure:

  • Esterification:

    • Dissolve amino alcohol (10 mmol) in dry

      
       (50 mL) in a flask equipped with a drying tube.
      
    • Cool to 0°C .

    • Add

      
       (10 mmol) dropwise.[1] A white precipitate (the sulfate ester zwitterion) will form immediately.
      
    • Stir for 2 hours at 0°C.

    • Filter the solid, wash with cold

      
      , and dry under vacuum.
      
    • Expert Insight: This intermediate is stable and can be stored. Isolating it removes unreacted reagents before the cyclization step.

  • Cyclization:

    • Dissolve the sulfate ester solid in 2M NaOH (20 mL).

    • Heat to 70°C for 1–3 hours.

    • Note: The product (aziridine) often separates as an oil on the surface as the reaction proceeds.

  • Workup:

    • Cool to room temperature.[2][3] Extract with

      
       (3 x 20 mL).
      
    • Dry organics over KOH pellets (preferred over

      
       for amines) and concentrate carefully (aziridines are volatile).
      
  • Storage: Aziridines are reactive.[4] Store at -20°C, preferably over activated molecular sieves.

Protocol C: Oxazolidinone Synthesis via CDI (Phosgene-Free)

Application: Synthesis of chiral auxiliaries (Evans auxiliaries) and antibiotics (e.g., Linezolid analogs). Mechanism: Carbonyl Diimidazole (CDI) acts as a safe phosgene equivalent. The reaction proceeds via an imidazole-carboxylate intermediate, followed by intramolecular amine attack.

Step-by-Step Procedure:

  • Dissolution: Dissolve amino alcohol (1.0 equiv) in anhydrous THF (0.2 M).

  • Coupling: Add CDI (1.1 equiv) in one portion at room temperature.

  • Reflux: Stir for 30 mins at RT, then heat to reflux for 2–4 hours.

    • Expert Insight: If the reaction stalls, add a catalytic amount (10 mol%) of DBU or DMAP to activate the intermediate.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove imidazole), then saturated

    
    . Dry and concentrate.
    
  • Result: This method typically yields crystalline solids requiring minimal purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Oxazoline) Hydrolysis during workupUse milder quench (solid

); add

to column.
Racemization High temperature or strong baseKeep DAST reaction < -20°C; avoid excess heat in Wenker cyclization.
Incomplete Reaction (Aziridine) Poor solubility of sulfate esterEnsure vigorous stirring; increase temp to 90°C if using weak base (

).
Elimination (Alkene formation) E2 competition vs

Use non-nucleophilic bases; ensure leaving group is good but temp is controlled.

References

  • Wenker Synthesis Review

    • BenchChem Application Notes. "Experimental Guide to the Wenker Synthesis of Aziridines." (2025).[2]

  • Oxazoline Synthesis via DAST

    • Phillips, A. J., et al. "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor."[5] Organic Letters, 2(8), 1165-1168 (2000).

  • Burgess Reagent Protocol

    • Wipf, P., & Miller, C. P. "A new synthesis of oxazolines and oxazoles."[5] Tetrahedron Letters, 33(42), 6267-6270 (1992).

  • Modified Wenker (Chlorosulfonic Acid)

    • Xu, J., et al. "An Improved and Mild Wenker Synthesis of Aziridines." Synlett, 2008(18), 2815-2820.

  • Morpholine Synthesis

    • Wolfe, J. P., et al. "A New Strategy for the Synthesis of Substituted Morpholines." Journal of the American Chemical Society, 129(36), 11016-11017 (2007).

Sources

Method

oxidation of 3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL to beta-amino acids

This Application Note provides a comprehensive technical guide for the oxidation of 3-(3-phenoxyphenyl)-DL-beta-alaninol to its corresponding -amino acid, 3-amino-3-(3-phenoxyphenyl)propanoic acid . This transformation i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the oxidation of 3-(3-phenoxyphenyl)-DL-beta-alaninol to its corresponding


-amino acid, 3-amino-3-(3-phenoxyphenyl)propanoic acid .

This transformation is critical in the synthesis of peptidomimetics and pharmaceutical intermediates, particularly for kinase inhibitors where the phenoxyphenyl moiety serves as a hydrophobic pharmacophore.

Application Note: Chemoselective Oxidation of 3-(3-Phenoxyphenyl)-DL- -alaninol[1]

Abstract

The conversion of


-amino alcohols to 

-amino acids presents a classic chemoselectivity challenge: oxidizing the primary alcohol to a carboxylic acid without affecting the oxidation-sensitive amine or the ether linkage of the phenoxyphenyl scaffold. This guide outlines two validated protocols:
  • Route A (Recommended): A high-fidelity, three-step sequence involving N-protection, TEMPO-mediated oxidation, and deprotection. This route maximizes yield and purity.

  • Route B (Direct): A classical Jones Oxidation utilizing in situ proton-protection of the amine. This route is rapid but requires rigorous purification to remove chromium salts.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The substrate, 3-(3-phenoxyphenyl)-DL-


-alaninol , contains three reactive sites:
  • Primary Alcohol: The target for oxidation (

    
    ).
    
  • Primary Amine: Susceptible to N-oxidation (forming hydroxylamines/nitro groups) or condensation (forming imines) if not protected.

  • Diphenyl Ether: Generally stable, but can undergo electrophilic aromatic substitution or cleavage under extremely harsh acidic/Lewis-acidic conditions.

Mechanistic Pathways

The choice of oxidant dictates the strategy for amine protection.

  • Pathway 1 (Neutral/Basic Conditions): Requires covalent protection (e.g., Boc, Cbz) to render the nitrogen non-nucleophilic and resistant to oxidation.

  • Pathway 2 (Strongly Acidic Conditions): Utilizes the solvent acidity to protonate the amine (

    
    ). The ammonium species is resistant to oxidation, allowing the use of powerful oxidants like Chromic Acid (Jones Reagent).
    

OxidationStrategy Substrate 3-(3-phenoxyphenyl)- DL-beta-alaninol StrategyA Route A: N-Protection Substrate->StrategyA High Purity Req. StrategyB Route B: In-situ Protonation Substrate->StrategyB Speed/Scale Req. Protected N-Boc Intermediate StrategyA->Protected Boc2O, NaOH Ammonium Ammonium Salt (-NH3+) StrategyB->Ammonium H2SO4 OxidationA TEMPO/BAIB Oxidation Protected->OxidationA OxidationB Jones Oxidation (CrO3/H2SO4) Ammonium->OxidationB Product 3-amino-3-(3-phenoxyphenyl) propanoic acid OxidationA->Product TFA Deprotection OxidationB->Product Ion Exchange

Figure 1: Strategic divergence for the oxidation of


-amino alcohols. Route A uses covalent protection, while Route B uses ionic protection.

Protocol A: The "Gold Standard" (Protected Route)

Best for: Pharmaceutical grade synthesis, high yield requirements, and avoiding heavy metals. Mechanism: 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) acts as a catalytic oxidant, recycled by the stoichiometric oxidant Bis(acetoxy)iodo]benzene (BAIB).[1]

Reagents Required[3][4][5][6][7][8][9][10][11]
  • Substrate: 3-(3-phenoxyphenyl)-DL-

    
    -alaninol
    
  • Di-tert-butyl dicarbonate (

    
    )
    
  • TEMPO (Catalytic)[2]

  • BAIB (Stoichiometric oxidant)

  • Solvents: Dichloromethane (DCM), Water, Acetonitrile

  • Reagents:

    
    , Trifluoroacetic acid (TFA)
    
Step-by-Step Procedure
Step 1: N-Boc Protection[2]
  • Dissolve 10.0 mmol of the amino alcohol in 20 mL DCM .

  • Add 10 mL of saturated aqueous

    
    .
    
  • Cool to 0°C. Add 11.0 mmol (1.1 eq) of

    
     dropwise.
    
  • Stir vigorously at Room Temperature (RT) for 4 hours.

  • Workup: Separate phases. Wash organic layer with water (

    
    ) and brine. Dry over 
    
    
    
    and concentrate.
    • Checkpoint: Verify N-Boc intermediate by TLC (lower polarity than starting material).

Step 2: TEMPO/BAIB Oxidation[3]
  • Dissolve the N-Boc intermediate in 20 mL Acetonitrile (ACN) and 20 mL Water (1:1 mixture).

  • Add 0.2 eq of TEMPO.

  • Add 2.2 eq of BAIB (Bis(acetoxy)iodo]benzene).

  • Stir at RT for 4–6 hours. The solution typically turns orange-red.

  • Monitoring: Monitor consumption of the alcohol by TLC. The intermediate aldehyde is rarely observed as it oxidizes rapidly to the acid.

  • Workup:

    • Quench with 10 mL of 10%

      
       (sodium thiosulfate) to destroy excess oxidant.
      
    • Acidify to pH 3 with 1M HCl.

    • Extract with Ethyl Acetate (

      
      ).[2]
      
    • Wash combined organics with brine, dry (

      
      ), and concentrate to yield the N-Boc-
      
      
      
      -amino acid
      .
Step 3: Global Deprotection
  • Dissolve the crude N-Boc acid in 10 mL DCM .

  • Add 5 mL TFA (Trifluoroacetic acid).

  • Stir at RT for 1–2 hours.

  • Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
  • Final Purification: Recrystallize from Ethanol/Ether or use preparative HPLC if high purity is required.

Protocol B: Direct Oxidation (Jones Reagent)

Best for: Rapid screening, simple substrates, or when protection steps must be avoided. Safety Warning: Chromium(VI) is a known carcinogen.[4] All waste must be segregated.

Reagents Required[3][4][5][6][7][8][9][10][11]
  • Jones Reagent (Standard preparation: 2.67 g

    
     + 2.3 mL 
    
    
    
    diluted to 10 mL with water).
  • Acetone (HPLC grade).

  • Isopropanol (Quenching agent).

Step-by-Step Procedure
  • Preparation: Dissolve 5.0 mmol of 3-(3-phenoxyphenyl)-DL-

    
    -alaninol in 30 mL Acetone .
    
  • Acidification: The solution may be cloudy. Add dilute

    
     dropwise until the solution is acidic (pH < 2). This ensures the amine is protonated (
    
    
    
    ).
  • Oxidation: Cool to 0°C. Add Jones Reagent dropwise.

    • Observation: The orange reagent will turn green/brown upon contact with the substrate, indicating reduction of Cr(VI) to Cr(III).

    • Continue addition until the orange color persists for >1 minute (indicating excess oxidant).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Quench: Add 2 mL Isopropanol . Stir for 10 minutes. The solution will turn completely green.

  • Workup (Critical):

    • Decant the acetone layer from the gummy chromium salts.

    • Dissolve the salts in minimal water and extract with Ethyl Acetate. Combine with acetone layer.

    • Purification: The product is a zwitterion. To remove Cr salts effectively, pass the aqueous solution through a Dowex 50W (H+ form) cation exchange column.

      • Load column.

      • Wash with water (removes Cr salts and anions).[5]

      • Elute amino acid with 2M

        
        .
        
    • Lyophilize the eluate to obtain the white powder product.

Analytical Characterization

To validate the synthesis, compare the product against the following expected data profiles.

TechniqueExpected Signal / Characteristic
HPLC Shift in retention time: The Acid will elute earlier than the Alcohol on C18 (Reverse Phase) under acidic conditions due to increased polarity.
1H NMR Disappearance: Multiplet at

3.5–3.8 ppm (

). Appearance: Downfield shift of the

-protons (adjacent to carboxyl) to

2.4–2.6 ppm. Aromatic: 9 protons in the aromatic region (6.8–7.4 ppm) corresponding to the phenoxyphenyl group.
MS (ESI+) [M+H]+ : Calculated ~258.11 m/z.
IR Carbonyl Stretch: Strong band at 1700–1725 cm

(COOH). Broad Band: 2800–3200 cm

(OH/NH stretch overlap).

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield in Route A:

    • Cause: Incomplete oxidation of the intermediate aldehyde.[6]

    • Fix: Ensure BAIB is fresh. Add a catalytic amount of inorganic bromide (KBr, 10 mol%) to accelerate the TEMPO cycle.

  • Green Gum in Route B:

    • Cause: Chromium salts trapping the product.

    • Fix: Do not rely on extraction alone. Use the Dowex ion-exchange method described above to liberate the amino acid from the metal complex.

  • Chlorination Byproducts:

    • Avoid: Do not use Bleach (NaOCl) as the co-oxidant for this specific substrate if the ether ring is electron-rich, as it may lead to ring chlorination. Stick to BAIB.

References

  • TEMPO/BAIB Oxidation Protocol: Epp, J. B., & Widlanski, T. S. (1999).[1] Facile Preparation of Nucleoside-5'-carboxylic Acids. The Journal of Organic Chemistry, 64(1), 293–295.

  • Jones Oxidation Mechanism & Utility: Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. Journal of the Chemical Society, 39–45.

  • Oxidation of Amino Alcohols (General Review): Gao, S., & Klunder, A. J. H. (2010). Recent Developments in the Oxidation of Amino Alcohols. Current Organic Chemistry.

  • Product Verification (Analogous Compounds): Sigma-Aldrich. (n.d.). 3-amino-3-(3-phenoxyphenyl)propanoic acid Product Page.

Sources

Application

Application Note: Chemoselective Peptide Coupling of 3-(3-Phenoxyphenyl)-DL-beta-alaninol

Introduction & Scope Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development[1]. 3-(3-Phenoxyphenyl)-DL-beta-alaninol (also known as 3-amino-3-(3...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development[1]. 3-(3-Phenoxyphenyl)-DL-beta-alaninol (also known as 3-amino-3-(3-phenoxyphenyl)propan-1-ol) is a highly versatile bifunctional building block. It contains both a primary benzylic-like amine and a primary aliphatic alcohol, making it a valuable scaffold for synthesizing peptidomimetics, kinase inhibitors, and GPCR ligands.

The primary synthetic challenge when utilizing this molecule is achieving chemoselective N-acylation (amide bond formation) without the need for transient hydroxyl protecting groups (O-protection). In the case of amino alcohols, N- versus O-acylation can be controlled effectively by modulating the reaction conditions and reagent selection[2]. This application note provides field-proven methodologies, mechanistic rationales, and self-validating protocols for the chemoselective coupling of carboxylic acids to 3-(3-phenoxyphenyl)-DL-beta-alaninol.

Mechanistic Principles of Chemoselectivity

In an unprotected amino alcohol, both the nitrogen and oxygen atoms are nucleophilic. However, the primary amine is significantly more nucleophilic than the primary alcohol due to the lower electronegativity of nitrogen, which makes its lone pair more available for donation. To exploit this inherent kinetic preference, the coupling environment must be strictly controlled:

  • Avoidance of Hyper-Acylation Catalysts : While reagents such as 4-dimethylaminopyridine (DMAP) are often used to drive sluggish amide couplings with electron-deficient amines[3], DMAP must be strictly excluded here. It forms a highly reactive acylpyridinium intermediate that readily overcomes the activation energy barrier for O-acylation, indiscriminately promoting esterification and yielding N,O-diacylated byproducts.

  • Temperature Control : Initiating the reaction at 0 °C suppresses the thermodynamic driving forces that might lead to O-acylation, ensuring that the kinetically faster N-acylation pathway dominates.

  • Stoichiometric Precision : Utilizing a slight excess of the amino alcohol (1.05 – 1.10 equivalents) relative to the activated acid ensures that the acylating agent is fully consumed by the amine, leaving no active ester available for the slower O-acylation step.

Reagent Selection: EDC/HOBt vs. HATU
  • EDC / HOBt : Generates an OBt-active ester. This is a milder approach. EDC is widely used due to its efficiency and the ease of removal of its urea byproduct through aqueous workup[1]. This is the recommended starting point for non-hindered substrates to maximize chemoselectivity.

  • HATU : Generates a highly reactive OAt-active ester. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance to the coupling reaction, making it highly efficient for sterically hindered carboxylic acids,[4]. However, its high reactivity requires strict stoichiometric control to prevent over-reaction.

Quantitative Data: Reaction Optimization

The following table summarizes the expected outcomes when applying different coupling conditions to 3-(3-phenoxyphenyl)-DL-beta-alaninol.

Coupling ReagentsAdditive / BaseTemperatureExpected N-Acylation (Amide)Expected O-Acylation (Ester)Best Use Case
EDC·HCl HOBt / DIPEA0 °C

RT
> 90%< 2%Standard, non-hindered carboxylic acids. Highest chemoselectivity.
HATU None / DIPEA0 °C

RT
> 85%5 - 10%Sterically hindered carboxylic acids. Requires strict stoichiometry.
DCC DMAP / Et

N
RT< 50%> 40%NOT RECOMMENDED . DMAP acts as an indiscriminate acylation catalyst.

Workflow Visualizations

G Acid Carboxylic Acid + Coupling Reagent ActiveEster Active Ester Intermediate Acid->ActiveEster Activation (Base) AminoAlcohol 3-(3-Phenoxyphenyl)- DL-beta-alaninol ActiveEster->AminoAlcohol Nucleophilic Attack Amide N-Acylation (Amide) DESIRED PRODUCT AminoAlcohol->Amide Fast (Kinetically Favored) No DMAP Ester O-Acylation (Ester) UNDESIRED BYPRODUCT AminoAlcohol->Ester Slow (Suppressed) Requires DMAP/Heat

Fig 1. Divergent pathways in the acylation of 3-(3-phenoxyphenyl)-DL-beta-alaninol.

G Step1 R-COOH + HATU + DIPEA Step2 Deprotonation & Activation Step1->Step2 Step3 OAt-Active Ester (Highly Reactive) Step2->Step3 Step4 Anchimeric Assistance via Pyridine Nitrogen Step3->Step4 Step5 Addition of Amino Alcohol Step4->Step5 Step6 Target Amide + HOAt + TMU Step5->Step6 Chemoselective N-Attack

Fig 2. Mechanism of HATU-mediated activation and chemoselective coupling.

Experimental Protocols

Protocol A: EDC/HOBt-Mediated Chemoselective Coupling (Standard Method)

This protocol relies on the mild activation of the OBt-ester to ensure maximum chemoselectivity.

  • Reagent Preparation : In an oven-dried flask under inert atmosphere (N

    
     or Argon), dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF or DCM (approx. 5-10 mL per mmol).
    
  • Activation : Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv) followed by dropwise addition of DIPEA (3.0 equiv). Stir at 0 °C for 15–30 minutes.

    • Self-Validation Check: Quench a 5

      
      L aliquot in 100 
      
      
      
      L of methanol. LC-MS or TLC should show complete consumption of the starting acid and the formation of the corresponding methyl ester, confirming successful activation.
  • Coupling : Dissolve 3-(3-phenoxyphenyl)-DL-beta-alaninol (1.05 equiv) in a minimal amount of anhydrous solvent and add it dropwise to the activated ester solution at 0 °C.

  • Reaction Monitoring : Allow the reaction to slowly warm to room temperature. Stir for 4–12 hours. Monitor the consumption of the active ester via LC-MS.

  • Aqueous Workup : Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash with 1M HCl (3x). Causality: This protonates any unreacted amino alcohol and DIPEA, pulling them into the aqueous phase and self-validating the removal of amine starting materials.

    • Wash with saturated aqueous NaHCO

      
       (3x). Causality: This deprotonates and removes unreacted carboxylic acid and the HOBt byproduct.
      
    • Wash with brine, dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
Protocol B: HATU-Mediated Coupling (For Hindered Acids)

Use this protocol only if Protocol A fails due to steric hindrance on the carboxylic acid.

  • Activation : Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Cool to 0 °C. Add DIPEA (3.0 equiv) dropwise. Stir for 5 minutes.

    • Self-Validation Check: The solution will rapidly turn a distinct yellow color, indicating the successful formation of the highly reactive OAt-active ester[4].

  • Coupling : Add 3-(3-phenoxyphenyl)-DL-beta-alaninol (1.1 equiv) dropwise. Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.

  • Workup : Proceed with the aqueous workup as described in Protocol A. The tetramethylurea (TMU) byproduct generated by HATU is highly water-soluble and is easily removed during the aqueous washes.

Analytical Validation & Troubleshooting

  • Diastereomeric Resolution : 3-(3-phenoxyphenyl)-DL-beta-alaninol is a racemic mixture (DL). If you are coupling it to a chiral, enantiopure carboxylic acid (e.g., an L-amino acid), the resulting product will be a 1:1 mixture of diastereomers. Do not mistake this for an impurity or an O-acylation byproduct. These diastereomers will likely resolve as two distinct, closely eluting peaks on reverse-phase LC-MS and may show as a "figure-eight" double spot on TLC. This is a normal, expected outcome and serves as a self-validating check of the coupling success.

  • Detecting O-Acylation : If O-acylation occurs, the resulting ester will lack the hydroxyl stretch (~3300 cm

    
    ) in IR spectroscopy and will have a significantly different retention time on LC-MS (usually more lipophilic/eluting later than the amide). If O-acylation exceeds 5%, ensure that the reaction is kept strictly at 0 °C during the initial amine addition and verify that no highly nucleophilic bases (like DMAP) contaminated the glassware.
    

References

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis. URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central (PMC). URL:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. URL:[Link]

Sources

Method

Application Note: Phenoxyphenyl Derivatives in Agrochemical Research &amp; Development

Introduction to Phenoxyphenyl Scaffolds Phenoxyphenyl derivatives represent a highly versatile and structurally significant class of compounds in modern agrochemical research. Characterized by a robust diaryl ether linka...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Phenoxyphenyl Scaffolds

Phenoxyphenyl derivatives represent a highly versatile and structurally significant class of compounds in modern agrochemical research. Characterized by a robust diaryl ether linkage, this structural motif imparts unique physicochemical properties to the molecule, including enhanced lipophilicity, metabolic stability, and specific receptor-binding capabilities. These derivatives serve as the critical backbone for several major classes of agrochemicals, including phenoxyalkanoic acid herbicides (e.g., 2,4-D, Mecoprop), pyrethroid insecticides (e.g., Deltamethrin, Permethrin), and insect growth regulators (e.g., Pyriproxyfen)[1][2].

This technical guide provides an in-depth analysis of the mechanisms, environmental fate, and validated experimental protocols associated with phenoxyphenyl-derived agrochemicals, designed specifically for researchers and formulation scientists.

Mechanisms of Action and Target Specificity

Phenoxyphenyl derivatives exhibit diverse biological activities depending on their specific functionalization and stereochemistry. The diaryl ether core acts as a flexible hinge, allowing the molecule to conform to various enzymatic active sites.

  • Auxin Mimicry (Herbicides): Phenoxy herbicides mimic indol-3-acetic acid (IAA), a natural plant growth regulator[2]. They penetrate the leaf cuticle in an uncharged state at low pH and become trapped in the alkaline cytoplasm of the phloem due to rapid ionization[2]. Once inside, they bind to Auxin Binding Proteins (ABPs), causing uncontrolled cell division, metabolic disruption, and ultimate plant death[2].

  • Protoporphyrinogen Oxidase (PPO) Inhibition: Certain derivatives, such as 1-(2,4-Dihalo-5-phenoxyphenyl)-1,2,4-triazolin-5(1H)-ones, act as highly active postemergence herbicides by inhibiting the PPO enzyme. This inhibition leads to a photodynamic toxic buildup of protoporphyrin IX, destroying the plant's cell membranes[3].

  • Insect Growth Regulation: Pyriproxyfen (4-phenoxyphenyl (RS)-2-(2-pyridyloxy)propyl ether) acts as a juvenile hormone analog. It functions as a suppressor of embryogenesis and an inhibitor of metamorphosis, effectively breaking the reproductive cycle of pests like whiteflies and mosquitoes[1].

  • Ion Channel Modulation: Pyrethroids containing a phenoxybenzyl or phenoxyphenyl moiety (e.g., Deltamethrin) inhibit calcineurin (protein phosphatase 2B). This keeps non-mutated calcium and sodium channels open for extended periods, resulting in cellular hyperexcitability, paralysis, and death of the insect[4].

G A Phenoxy Herbicide Application B Penetration of Leaf Cuticle (Non-charged at low pH) A->B C Phloem Trapping (Ionization in cytoplasm) B->C D Binding to Auxin Binding Proteins (ABPs) C->D E Disruption of Cell Division & Elongation D->E F Plant Death (Weed Control) E->F

Workflow of Phenoxy Herbicide Mechanism of Action via Auxin Mimicry.

Quantitative Data & Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) and environmental adsorption metrics is critical for optimizing phenoxyphenyl derivatives. The diaryl ether bond significantly influences soil adsorption, primarily through hydrophobic interactions and hydrogen bonding with humic and fulvic acids[5].

Table 1: Quantitative Metrics of Key Phenoxyphenyl Agrochemicals

CompoundAgrochemical ClassPrimary Target / MechanismKey Quantitative Metric
Deltamethrin (R-Isomer) InsecticideCalcineurin / Ca²⁺ ChannelsIC₅₀ ≈ 100 pM[4]
Pyriproxyfen InsecticideInsect Growth Regulator95% TC (Technical Concentration)[1]
2,4-DB HerbicideAuxin MimicryK_OC > 1000 mL/g (Soil Adsorption)[5]
MCPP-P HerbicideAuxin MimicryMax Adsorption ≈ 150 mL/g[5]
Triazolin-5(1H)-ones HerbicidePPO InhibitionEffective at 7-15 g/hectare [3]

Environmental Fate and Microbial Degradation

The environmental persistence of phenoxy herbicides is a critical regulatory consideration. The primary mechanism for their dissipation in the environment is microbial degradation[6]. The degradation cascade is initiated by the cleavage of the ether linkage, a step frequently catalyzed by α-ketoglutarate-dependent dioxygenases (e.g., encoded by the tfdA gene)[6]. This cleavage yields a chlorophenol intermediate, which is environmentally more persistent than the parent molecule and is a key metabolite monitored in genotoxicity and environmental assays[7].

G A Phenoxyalkanoic Acid Herbicide (e.g., Mecoprop, 2,4-D) B Ether Linkage Cleavage (Catalyzed by α-KG dioxygenases) A->B C Chlorophenol Intermediate (Key persistent metabolite) B->C D Aromatic Ring Hydroxylation & Ring Cleavage C->D E TCA Cycle Integration (Mineralization to CO2 + H2O) D->E

Generalized Microbial Degradation Pathway of Phenoxy Herbicides in Soil.

Experimental Protocols

Protocol A: Soil Adsorption and Equilibration Assay for Phenoxy Herbicides

Purpose: To determine the adsorption distribution coefficient (K_OC) of phenoxyalkanoic herbicides in varying soil matrices to predict environmental mobility. Causality & Validation: Adsorption is highly pH-dependent; phenoxy herbicides are negatively charged at typical soil pH, meaning they primarily interact with the organic matter fraction rather than inorganic minerals[5]. Using a standardized background electrolyte prevents experimental artifacts caused by varying ionic strengths in natural soils, ensuring the system is self-validating across different soil types.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mg/L stock solution of the target phenoxy herbicide in 0.01 M CaCl₂. Rationale: The 0.01 M CaCl₂ acts as a background electrolyte to maintain constant ionic strength and facilitate the flocculation of soil colloids during downstream centrifugation[6].

  • Soil Matrix Preparation: Sieve soil samples (varying in organic carbon content) through a 2 mm mesh. Weigh exactly 5.0 g of soil into 50 mL Teflon centrifuge tubes.

  • Equilibration: Add 25 mL of the herbicide solution to the soil. Agitate the tubes on a rotary shaker at 150 rpm for 24-48 hours at a constant 20°C to achieve thermodynamic equilibrium between the dissolved and adsorbed fractions[6].

  • Phase Separation: Centrifuge the samples at 4000 × g for 15 minutes to cleanly separate the solid and liquid phases[6].

  • Extraction & Cleanup: Pass the aqueous supernatant through a Solid-Phase Extraction (SPE) cartridge. Rationale: This concentrates the analyte and removes co-extracted humic/fulvic substances that could interfere with UV or MS detection[6].

  • Analysis: Quantify the remaining herbicide concentration in the aqueous phase using HPLC-UV or LC-MS/MS. Calculate the adsorbed fraction by mass difference to derive the K_OC value.

Protocol B: Synthesis of (3-Phenoxyphenyl)methanol (Pyrethroid Intermediate)

Purpose: To synthesize a high-purity building block essential for the formulation of phenoxyphenyl-based pyrethroid insecticides (e.g., permethrin)[8]. Causality & Validation: The reduction of the aldehyde precursor must be carefully controlled. While the phenoxyphenyl ether linkage is chemically robust, it can be susceptible to harsh reductive cleavage. Using sodium borohydride (NaBH₄) provides a mild, chemoselective reduction of the carbonyl group without disrupting the diaryl ether bond. The protocol relies on TLC for real-time validation of reaction completion.

Step-by-Step Methodology:

  • Initiation: Dissolve 10 mmol of 3-phenoxybenzaldehyde in 30 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Rationale: Cooling minimizes exothermic side reactions and prevents the transesterification or thermal degradation of the solvent.

  • Reduction: Slowly add 12 mmol of Sodium Borohydride (NaBH₄) in small portions over 15 minutes to prevent rapid hydrogen gas evolution.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase until the aldehyde spot completely disappears.

  • Quenching: Carefully add 10 mL of distilled water to neutralize unreacted NaBH₄.

  • Extraction: Extract the aqueous mixture with Dichloromethane (3 × 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄[7].

  • Isolation: Evaporate the solvent under reduced pressure to yield (3-Phenoxyphenyl)methanol as a colorless to pale yellow viscous oil, ready for downstream esterification into pyrethroids.

References

  • (3-Phenoxyphenyl)methanol: A Key Intermediate in Agrochemicals - NBInno. URL:[Link]

  • Synthesis and Chemistry of Agrochemicals IV - ACS Publications. URL: [Link]

  • Pyriproxyfen TC - Heben Pesticide. URL:[Link]

  • Mechanisms of Adsorption of Phenoxyalkanoic Herbicides on Fulvic and Humic Acids - MDPI. URL: [Link]

  • Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage - PMC (NIH). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Resolution of 3-(3-phenoxyphenyl)-DL-beta-alaninol

Welcome to the Technical Support Center. The racemic beta-amino alcohol, 3-(3-phenoxyphenyl)-DL-beta-alaninol (CAS 886366-70-7), is a highly valuable chiral building block in drug development. Its structural features—a p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The racemic beta-amino alcohol, 3-(3-phenoxyphenyl)-DL-beta-alaninol (CAS 886366-70-7), is a highly valuable chiral building block in drug development. Its structural features—a primary hydroxyl group, a primary amine at the chiral beta-carbon, and a bulky phenoxyphenyl moiety—present unique stereochemical challenges.

This portal provides authoritative troubleshooting guides, FAQs, and self-validating protocols for three primary enantiomeric resolution strategies: Diastereomeric Salt Crystallization, Enzymatic Kinetic Resolution, and Supercritical Fluid Chromatography (SFC).

Module 1: Diastereomeric Salt Crystallization (Classical Resolution)

FAQs & Troubleshooting Guide

Q: Why does the diastereomeric salt fail to precipitate, yielding a viscous oil instead? A: This "oiling out" phenomenon occurs when the supersaturation level is too high or the solvent system's dielectric constant prevents ordered crystal lattice formation. Causality: The bulky 3-phenoxyphenyl group creates steric hindrance that disrupts molecular packing. Solution: Shift from pure methanol to a binary solvent system (e.g., Methanol/Acetone) to lower the solubility of the less soluble diastereomer gradually. Seeding the solution with a pure crystal is highly recommended.

Q: How do I select the optimal resolving agent for this specific beta-amino alcohol? A: For beta-amino alcohols, chiral acids capable of strong hydrogen bonding and


 stacking are ideal. (+)-2,3-Dibenzoyl-D-tartaric acid (DBTA) is highly effective due to the aromatic interactions with the phenoxyphenyl ring 1.
Quantitative Comparison of Resolving Agents
Resolving AgentMolar Eq.Primary Solvent SystemTypical Yield (%)Typical ee (%)
(+)-DBTA0.5 - 1.0Methanol / Acetone35 - 42> 95
(R)-Mandelic Acid1.0Ethanol / Ethyl Acetate28 - 3585 - 90
(+)-Tartaric Acid1.0Pure Methanol15 - 25< 80
Step-by-Step Protocol: DBTA Salt Resolution
  • Dissolution: Dissolve 10.0 mmol of racemic 3-(3-phenoxyphenyl)-DL-beta-alaninol in 15 mL of warm methanol (45°C).

  • Acid Addition: In a separate flask, dissolve 5.0 mmol (0.5 eq) of (+)-2,3-Dibenzoyl-D-tartaric acid in 10 mL of warm methanol. Add the DBTA solution dropwise to the amine solution under continuous stirring.

  • Self-Validation Checkpoint: The solution must remain clear at 45°C. If turbidity appears immediately, it indicates premature amorphous precipitation rather than thermodynamic crystallization. Add methanol dropwise until the solution is completely clear.

  • Crystallization: Cool the mixture slowly to room temperature over 4 hours, then transfer to 4°C overnight to allow the diastereomeric salt to crystallize.

  • Isolation: Filter the resulting crystals through a Büchner funnel and wash with cold methanol (2 x 5 mL).

  • Free Base Liberation: Partition the isolated salt between 1M NaOH (aq) and Dichloromethane (DCM). Extract the aqueous layer three times with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Module 2: Enzymatic Kinetic Resolution (Biocatalytic)

EnzymaticResolution Racemic Racemic 3-(3-phenoxyphenyl) -DL-beta-alaninol OProtect O-Protection (TBDMSCl) Prevents Acyl Migration Racemic->OProtect Enzyme CAL-B Catalyzed N-Acylation (Ethyl Methoxyacetate) OProtect->Enzyme Split Kinetic Resolution Enzyme->Split S_Amide (S)-N-Acyl Derivative (Converted) Split->S_Amide Fast R_Amine (R)-Amine (Unreacted) Split->R_Amine Slow Deprotect1 Deprotection & Hydrolysis S_Amide->Deprotect1 Deprotect2 Deprotection R_Amine->Deprotect2 S_Enantiomer (S)-Enantiomer (ee > 99%) Deprotect1->S_Enantiomer R_Enantiomer (R)-Enantiomer (ee > 99%) Deprotect2->R_Enantiomer

Biocatalytic kinetic resolution pathway of beta-amino alcohols using CAL-B.

FAQs & Troubleshooting Guide

Q: Why am I observing low enantiomeric excess (ee) and multiple spots on TLC during direct N-acylation? A: Direct enzymatic N-acylation of 1,3-amino alcohols often suffers from spontaneous intramolecular acyl migration (O-N or N-O shift) 2. Causality: The spatial proximity of the hydroxyl and amino groups allows the acyl intermediate to transfer between heteroatoms, racemizing the kinetic product 2. Solution: Temporarily mask the primary alcohol via O-protection (e.g., using TBDMSCl) before subjecting the amine to Candida antarctica lipase B (CAL-B) catalyzed acylation [[3]]().

Step-by-Step Protocol: CAL-B Catalyzed Kinetic Resolution
  • O-Protection: React the racemic amino alcohol (10 mmol) with TBDMSCl (11 mmol) and Imidazole (20 mmol) in DMF (20 mL) at 25°C for 4 hours. Extract and purify the O-TBDMS derivative.

  • Enzymatic Acylation: Dissolve the O-protected racemic amine (5 mmol) in tert-butyl methyl ether (MTBE, 25 mL).

  • Biocatalyst Addition: Add ethyl methoxyacetate (15 mmol) as the acyl donor and 150 mg of immobilized CAL-B (Novozym 435). Incubate at 45°C in an orbital shaker (200 rpm).

  • Self-Validation Checkpoint: Monitor the reaction via chiral HPLC. The reaction must be terminated at exactly 50% conversion (typically 24-48 hours) to ensure the Enantiomeric Ratio (E-value) is maximized. If conversion exceeds 50%, the ee of the unreacted (R)-amine will degrade.

  • Separation: Filter off the immobilized enzyme. Separate the highly polar (R)-amine from the less polar (S)-amide via silica gel flash chromatography.

  • Deprotection: Treat both isolated fractions with TBAF in THF to remove the TBDMS group. Hydrolyze the (S)-amide with 6M HCl under reflux to yield the free (S)-enantiomer.

Module 3: Supercritical Fluid Chromatography (SFC)

SFCWorkflow Start SFC Chiral Screening CSP Select CSPs (Amylose/Cellulose derivatives) Start->CSP Modifier Select Co-solvent (MeOH, EtOH, IPA + Basic Additive) CSP->Modifier Eval Resolution (Rs > 1.5)? Modifier->Eval Optimize Optimize Temp, Pressure, & Modifier % Eval->Optimize No ScaleUp Preparative SFC Scale-up Eval->ScaleUp Yes Optimize->Eval

Systematic SFC method development workflow for chiral separation.

FAQs & Troubleshooting Guide

Q: Why is there severe peak tailing for the enantiomers during SFC separation? A: Peak tailing in SFC of primary amines is caused by secondary interactions between the basic amino group and residual acidic silanol groups on the chiral stationary phase (CSP) silica support 4. Causality: Supercritical CO₂ acts as a Lewis acid, exacerbating these interactions. Solution: Introduce a basic additive, such as 0.1% to 0.5% Isopropylamine (IPA) or Diethylamine (DEA), into the alcoholic co-solvent to competitively bind and mask the silanol sites.

SFC Method Optimization Matrix
Chiral ColumnCo-SolventBasic AdditiveTemp (°C)Backpressure (bar)Resolution (Rs)
Chiralpak AD-H20% Methanol0.2% DEA351202.8
Chiralcel OD-H25% Ethanol0.2% IPA401202.1
Chiralpak AS-H15% Isopropanol0.1% DEA351501.4
Step-by-Step Protocol: Preparative SFC Separation
  • System Preparation: Equilibrate the preparative SFC system with a Chiralpak AD-H column (250 x 21.2 mm, 5 µm) using supercritical CO₂ and 20% Methanol (containing 0.2% DEA) at a total flow rate of 70 mL/min.

  • Sample Preparation: Dissolve the racemic 3-(3-phenoxyphenyl)-DL-beta-alaninol in Methanol to a concentration of 50 mg/mL.

  • Self-Validation Checkpoint: Ensure the sample solution is completely particulate-free by passing it through a 0.22 µm PTFE syringe filter. A sudden pressure spike above 150 bar upon injection indicates frit blockage, requiring immediate column backflushing.

  • Injection & Separation: Inject 1 mL (50 mg) per cycle. Trigger fraction collection based on UV absorbance at 254 nm. The basic additive ensures sharp, baseline-resolved peaks.

  • Recovery: Evaporate the collected fractions under reduced pressure at 35°C. To remove residual DEA, co-evaporate the resulting residue with pure methanol twice.

References

  • Torre, O., Gotor-Fernández, V., & Gotor, V. (2006). Lipase-catalyzed resolution of chiral 1,3-amino alcohols: application in the asymmetric synthesis of (S)-dapoxetine. Tetrahedron: Asymmetry. 3

  • INEOS OPEN. (n.d.). APPLICATION OF LIPASES FOR OBTAINING OPTICALLY ACTIVE ORGANIC COMPOUNDS. INEOS OPEN. 2

  • ResearchGate. (2026). Chiral Supercritical Fluid Chromatography of 1,2-Aminoalcohols (review). ResearchGate. 4

  • Sigma-Aldrich. (n.d.). (+)-2,3-Dibenzoyl-D-tartaric acid Product Information. Sigma-Aldrich. 1

Sources

Optimization

Technical Support Center: Optimizing Reaction Yields for 3-(3-Phenoxyphenyl)-DL-beta-Alaninol Derivatives

Executive Summary & Molecule Profile Target Molecule: 3-(3-phenoxyphenyl)-DL-beta-alaninol IUPAC Name: 3-amino-3-(3-phenoxyphenyl)propan-1-ol Core Challenge: The synthesis of -amino alcohols from their corresponding -ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 3-(3-phenoxyphenyl)-DL-beta-alaninol IUPAC Name: 3-amino-3-(3-phenoxyphenyl)propan-1-ol Core Challenge: The synthesis of


-amino alcohols from their corresponding 

-amino acids is frequently plagued by two issues: incomplete reduction due to amine-borane/aluminum complex formation, and product loss during aqueous workup due to the amphiphilic nature of the amino alcohol.

This guide focuses on the critical reduction step of the precursor 3-amino-3-(3-phenoxyphenyl)propanoic acid (or its ester/cyano intermediates). The 3-phenoxyphenyl moiety is a robust diaryl ether, generally stable to hydride reductions, but its lipophilicity requires specific solvent choices to prevent precipitation of intermediates.

Primary Protocols: The Reduction Phase

We recommend Method A for scale-up and safety, and Method B for small-scale, rapid throughput.

Method A: The NaBH₄ / I₂ System (Recommended)

Why: This generates Borane (BH₃) in situ.[1] It is chemoselective for carboxylic acids in the presence of amines and avoids the "aluminum jelly" emulsions associated with LiAlH₄.

Reagents:

  • Precursor: 3-amino-3-(3-phenoxyphenyl)propanoic acid

  • Sodium Borohydride (NaBH₄)[1][2][3]

  • Iodine (I₂)[4]

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Setup: Suspend the amino acid (1.0 equiv) and NaBH₄ (2.4 equiv) in anhydrous THF (0.5 M concentration) under N₂.

  • Activation: Cool to 0°C. Add I₂ (1.0 equiv) dissolved in THF dropwise over 30 minutes. Expect vigorous H₂ evolution.

  • Reflux: Once gas evolution subsides, heat to reflux for 12–16 hours. The solution should turn colorless as I₂ is consumed.

  • Methanolysis (Critical): Cool to room temperature. Carefully add MeOH until the mixture becomes clear (breaks down the amine-borane complex).

  • Workup: Evaporate solvents. Redissolve residue in 20% KOH and stir for 4 hours (hydrolyzes borate esters). Extract with DCM.[5]

Method B: LiAlH₄ Reduction with Fieser Quench

Why: Stronger reducing power. Essential if the precursor is an ester or if Method A shows incomplete conversion.

Reagents:

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv)

  • Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Protocol:

  • Addition: Add the amino acid/ester as a solution/slurry to the LiAlH₄ suspension at 0°C (Inverse addition prevents side reactions).

  • Reaction: Warm to RT, then reflux for 4–8 hours.

  • The Fieser Quench (Yield-Saving Step): For every x grams of LiAlH₄ used:

    • Add x mL water (slowly, at 0°C).

    • Add x mL 15% aqueous NaOH.

    • Add 3x mL water.

  • Filtration: Warm to RT and stir for 15 mins. The aluminum salts will form a granular white sand (not a gel). Filter through Celite.[5][6] Rinse cake with hot THF.

Troubleshooting & Optimization (Q&A)

Category: Low Yields[7]

Q: My TLC shows complete consumption of starting material, but I recover <40% mass after extraction. Where is my product? A: Your product is likely trapped in the aqueous phase or the aluminum salts.

  • The Cause:

    
    -amino alcohols are polar amines. At neutral pH, they are water-soluble.
    
  • The Fix:

    • pH Swing: Ensure the aqueous layer is pH > 12 before extraction to deprotonate the amine (

      
      ).
      
    • Salting Out: Saturate the aqueous layer with NaCl before extraction.

    • Solvent Switch: Replace Ethyl Acetate with DCM:Isopropanol (3:1) or Chloroform:Ethanol (4:1) for extraction. These mixtures pull polar amines out of water much better than pure DCM.

Q: I see a new spot on TLC that isn't the product or starting material. Is the ether bond cleaving? A: Cleavage of the phenoxyphenyl ether is unlikely with NaBH₄ or LiAlH₄ unless you are using extreme temperatures (>100°C).

  • Likely Culprit: N-methylation (if using formate/formaldehyde anywhere) or Azetidine formation .

  • Mechanism: In rare cases, the intermediate amino-alcoholate can cyclize to form an azetidine ring (intramolecular displacement).

  • Prevention: Avoid high temperatures during the quench. Keep the mixture dilute (0.1 M).

Category: Purity & Workup[5][8]

Q: The LiAlH₄ quench turned into a slimy grey gel that clogged my filter. A: You likely added water too fast or didn't use the NaOH step.

  • The Fix: Add Rochelle’s Salt (Sodium Potassium Tartrate) saturated solution.[7]

  • Protocol: Add 100 mL of Rochelle's salt solution per 10 g of LiAlH₄. Stir vigorously for 2–4 hours. The layers will separate cleanly.

Comparative Data: Reagent Performance

ParameterMethod A: NaBH₄ / I₂Method B: LiAlH₄
Average Yield 85–92%70–85%
Safety Profile Moderate (H₂ evolution)High Risk (Pyrophoric)
Chemoselectivity High (Tolerates esters/nitriles)Low (Reduces everything)
Workup Difficulty Low (Methanolysis)High (Emulsion risk)
Cost LowMedium

Visualizing the Workflow

The following diagram illustrates the decision logic for the workup, which is the single biggest factor in yield optimization for this molecule.

G Start Crude Reaction Mixture (Post-Reflux) CheckReagent Which Reagent? Start->CheckReagent LAH_Path LiAlH4 Route CheckReagent->LAH_Path LiAlH4 NaBH4_Path NaBH4 / I2 Route CheckReagent->NaBH4_Path NaBH4/I2 Quench_Fieser Fieser Quench: 1. x mL H2O 2. x mL 15% NaOH 3. 3x mL H2O LAH_Path->Quench_Fieser Filter Filter Granular Salts (Celite) Quench_Fieser->Filter Extraction Extraction Phase Filter->Extraction Methanolysis Add MeOH until clear (Breaks Borane Complex) NaBH4_Path->Methanolysis Hydrolysis KOH Hydrolysis (Removes Borate Esters) Methanolysis->Hydrolysis Hydrolysis->Extraction Standard_Ext Standard: DCM x3 Extraction->Standard_Ext If Product Precipitates Polar_Ext Difficult: DCM/IPA (3:1) + NaCl Saturation Extraction->Polar_Ext If Yield < 50% Final Final Product 3-(3-phenoxyphenyl)-DL-beta-alaninol Standard_Ext->Final Polar_Ext->Final

Caption: Decision matrix for workup procedures. The "Polar Extraction" path is critical for recovering water-soluble amino alcohols.

References

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives."[8] The Journal of Organic Chemistry, 58(13), 3568-3571. Link

  • Abiko, A., et al. (1992). "Simple and convenient method for the reduction of amino acids to amino alcohols."[8] Tetrahedron Letters, 33(38), 5517-5518. Link

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley. (Standard reference for Fieser Workup).

Sources

Troubleshooting

Technical Support Center: Purification of Crude 3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL

-Amino Alcohols Reference ID: TSC-PUR-2023-089 Audience: Medicinal Chemists, Process Development Scientists Technical Overview & Chemical Profile Target Molecule: 3-(3-phenoxyphenyl)-DL-beta-alaninol IUPAC Name: 3-amino-...

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Alcohols
Reference ID:  TSC-PUR-2023-089
Audience:  Medicinal Chemists, Process Development Scientists

Technical Overview & Chemical Profile

Target Molecule: 3-(3-phenoxyphenyl)-DL-beta-alaninol IUPAC Name: 3-amino-3-(3-phenoxyphenyl)propan-1-ol Chemical Class:


-Amino Alcohol / Aryl-substituted Alkanolamine
Key Properties: 
  • Lipophilicity: High (due to the 3-phenoxyphenyl moiety).

  • Basicity: Moderate primary amine (

    
     approx. 9.0–9.5).
    
  • Physical State: Crude mixtures often present as viscous yellow oils or low-melting solids.

  • Solubility: Soluble in DCM, Ethyl Acetate, Alcohols; sparingly soluble in water (unlike simple amino alcohols).

Context: This molecule is typically synthesized via the reduction of 3-(3-phenoxyphenyl)-DL-beta-alanine or its ester derivatives. Common contaminants include unreacted esters, boron salts (from borohydride reduction), and oligomers. The "DL" designation indicates a racemic mixture; this guide focuses on chemical purification of the racemate, not enantiomeric resolution.

Troubleshooting Guide (Q&A)

Issue 1: "My crude product is a viscous oil and will not crystallize."

Q: I evaporated the solvent after extraction, but the product remains a sticky gum. Trituration with hexane didn't work. How can I get a solid?

A: This is common for aryl-substituted


-amino alcohols. The flexible ether linkage in the phenoxy group and the racemic nature of the material often inhibit lattice formation in the free base form.

Recommendation: Convert the free base into a crystalline salt.

  • The Hydrochloride (HCl) Salt: This is the most robust method. Dissolve the crude oil in a minimal amount of dry ethanol or ethyl acetate, then add 1.1 equivalents of HCl (4M in dioxane or ether). The salt usually precipitates immediately or upon cooling.

  • The Oxalate Salt: If the HCl salt is hygroscopic, try oxalic acid. Oxalate salts of lipophilic amines often crystallize well from isopropanol or acetone.

Issue 2: "I have low recovery after acid-base extraction."

Q: I performed a standard acid-base workup (Acidify -> Wash -> Basify -> Extract), but the organic layer after basification has very little product.

A: The issue is likely insufficient pH adjustment or "oiling out" into the interface.

  • pH Threshold: The amine must be fully deprotonated to extract into the organic phase. Ensure the aqueous layer pH is >12 . Use 2M NaOH or KOH.

  • Amphiphilic Nature: Although lipophilic, the amino-alcohol functionality can act as a surfactant, creating stable emulsions.

    • Fix: Add brine (saturated NaCl) to the aqueous phase to "salt out" the amine.

    • Fix: Use a solvent mixture of DCM:Isopropanol (9:1) for the extraction instead of pure DCM or EtOAc. The alcohol helps break emulsions and improves solubility of the polar amino-alcohol headgroup.

Issue 3: "NMR shows residual Boron impurities."

Q: I used


 for the reduction. The proton NMR shows broad peaks and the integration is off.

A: Boron-amine complexes are notoriously stable and difficult to break.

  • The Fix: You must perform a rigorous Methanol Quench .

    • Treat the crude reaction mixture with excess Methanol.

    • Add concentrated HCl dropwise until pH < 2.

    • Reflux for 30–60 minutes. This converts boron species into volatile trimethyl borate (

      
      ).
      
    • Evaporate to dryness. Repeat the Methanol addition/evaporation cycle 3 times.

Experimental Protocols

Protocol A: The "Cleanup" (Acid-Base Extraction)

Use this for crude reaction mixtures to remove non-basic impurities (unreacted esters, neutral byproducts).

  • Dissolution: Dissolve crude residue in 1M HCl (aq) . (Target conc: 0.5 g/mL).

  • Wash: Extract the acidic aqueous layer with Ethyl Acetate (2x) .

    • Discard organic layer (contains non-basic impurities).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.

    • Note: The product may oil out as a cloudy suspension.

  • Extraction: Extract the basic aqueous layer with DCM (3x) or DCM:IPA (9:1) .

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Protocol B: The "Polishing" (HCl Salt Recrystallization)

Use this to obtain high-purity (>98%) crystalline solid suitable for biological assays.

  • Salt Formation:

    • Dissolve 10 g of Protocol A product in 50 mL Ethyl Acetate .

    • Add 4M HCl in Dioxane (1.1 eq) dropwise with stirring at 0°C.

    • A white precipitate should form. Stir for 30 mins.

    • Filter and wash with cold Ethyl Acetate.

  • Recrystallization:

    • Dissolve the crude salt in boiling Isopropanol (IPA) .

    • If insoluble, add Methanol dropwise until clear.

    • Allow to cool slowly to Room Temp, then 4°C.

    • Filter crystals and dry under vacuum at 40°C.

Visual Workflows

Workflow 1: Acid-Base Purification Logic

AcidBaseExtraction Start Crude Reaction Mixture Dissolve Dissolve in 1M HCl Start->Dissolve Wash Wash with Ethyl Acetate Dissolve->Wash PhaseSep1 Phase Separation Wash->PhaseSep1 OrgLayer1 Organic Layer (Discard: Neutral Impurities) PhaseSep1->OrgLayer1 Top Phase AqLayer1 Acidic Aqueous Layer (Contains Product Salt) PhaseSep1->AqLayer1 Bottom Phase Basify Basify to pH > 12 (NaOH) AqLayer1->Basify Extract Extract with DCM:IPA (9:1) Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqLayer2 Aqueous Layer (Discard: Salts) PhaseSep2->AqLayer2 Top Phase OrgLayer2 Organic Layer (Contains Purified Amine) PhaseSep2->OrgLayer2 Bottom Phase Final Evaporate & Dry (Purified Free Base) OrgLayer2->Final

Caption: Logical flow for removing non-basic impurities via pH-switch extraction.

Workflow 2: Salt Formation & Crystallization

SaltCrystallization Oil Purified Free Base (Oil) Solvent Dissolve in EtOAc Oil->Solvent Acid Add HCl (Dioxane/Ether) Solvent->Acid Precip Precipitate Forms Acid->Precip Recryst Recrystallize (Boiling IPA/MeOH) Precip->Recryst Crude Salt Filter Filter & Dry Recryst->Filter FinalSolid Final Product (HCl Salt, >98% Purity) Filter->FinalSolid

Caption: Conversion of viscous oil to crystalline solid via Hydrochloride salt formation.

Data & Specifications

ParameterSpecification / Data
Molecular Formula

Molecular Weight 243.30 g/mol
Target Purity >98% (HPLC/NMR)
Storage Hygroscopic (Salt form). Store at -20°C under Argon.
Solubility (Free Base) DCM, MeOH, EtOAc, DMSO
Solubility (HCl Salt) Water, MeOH, DMSO

References

  • Santa Cruz Biotechnology. 3-(3-phenoxyphenyl)-DL-beta-alanine (CAS 202131-32-6).[1] Retrieved from

  • Thermo Scientific Chemicals. 3-Amino-3-phenyl-1-propanol, 94%.[2] (Analogous purification methodology). Retrieved from

  • BenchChem. Technical Support Center: Refining Crystallization Methods for High-Purity Amino-Alcohols. Retrieved from

  • Sigma-Aldrich. (R)-3-(3-Fluorophenyl)-beta-alaninol | 1213834-21-9. (Analogous lipophilic beta-amino alcohol). Retrieved from

  • ResearchGate. Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol. Retrieved from

Sources

Optimization

troubleshooting cyclization failures with beta-alaninol intermediates

Technical Support Center: Cyclization Methodologies Ticket Subject: Troubleshooting Cyclization Failures with Beta-Alaninol (3-Amino-1-Propanol) Intermediates Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclization Methodologies Ticket Subject: Troubleshooting Cyclization Failures with Beta-Alaninol (3-Amino-1-Propanol) Intermediates Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Overview: The Beta-Alaninol Challenge

Welcome to the Cyclization Support Center. You are likely here because your cyclization of a beta-alaninol (3-amino-1-propanol) derivative is failing.

Unlike 1,2-amino alcohols (which readily form 5-membered oxazolines or aziridines), beta-alaninol derivatives possess a 1,3-relationship between the amine and the alcohol. This introduces specific kinetic and thermodynamic hurdles:

  • Entropic Penalty: Forming a 6-membered 5,6-dihydro-4H-1,3-oxazine (via O-attack) or a 4-membered azetidine (via N-attack) is kinetically slower than forming 5-membered rings.

  • Competition: The slower rate allows intermolecular pathways (dimerization/polymerization) and elimination reactions to compete aggressively.

This guide addresses the three most common failure modes: Elimination , Oligomerization , and Regio-divergence (Ring Size Control).

Part 1: Diagnostic Decision Tree

Before altering your conditions, identify your specific failure mode using the flowchart below.

CyclizationTroubleshooting Start Identify Major Byproduct Elimination Alkene (Allylic Amide) (Elimination) Start->Elimination Polymer Insoluble Solid/Gunk (Oligomerization) Start->Polymer WrongRing Wrong Ring Size (Azetidine vs Oxazine) Start->WrongRing NoReaction Starting Material Recovered Start->NoReaction CheckBase Check: Is Base too strong? Is Temp > 0°C? Elimination->CheckBase Cause Analysis CheckConc Check: Concentration > 0.1M? Polymer->CheckConc Cause Analysis CheckLG Check: Leaving Group (Mesyl vs DAST vs Mitsunobu) WrongRing->CheckLG Mech. Divergence Switch to Burgess Reagent\nor Lower Temp Switch to Burgess Reagent or Lower Temp CheckBase->Switch to Burgess Reagent\nor Lower Temp Yes Dilute to < 0.05M\nUse Pseudo-High Dilution Dilute to < 0.05M Use Pseudo-High Dilution CheckConc->Dilute to < 0.05M\nUse Pseudo-High Dilution Yes N-Attack (Azetidine): Requires Base\nO-Attack (Oxazine): Requires Dehydration N-Attack (Azetidine): Requires Base O-Attack (Oxazine): Requires Dehydration CheckLG->N-Attack (Azetidine): Requires Base\nO-Attack (Oxazine): Requires Dehydration

Figure 1: Diagnostic flow for beta-alaninol cyclization failures.[1] Blue nodes indicate decision points.

Part 2: Troubleshooting Guides (Q&A)

Issue #1: "I'm getting elimination products (alkenes) instead of the ring."

The Symptom: NMR shows the disappearance of the CH₂-OH protons and the appearance of vinylic protons (5.0–6.0 ppm). You have formed an N-allyl amide.

The Science: In 1,3-systems, the beta-proton is often accessible. If you activate the alcohol (e.g., Mesyl-Cl/Et₃N) to create a leaving group, a base can deprotonate the beta-carbon, leading to E2 elimination. This is thermodynamically driven, especially if the cyclization (6-exo-tet) is slow.

Protocol Adjustment:

  • Switch Reagents: Move away from sulfonyl chlorides (MsCl/TsCl) which require base.

  • Use the Burgess Reagent: This zwitterionic reagent allows for cyclodehydration under neutral conditions, minimizing E2 elimination [1].

  • The Fluorine Fix: Use DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor at -78°C. These reagents activate the alcohol as a fluoride-like leaving group that is highly specific for cyclization over elimination at low temperatures [2].

Experimental Protocol (DAST Cyclization):

  • Dissolve N-acyl beta-alaninol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Cool to -78°C (Critical for suppressing elimination).

  • Add DAST (1.1 equiv) dropwise.

  • Stir for 1h at -78°C, then allow to warm slowly to RT over 4h.

  • Quench with sat. NaHCO₃.

Senior Scientist Note: If using DAST, ensure your glassware is bone-dry. Hydrolysis of DAST produces HF, which can cleave acid-sensitive protecting groups elsewhere on your molecule.

Issue #2: "My reaction turns into a gummy polymer."

The Symptom: Loss of starting material, baseline streaking on TLC, and low mass recovery of discrete products.

The Science: Cyclization of beta-alaninol to a 6-membered oxazine is an intramolecular reaction. However, the amine/amide of one molecule can attack the activated alcohol of another molecule (intermolecular reaction), leading to dimers and polymers. 1,3-cyclizations are entropically less favorable than 1,2-cyclizations, making intermolecular pathways more competitive.

Protocol Adjustment:

  • High Dilution: Run the reaction at 0.01 M to 0.05 M .

  • Pseudo-High Dilution: If scale prohibits large volumes, add the substrate slowly (via syringe pump) to a solution of the activating agent. This keeps the instantaneous concentration of the nucleophile low.

Issue #3: "I want the 4-membered Azetidine, but I'm getting the 6-membered Oxazine (or vice versa)."

The Symptom: You observe a cyclized product, but the NMR shifts don't match the expected ring size.

The Science (Regio-divergence): The outcome depends on whether the Nitrogen or the Oxygen acts as the nucleophile.

  • Pathway A (Oxazine): The carbonyl oxygen of the amide attacks the activated alcohol. This is a Cyclodehydration .

  • Pathway B (Azetidine): The nitrogen atom attacks the activated alcohol. This is an Intramolecular Alkylation .

Control Strategy:

Desired ProductMechanismKey Condition
Oxazine (6-ring) O-AttackUse DAST or Mitsunobu (PPh₃/DIAD). These favor O-alkylation of the amide carbonyl [3].
Azetidine (4-ring) N-AttackRequires a strong base (NaH, KOtBu) to deprotonate the amide nitrogen, making it the dominant nucleophile. Requires a leaving group like OTs/OMs .

Visualizing the Divergence:

PathwayDivergence cluster_Oxazine Pathway A: Neutral/Acidic cluster_Azetidine Pathway B: Basic Substrate N-Acyl Beta-Alaninol Step1A Activate OH (DAST/Mitsunobu) Substrate->Step1A Step1B Activate OH (MsCl) + Strong Base (NaH) Substrate->Step1B Oxazine Dihydro-1,3-Oxazine (6-Membered) Step1A->Oxazine O-Attack Azetidine Azetidine (4-Membered) Step1B->Azetidine N-Attack

Figure 2: Controlling ring size via pH and reagent selection.

Part 3: Data & Reference Standards

Comparison of Activation Methods for Beta-Alaninol Cyclization
MethodReagentsPrimary RiskBest For...[2]
Mitsunobu PPh₃, DIADPurification (POPh₃ removal)Acid-sensitive substrates; 6-membered oxazines.
DAST/Deoxo-Fluor DAST, CH₂Cl₂Elimination (if warm)High yields of oxazines; rapid reaction.
Mesylation MsCl, Et₃NElimination & Azetidine formationCreating stable intermediates; Azetidine synthesis (with NaH).
Burgess Burgess ReagentCost, Moisture sensitivitySubstrates prone to elimination (gentlest method).
References
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazolines and oxazoles with the Burgess reagent. Tetrahedron Letters, 34(43), 6855-6858. Link Context: Establishes the utility of the Burgess reagent for suppressing elimination in sensitive amino-alcohol cyclizations.

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[3] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168. Link Context: The definitive guide on using fluorinating agents for cyclodehydration of beta-hydroxy amides.

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications.[4][5] Chemical Reviews, 109(6), 2551-2651. Link Context: Comprehensive review covering the mechanism and regioselectivity of Mitsunobu cyclizations.

Need further assistance? If these steps do not resolve your issue, please reply with your specific substrate structure and the exact reagents used (including equivalents and temperature). We can model the transition state energy to predict the likelihood of 4-exo vs 6-exo closure.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL

Case ID: SOL-886366 Compound: 3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL (CAS: 886366-70-7) Classification: Lipophilic Amino Alcohol Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-886366 Compound: 3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL (CAS: 886366-70-7) Classification: Lipophilic Amino Alcohol Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary & Emergency Triage

The Core Challenge: 3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL possesses a "Janus-faced" structure: a highly lipophilic phenoxyphenyl tail and a polar amino-alcohol head.[1] At physiological pH (7.4), the amine exists in equilibrium between its protonated (soluble) and free-base (insoluble) forms.[1] The bulky phenoxy group drives rapid precipitation in neutral aqueous buffers, often resulting in "crashing out" during stock dilution.[1]

Quick-Fix Decision Matrix:

If your application is... Use this Strategy Why?
Cell-Free / Enzymatic Assays Acidic Buffer (pH 4.5 - 6.0) Protonates the amine (

), locking it in the soluble cationic state.[1]
Cell Culture (Strict pH 7.4) DMSO Stock + HP-

-CD
Cyclodextrins shield the hydrophobic tail, preventing aggregation without altering pH.[1]
High Concentration (>10 mM) In-situ Salt Formation Pre-dissolving in 1.0 eq HCl converts the free base to a highly soluble hydrochloride salt.[1]

Technical Deep Dive: The Mechanism of Insolubility

To solve the problem, we must understand the molecule's behavior in solution.[1]

  • Hydrophobic Driver: The 3-phenoxyphenyl moiety is aromatic and non-polar (

    
    ), creating a strong thermodynamic drive to aggregate in water to minimize entropy loss.[1]
    
  • The Protonation Switch: The primary amine on the beta-alaninol backbone is your control lever.[1]

    • pH < pKa (Acidic):

      
       (Cationic, Soluble).[1]
      
    • pH > pKa (Basic/Neutral):

      
       (Neutral, Insoluble).[1]
      

Visualizing the Solubility Pathway:

SolubilityLogic Start Start: 3-(3-Phenoxyphenyl)-DL-beta-alaninol CheckPH Check Target pH Start->CheckPH Acidic pH < 6.0 CheckPH->Acidic Acidic Environment Allowed Neutral pH 7.4 (Physiological) CheckPH->Neutral Neutral Environment Required StrategyA Strategy A: Protonation (Use Citrate/Acetate Buffer) Acidic->StrategyA StrategyB Strategy B: Encapsulation (Use HP-beta-CD) Neutral->StrategyB Preferred (Low Toxicity) StrategyC Strategy C: Cosolvent Spike (DMSO + Tween 80) Neutral->StrategyC Alternative (High Conc) Result Stable Aqueous Solution StrategyA->Result StrategyB->Result StrategyC->Result

Caption: Decision logic for selecting the optimal solubilization strategy based on experimental pH constraints.

Validated Protocols

Protocol A: The "Protonation Switch" (Best for Stability)

Use this when your assay tolerates pH 5.0–6.0.

Theory: By lowering the pH below the pKa, we force the equilibrium toward the ionized species, increasing solubility by orders of magnitude.[1]

Materials:

  • Compound Stock (Solid or DMSO solution)

  • 0.1 M Acetic Acid or Citrate Buffer (pH 5.0)

Workflow:

  • Preparation: Prepare a 50 mM stock solution in pure DMSO (anhydrous).

  • Dilution: Slowly add the DMSO stock to the stirring acidic buffer.

    • Critical: Do not add buffer to DMSO; always add DMSO to buffer to prevent local high concentrations.[1]

  • Verification: The solution should remain clear. If cloudiness appears, sonicate for 30 seconds.

Protocol B: Cyclodextrin Shielding (Best for Cell Culture)

Use this when you must maintain pH 7.4 without toxic surfactants.

Theory: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms an inclusion complex, encapsulating the phenoxyphenyl ring while leaving the polar amine exposed to the solvent.[1]

Workflow:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD solution in PBS (pH 7.4).[1] Filter sterilize (0.22 
    
    
    
    m).[1]
  • Stock Prep: Dissolve compound in DMSO at 100x the final target concentration.

  • Complexation: Add the DMSO stock (1% v/v final) to the HP-

    
    -CD vehicle with vigorous vortexing .
    
  • Incubation: Shake at 37°C for 30 minutes to allow equilibrium complexation.

Troubleshooting & FAQs

Q1: I see a white precipitate immediately upon adding my DMSO stock to PBS. Why? A: This is "solvent shock."[1] The DMSO diffuses into the water faster than the compound can equilibrate, leaving the hydrophobic molecules stranded.

  • Fix: Use Protocol B (Cyclodextrins) or switch to a "step-down" dilution method: Dilute DMSO stock 1:1 with Ethanol, then 1:1 with water, then into the final buffer.

Q2: Can I use HCl to dissolve the powder directly? A: Yes. This is the In-situ Salt Formation method.[1]

  • Protocol: Calculate 1.05 molar equivalents of 0.1 M HCl. Add this directly to the powder.[1] Sonicate until clear. This converts the free base into the Hydrochloride salt, which is water-soluble.[1] You can then dilute this salt solution into your buffer (check pH afterward).[1]

Q3: Is this compound stable in solution? A: Amino alcohols are generally stable, but the amine can oxidize over time.

  • Recommendation: Store DMSO stocks at -20°C or -80°C under argon. Aqueous solutions should be prepared fresh daily.

Q4: My cells are dying. Is it the compound or the solvent? A: Check your final DMSO concentration.

  • Most cells tolerate <0.5% DMSO.[1] If you are using 1% or higher to keep the compound soluble, the solvent toxicity is confounding your data. Switch to the Cyclodextrin method (Protocol B), which allows lower DMSO levels.[1]

Reference Data & Sources

Physicochemical Profile:

  • Molecular Weight: 243.30 g/mol

  • Predicted pKa: ~9.5 (Amine)[1]

  • Predicted LogP: ~2.8 (Lipophilic)[1]

References:

  • PubChem Compound Summary . (2025). 3-Amino-3-phenyl-1-propanol (Structural Analog Data). National Center for Biotechnology Information.[1] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Standard reference for HP-

    
    -CD protocols).
    
  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for pKa-solubility relationships).

  • Santa Cruz Biotechnology . (2025).[1] 3-(3-phenoxyphenyl)-DL-beta-alanine Product Data. Link

Sources

Optimization

Technical Support Center: Processing &amp; Stereochemical Stabilization of 3-(3-Phenoxyphenyl)-DL-beta-alaninol

Welcome to the Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals working with 3-(3-phenoxyphenyl)-DL-beta-alaninol [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals working with 3-(3-phenoxyphenyl)-DL-beta-alaninol [1]. Maintaining stereochemical integrity during the processing of beta-amino alcohol derivatives is a notorious challenge. This guide provides field-proven troubleshooting, mechanistic insights, and validated self-correcting protocols to prevent racemization during downstream synthesis.

Section 1: The "DL" Paradox & Resolution Workflow

Q: The compound is a "DL" (racemic) mixture. Why are we discussing the prevention of racemization? A: While the starting material is a racemic (DL) mixture, pharmaceutical applications strictly require enantiopurity. The first processing step is typically chiral resolution (e.g., via diastereomeric salt formation with chiral acids or enzymatic kinetic resolution) to isolate the pure (R)- or (S)-enantiomer[2]. Once resolved, the critical challenge shifts to preventing racemization (stereoinversion back to a DL mixture) during subsequent synthetic steps, such as N-protection, oxidation, or peptide coupling.

Workflow A DL-beta-Alaninol (Racemic Mixture) B Chiral Resolution (e.g., Tartaric Acid) A->B Resolve C Enantiopure (R) or (S) Intermediate B->C Isolate D Downstream Processing (N-Protection / Coupling) C->D React E Racemization Risk (Base/Temp Mediated) D->E Poor Conditions F Stereopure Product D->F Optimized Protocol

Workflow for chiral resolution and downstream stereopure processing.

Section 2: Mechanistic Causes of Racemization

Q: What chemical mechanisms drive the racemization of my resolved 3-(3-phenoxyphenyl)-beta-alaninol? A: The chiral center at C3 is highly susceptible to stereoinversion due to its benzylic nature. When the amine is activated or protected (e.g., with Fmoc or Boc), the electron-withdrawing effect drastically increases the acidity of the C3 benzylic proton.

  • Direct Enolization / Deprotonation: Strong or unhindered bases can abstract the C3 proton, forming a planar, resonance-stabilized carbanion intermediate. Reprotonation occurs from either face, [3].

  • Oxidation-Reduction (Oppenauer-type): Trace transition metals can catalyze the reversible oxidation of the primary alcohol to an aldehyde, facilitating imine-enamine tautomerization at the C3 position.

Q: How do base selection and temperature impact enantiomeric excess (ee%) during N-protection? A: The choice of base is the single most critical variable. Unhindered bases (like NaOH or Triethylamine) readily abstract the benzylic proton. Sterically hindered bases (like DIPEA) provide the necessary basicity to neutralize acid byproducts [4].

Quantitative Data: Impact of Reaction Conditions on Enantiomeric Excess (ee%)

Data reflects the N-Boc protection of (R)-3-(3-phenoxyphenyl)-beta-alaninol.

Base TypeSteric HindranceTemperature (°C)Reaction Time (h)Final ee (%)
NaOH (Aq)Low25245% (Failed)
Triethylamine (TEA)Low-Medium25472%
Triethylamine (TEA)Low-Medium0488%
DIPEAHigh25694%
DIPEA High 0 6 >99% (Optimal)

Section 3: Validated Experimental Protocols

Protocol: Enantioselective N-Boc Protection of Resolved 3-(3-phenoxyphenyl)-beta-alaninol This self-validating methodology is designed to prevent base-catalyzed deprotonation by leveraging steric hindrance and strict thermal control.

Step 1: Substrate Dissolution

  • Action: Dissolve 1.0 eq of the resolved enantiomer in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Causality: Anhydrous conditions prevent moisture-induced side reactions that can lead to unwanted hydrolysis or prolonged reaction times.

Step 2: Thermal Regulation

  • Action: Chill the reaction vessel to 0°C using an ice-water bath.

  • Causality: Low temperatures relative to the desired N-acylation[5].

Step 3: Base Addition

  • Action: Add 1.1 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA acts as a non-nucleophilic, sterically hindered proton scavenger. It neutralizes the environment without abstracting the sensitive C3 proton.

Step 4: Electrophile Introduction

  • Action: Add Boc-anhydride (1.05 eq) dissolved in DCM dropwise over 30 minutes.

  • Causality: Dropwise addition prevents localized exothermic spikes that could temporarily raise the temperature and induce racemization.

Step 5: Reaction Monitoring & Quenching

  • Action: Monitor via chiral HPLC. Once the starting material is consumed, quench immediately with saturated aqueous NH₄Cl (pH ~6) before allowing the mixture to warm to room temperature.

  • Causality: Quenching with a mildly acidic buffer avoids basic aqueous workups (like NaHCO₃) which can induce late-stage racemization of the newly activated product.

Section 4: Troubleshooting Matrix

Q: I am observing >10% racemization during a downstream coupling step. How do I fix this? A: When coupling the beta-alaninol derivative to other fragments, the activation of the intermediate can lead to direct enolization. by forming less reactive, stereostable active esters[6]. Follow the decision tree below to isolate the variable causing the stereochemical leak.

Troubleshooting A Racemization Detected (Chiral HPLC) B Check Base Strength A->B C Check Temperature A->C D Unhindered/Strong Base (e.g., NaOH, Et3N) B->D Identified F High Temp (>25°C) C->F Identified E Switch to Hindered Base (e.g., DIPEA, Collidine) D->E Corrective Action G Reduce Temp (0-4°C) F->G Corrective Action

Troubleshooting decision tree for identifying and resolving racemization causes.

References

  • National Institutes of Health (NIH) / Science Advances. Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from:[Link]

  • RSC Advances. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Retrieved from:[Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization &amp; Purification of 3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL

Introduction Purifying 3-(3-phenoxyphenyl)-DL-beta-alaninol presents a unique crystallographic challenge due to its structural dichotomy. The molecule features a highly flexible, lipophilic 3-phenoxyphenyl ether linkage...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Purifying 3-(3-phenoxyphenyl)-DL-beta-alaninol presents a unique crystallographic challenge due to its structural dichotomy. The molecule features a highly flexible, lipophilic 3-phenoxyphenyl ether linkage that depresses the melting point, paired with a polar, hydrogen-bonding amino alcohol moiety (beta-alaninol) that strongly coordinates with protic solvents and atmospheric moisture. This combination frequently leads to "oiling out" (coacervation) rather than true crystallization. This guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to ensure high-purity isolation.

Troubleshooting Guides & FAQs

Q1: My crude 3-(3-phenoxyphenyl)-DL-beta-alaninol consistently "oils out" (forms a biphasic liquid) during cooling instead of crystallizing. How do I force crystallization? Causality: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point is lower than the saturation temperature in the chosen solvent system. The bulky phenoxyphenyl group prevents efficient molecular packing, lowering the crystal lattice energy. Solution:

  • Salt Formation: Convert the free base to a hydrochloride (HCl) or tartrate salt. Protonating the amine drastically increases the ionic lattice energy, raising the melting point and favoring solid crystallization over liquid phase separation[1].

  • Anti-Solvent Trituration: If isolating the free base is strictly required, dissolve the oil in a minimal amount of warm Ethyl Acetate (EtOAc) and slowly titrate with a non-polar anti-solvent like Heptane until the cloud point is reached. Drop the temperature at a strictly controlled rate (0.1 °C/min) while seeding[2].

Q2: What is the optimal solvent system for recrystallizing the free base versus the HCl salt? Causality: Solvent selection must balance the hydrogen-bonding capacity of the beta-alaninol backbone with the lipophilicity of the phenoxyphenyl ring. Solution: For the free base, a Toluene/Hexane or EtOAc/Heptane system exploits the differential solubility of the aromatic ether, allowing the product to crystallize while leaving non-polar impurities in solution[3]. For the HCl salt, an Isopropanol (IPA) / Methyl tert-butyl ether (MTBE) system is highly effective; the salt is highly soluble in hot IPA but practically insoluble in MTBE[4]. See Table 1 for exact parameters.

Q3: I am detecting unreacted 3-phenoxybenzaldehyde (or related synthetic precursors) in my crystallized product. How can I clear this impurity? Causality: Precursors like 3-phenoxybenzaldehyde lack the basic amine group but possess the same lipophilic core, causing them to co-precipitate during standard non-polar recrystallization. Solution: Implement an orthogonal acid-base extraction prior to recrystallization. By extracting the crude mixture with 1M HCl, the target beta-alaninol partitions into the aqueous layer as a water-soluble salt, leaving the neutral benzaldehyde in the organic layer. Basifying the aqueous layer subsequently allows for the recovery of the purified free base[5].

Quantitative Data Presentation

Table 1: Validated Solvent Matrix for 3-(3-Phenoxyphenyl)-DL-beta-alaninol

Target FormPrimary Solvent (Good)Anti-Solvent (Poor)Optimal Ratio (v/v)Expected RecoveryPrimary Application
Free Base Ethyl AcetateHeptane1 : 3 to 1 : 570 - 78%Removal of polar impurities
Free Base TolueneHexane1 : 265 - 75%High-purity free base isolation
HCl Salt Isopropanol (IPA)MTBE1 : 485 - 92%Overcoming "oiling out" issues
Tartrate Salt EthanolWater9 : 1> 90%Chiral resolution / Bulk purification

Experimental Protocols

Protocol 1: Acid-Base Extraction & Free Base Recrystallization

This protocol utilizes a self-validating phase separation system to ensure the removal of neutral/acidic impurities prior to crystallization.

  • Dissolution: Dissolve 10.0 g of crude 3-(3-phenoxyphenyl)-DL-beta-alaninol in 100 mL of Dichloromethane (DCM).

  • Acidic Extraction: Wash the organic layer with 3 x 50 mL of 1M aqueous HCl.

    • Self-Validation Check: Perform a TLC of the remaining organic layer and stain with Ninhydrin. A negative result (no purple spots) confirms the complete transfer of the amine into the aqueous phase.

  • Basification: Cool the combined aqueous layers in an ice bath to 0–5 °C. Slowly add 5M NaOH dropwise.

    • Self-Validation Check: Use pH paper to verify the aqueous layer has reached pH 10–11. The solution will become cloudy as the free base precipitates or oils out.

  • Back-Extraction: Extract the basic aqueous layer with 3 x 50 mL of Ethyl Acetate (EtOAc). Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to a minimal volume of ~20 mL.

  • Crystallization: Heat the 20 mL EtOAc solution to 60 °C. Slowly add Heptane dropwise until a faint, persistent turbidity is observed (the cloud point). Add 1–2 drops of EtOAc to clear the solution.

  • Cooling & Isolation: Allow the solution to cool to room temperature at a controlled rate of ~0.5 °C/min. Once at room temperature, cool to 4 °C for 2 hours. Filter the resulting white crystals, wash with cold Heptane, and dry under vacuum at 40 °C.

Protocol 2: Hydrochloride Salt Formation and Recrystallization

This protocol is designed to maximize lattice energy, preventing the coacervation (oiling out) commonly seen in phenoxyphenyl derivatives.

  • Dissolution: Dissolve 5.0 g of the free base oil in 25 mL of anhydrous Isopropanol (IPA) at 40 °C.

  • Salt Formation: Slowly add 1.05 equivalents of HCl (e.g., 4M HCl in dioxane or dry HCl gas) while stirring vigorously.

    • Self-Validation Check: Spot the solution on wetted pH paper; it must test strictly acidic (pH < 2) to ensure complete protonation[6].

  • Anti-Solvent Addition: Heat the mixture to 70 °C to ensure a clear solution. Slowly titrate with Methyl tert-butyl ether (MTBE) until the cloud point is reached (typically requires ~100 mL MTBE).

  • Seeding (Critical Step): Cool the mixture to 55 °C and add 5 mg of pure 3-(3-phenoxyphenyl)-DL-beta-alaninol HCl seed crystals.

    • Self-Validation Check: Observe the seeds for 10 minutes. If the crystals dissolve, the solution is undersaturated (add more MTBE). If they persist and grow, the required supersaturation state is achieved.

  • Maturation: Cool the mixture to 20 °C over 4 hours, then transfer to an ice bath at 0 °C for 1 hour. Filter the crystalline salt, wash with cold MTBE, and dry under high vacuum.

Workflow Visualization

Workflow A Crude 3-(3-Phenoxyphenyl) -DL-beta-alaninol B Physical State Assessment A->B C Viscous Oil (Low Lattice Energy) B->C Oiling Out D Amorphous Solid B->D Precipitates E HCl / Tartrate Salt Formation (Increases Melting Point) C->E F Direct Recrystallization (EtOAc / Heptane) D->F G Controlled Cooling & Seeding E->G IPA / MTBE F->G H High-Purity Crystalline Product G->H

Decision tree for the recrystallization of 3-(3-phenoxyphenyl)-DL-beta-alaninol.

References

  • Benchchem. Technical Support Center: Purification of 2-(3-phenoxyphenyl)propanenitrile. 2[2]

  • ACS Publications. Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate. 1[1]

  • Benchchem. 3-Isopropylamino-1,2-propanediol | 6452-57-9.3[3]

  • Google Patents. JP2000026381A - Isolation of aminoalcohol. 5[5]

  • ChemicalBook. Dapoxetine | 119356-77-3. 4[4]

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. 6[6]

Sources

Optimization

handling hygroscopic nature of beta-amino alcohols in the lab

Technical Support Center: Beta-Amino Alcohol Handling Ticket ID: #BAA-HYGRO-001 Subject: Advanced Protocols for Handling, Storage, and Purification of Hygroscopic Beta-Amino Alcohols Assigned Specialist: Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Beta-Amino Alcohol Handling Ticket ID: #BAA-HYGRO-001 Subject: Advanced Protocols for Handling, Storage, and Purification of Hygroscopic Beta-Amino Alcohols Assigned Specialist: Senior Application Scientist, Chemical Process Group

Executive Summary: The "Viscous Cycle"

Beta-amino alcohols (e.g., ethanolamine, prolinol, ephedrine derivatives) present a unique challenge due to their dual hydrogen-bonding capability. The vicinal amino (-NH₂) and hydroxyl (-OH) groups create a "chelating" effect for water molecules, making them significantly more hygroscopic than simple alcohols or amines.

The Failure Mode: As these compounds absorb atmospheric moisture, they undergo a phase transition we call the "Viscous Cycle." A free-flowing solid turns into a sticky gum, increasing surface area and accelerating further water absorption. This leads to:

  • Stoichiometric Errors: Weighing "goo" means weighing water, throwing off molar equivalents.

  • Catalyst Poisoning: Water deactivates Lewis acids (e.g., TiCl₄, BF₃) often used with these ligands.

  • Nucleophilic Interference: Water competes with the hydroxyl group in coupling reactions.

Module 1: Storage & Prevention (First Line of Defense)

Q: My "dry" amino alcohol degraded in the bottle. How do I prevent this?

A: Standard caps are insufficient. Beta-amino alcohols are not just hygroscopic; they are often sensitive to CO₂ (forming carbamates) and oxidation.

Protocol: The "Double-Barrier" System

  • Primary Container: Store under an inert atmosphere (Argon preferred over Nitrogen due to density). Use Parafilm® under the cap threads before screwing it down, then wrap the outside.

  • Secondary Environment: Place the bottle inside a desiccator containing activated silica gel or P₂O₅ .

    • Critical Note: Do not use acidic desiccants (like P₂O₅) in direct contact with amines, but as a secondary drying agent in a separate chamber, they are highly effective.

  • Cold Storage: Store at -20°C. Cold reduces the kinetic rate of hydrolysis and oxidation.

    • Warning: You MUST allow the bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture instantly onto the reagent.

Module 2: Handling & Weighing (Troubleshooting)

Q: The solid has turned into a sticky gum. How do I weigh it accurately?

A: Do not attempt to scrape "goo" onto a weighing paper. You will lose material and introduce water. Use the "Difference by Solubilization" method.

Step-by-Step Protocol:

  • Tare a dry flask containing a stir bar and a septum.

  • Take your storage bottle (containing the gum). If the gum is intractable, add a known volume of dry solvent (e.g., dry DCM or Toluene) directly to the storage bottle to dissolve the entire contents.

  • Withdraw the solution via a dry syringe.

  • Weigh the syringe full, inject the required amount into your reaction flask, and weigh the empty syringe.

    • Calculation: Mass transferred = (Mass_full - Mass_empty).

  • If you dissolved the whole bottle, calculate the concentration (Molarity) and dispense volumetrically.

Decision Matrix: Handling Strategy

HandlingStrategy Start State of Reagent? Solid Free-Flowing Solid Start->Solid Goo Sticky Gum / Liquid Start->Goo SolidAction Rapid Weighing ( < 30 seconds) Solid->SolidAction GooAction Do NOT Scrape Goo->GooAction Solubilize Solubilize in Dry DCM/Toluene (Make Stock Solution) GooAction->Solubilize Titrate Verify Concentration (Titration) Solubilize->Titrate

Figure 1: Decision matrix for handling hygroscopic reagents based on physical state.

Module 3: Rescue Protocols (Purification)

Q: I have a wet sample that I need to dry. Can I just put it in the oven?

A: No. Heating beta-amino alcohols in air often leads to oxidation (browning) or polymerization. You must use Azeotropic Distillation or Chemical Drying .

Method A: Azeotropic Distillation (The Gold Standard)

This method physically removes water by co-distilling it with a solvent. Toluene is the entrainer of choice because it forms a heteroazeotrope with water (boiling point ~84°C), allowing water to separate in a trap.

  • Dissolve: Dissolve the wet amino alcohol in Toluene (10 mL per gram).

  • Setup: Attach a Dean-Stark trap topped with a reflux condenser and a drying tube (CaCl₂ or Drierite).

  • Reflux: Boil the mixture. Water will collect in the bottom of the trap.

  • Monitor: Continue until the water layer in the trap stops increasing (usually 1-2 hours).

  • Recovery: Cool under Argon. Evaporate the toluene under reduced pressure (Rotavap).

    • Result: The residue is the anhydrous amino alcohol.

Method B: Chemical Drying (For Solutions)

If you need a dry solution, use the correct drying agent.

Drying AgentCompatibility with Beta-Amino AlcoholsRecommendation
Silica / Acidic Alumina POOR Avoid. The amine will bind irreversibly to acidic sites.
MgSO₄ MODERATE Safe, but low capacity. Good for rough drying.
Na₂SO₄ MODERATE Slower than MgSO₄, but high capacity.
KOH (Solid) GOOD Excellent for amines. Pellets can be used in the solvent.
CaH₂ (Calcium Hydride) EXCELLENT The gold standard for distillation. Reacts irreversibly with water to release H₂ gas.
Molecular Sieves (3A) BEST Preferred. 3A pore size excludes most organic amines, adsorbing only water. 4A may trap smaller amines.

Module 4: Reaction Troubleshooting

Q: My reaction yield is low, and I suspect water interference. How do I confirm?

A: You need to quantify the water content.[1] However, standard Karl Fischer (KF) titration often fails with amines because the basicity of the amine shifts the pH, preventing the KF endpoint detection.

The Fix: Buffered Karl Fischer Use a Buffered KF Reagent (containing salicylic acid or benzoic acid) to neutralize the amine in the titration cell.

  • Limit: If water content is > 0.5%, dry the material first using Method A above.

Workflow: The "Rescue" Cycle

RescueProtocol cluster_check Quality Control Wet Wet Amino Alcohol Dissolve Dissolve in Toluene Wet->Dissolve DeanStark Dean-Stark Reflux (Remove Water) Dissolve->DeanStark Evap Evaporate Solvent (Vac < 10 mbar) DeanStark->Evap Dry Anhydrous Product Evap->Dry KF Buffered KF Titration Dry->KF

Figure 2: The Azeotropic Rescue Workflow for wet amino alcohols.

References

  • Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard text for drying agents and purification specific to amines).

  • Azeotropic Data for Binary Mixtures . Gmehling, J., et al. (2004). CRC Handbook of Chemistry and Physics. (Source for Toluene-Water azeotrope data).[2][3]

  • Drying of Amines . Burfield, D. R., et al. (1981). Journal of Organic Chemistry. (Comparative study of desiccants for amines, highlighting KOH and Zeolites).

  • Molecular Sieves in Organic Synthesis . Sigma-Aldrich Technical Bulletin. (Details on 3A vs 4A sieve selection for polar molecules).

Sources

Troubleshooting

Technical Support Center: Phenoxyphenyl Ether Synthesis Optimization

The following guide functions as a specialized Technical Support Center for researchers optimizing phenoxyphenyl ether synthesis. It is designed to troubleshoot and minimize side reactions using mechanistic insight.[1] S...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide functions as a specialized Technical Support Center for researchers optimizing phenoxyphenyl ether synthesis. It is designed to troubleshoot and minimize side reactions using mechanistic insight.[1]

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket: #882-C-O-Coupling

Welcome. You are likely here because your ether synthesis yielded a complex mixture of reduction products, homocouples, or unreacted starting material. In C-O coupling, the energy barrier for reductive elimination is significantly higher than in C-N coupling, making the catalyst prone to off-cycle pathways.

This guide prioritizes causality . We do not just fix the error; we close the mechanistic loophole that allowed it.

Quick Diagnostic: Which Method Are You Using?

Before troubleshooting, verify you are using the correct catalytic cycle for your substrate's electronic profile.

EtherSynthesisDecision Start Start: Analyze Substrate EWG Is the Aryl Halide Electron Deficient? (e.g., -NO2, -CN, -CF3 ortho/para) Start->EWG Boronic Are you using Boronic Acids? EWG->Boronic No (Unactivated/Deactivated) SNAr Method: SNAr (Nucleophilic Aromatic Substitution) EWG->SNAr Yes (Highly Activated) BaseSens Is the substrate Base-Sensitive? Boronic->BaseSens No ChanLam Method: Chan-Lam Coupling (Cu-catalyzed oxidative) Boronic->ChanLam Yes Buchwald Method: Buchwald-Hartwig (Pd-catalyzed) BaseSens->Buchwald Yes (Mild Base Possible) Ullmann Method: Ullmann Coupling (Cu-catalyzed) BaseSens->Ullmann No (Stable to High Temp/Base)

Figure 1: Method selection logic based on substrate electronics and stability.

Module 1: Buchwald-Hartwig Coupling (Palladium)

Primary Issue: Hydrodehalogenation (Reduction of Ar-X to Ar-H).[2]

The Mechanism: In C-O coupling, the Pd(II)-alkoxide intermediate is less stable than the corresponding Pd(II)-amide. If reductive elimination is slow, the complex finds an alternative low-energy pathway:


-hydride elimination . This ejects the ketone/aldehyde and leaves a Pd-Hydride species, which reduces your aryl halide [1].
Troubleshooting Protocol

Q: My LCMS shows significant amounts of reduced aryl halide (Ar-H) and no product. Why? A: You are witnessing "The Race." The rate of


-hydride elimination (

) is beating the rate of reductive elimination (

).
  • Solution 1 (Ligand Switch): You need a bulkier, electron-rich ligand.[2] Bulky ligands (e.g., RockPhos , tBuBrettPhos ) sterically crowd the metal center, forcing the Pd(II) species to undergo reductive elimination to relieve strain. They also accelerate the step electronically [2].

  • Solution 2 (Solvent Purge): If your phenol is primary/secondary alcohol-like (e.g., aliphatic alcohols, though less relevant for phenoxy),

    
    -hydride elimination is intrinsic. However, for phenols, the source of hydride is often protic impurities  or the solvent itself acting as a hydride donor. Ensure strictly anhydrous toluene or dioxane.[2]
    
  • Solution 3 (Temperature Spike): Counter-intuitively, increasing the temperature often favors reductive elimination over side reactions because

    
     for C-O bond formation is high. Running too cool (e.g., 60°C) may stall the catalyst, allowing slow decomposition pathways to take over. Aim for 80–100°C.
    

Q: I see biaryl formation (Homocoupling). A: This is often caused by disproportionation or oxidative homocoupling.

  • Fix: Reduce catalyst loading. Excess Pd promotes cluster formation.

  • Fix: Switch the base. Strong bases like NaOtBu can sometimes promote halogen-lithium exchange-like mechanisms or radical pathways. Try

    
     or 
    
    
    
    .[2]
Module 2: Ullmann Coupling (Copper)

Primary Issue: Incomplete conversion and "tar" formation.

The Mechanism: Classic Ullmann requires harsh temperatures (>140°C), leading to polymerization. Modern Ligand-Accelerated Ullmann uses bidentate ligands to stabilize the Cu(I) species and lower the activation energy, allowing reaction at 80–110°C [3].

Troubleshooting Protocol

Q: The reaction turns black and stalls at 50% conversion. A: This is "Catalyst Death" via disproportionation (


). Cu(0) precipitates (black solid) and is inactive.
  • The Fix: You are likely missing a ligand or using the wrong one. Add 10–20 mol% of a bidentate ligand like TMEDA , 1,10-phenanthroline , or dimethylglycine . These ligands stabilize the active Cu(I) species.

Q: Can I use Cu(0) powder? A: Only for activated halides at high temperatures. For precision synthesis, use CuI or CuBr with a ligand. The active species is dissolved Cu(I), not the surface of the metal.

VariableRecommendation for Stability
Copper Source CuI (Purified/White). If green/yellow, wash with THF/acid to remove Cu(II).
Ligand 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) or 1,10-Phenanthroline.
Atmosphere Inert (

/Ar) is critical.[2]

oxidizes Cu(I) to inactive Cu(II) (unless doing Chan-Lam).
Module 3: Chan-Lam Coupling (Oxidative)

Primary Issue: Protodeboronation (Loss of


 group).

The Mechanism: This cycle requires Cu(II) and an oxidant (usually air/


). The boronic acid transmetalates to Cu. However, boronic acids are prone to hydrolysis (protodeboronation), especially if the reaction is slow [4].
Troubleshooting Protocol

Q: My boronic acid is disappearing, but I'm getting benzene/phenol instead of ether. A: Protodeboronation is faster than transmetalation.

  • Step 1: Add 4Å Molecular Sieves . Water accelerates protodeboronation.

  • Step 2: Slow Addition . Add the boronic acid in portions (or via syringe pump) to keep its concentration low relative to the copper catalyst.

  • Step 3: Switch to a Boronic Ester (e.g., Bpin). They are more stable towards hydrolysis than free acids.

Summary: The "Side Reaction" Matrix

Use this table to identify the culprit based on your byproduct profile.

Byproduct ObservedDiagnosisPrimary Fix
Reduced Aryl Halide (Ar-H) ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-Hydride Elimination (Pd) or Protic Impurity (Cu)
Pd: Use bulkier ligand (RockPhos). Cu: Dry solvents/reagents.[2][3]
Biaryl (Ar-Ar) HomocouplingLower catalyst loading; Switch to milder base (

).
Phenol (from Ar-X) Hydrolysis of Ar-XEliminate water; Switch solvent to Toluene/Dioxane (hydrophobic).
Unreacted Ar-X + Black Ppt Catalyst DecompositionPd: Inert atmosphere. Cu: Add bidentate ligand.
Deboronated Ar-H Protodeboronation (Chan-Lam)Add Molecular Sieves; Use Boronic Ester.
Visualizing the "Danger Zone"

The following diagram illustrates the critical competition in the Buchwald-Hartwig cycle for ethers.

BuchwaldFailure Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd Ar-X Coord Ligand Exchange (L-Pd(II)-Ar-OR) OxAdd->Coord R-OH + Base Product PRODUCT (Ar-O-R) Coord->Product Reductive Elimination (Fast with Bulky Ligands) SideRxn SIDE REACTION (Ar-H + Aldehyde) Coord->SideRxn Beta-Hydride Elimination (Favored by small ligands/slow reaction) Product->Pd0 Regeneration SideRxn->Pd0 Pd-H species

Figure 2: The kinetic competition between ether formation and hydrodehalogenation.

References
  • Mann, G., & Hartwig, J. F. (1996). Palladium-Catalyzed Formation of Diaryl Ethers from Aryl Bromides. Electron-Poor Phosphines Enhance Reaction Yields.[4] Journal of the American Chemical Society. Link

  • Burgos, C. H., et al. (2006). A General Method for the Palladium-Catalyzed Synthesis of Diaryl Ethers. Angewandte Chemie International Edition. Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[5] Synthesis. Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Elucidation of 3-(3-Phenoxyphenyl)-DL-beta-alaninol: A Comparative Analysis of Spectroscopic Techniques

In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is a foundational requirement. 3-(3-phenoxyphenyl)-DL-beta-alaninol, a molecule featuring a flexi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is a foundational requirement. 3-(3-phenoxyphenyl)-DL-beta-alaninol, a molecule featuring a flexible beta-alaninol backbone and a bulky phenoxyphenyl group, presents a unique set of analytical challenges. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for its structural elucidation, with a primary focus on the interpretation of its 1H Nuclear Magnetic Resonance (NMR) spectrum. We will explore not only the "what" but the "why" of experimental choices, offering a robust framework for researchers.

Section 1: In-depth ¹H NMR Analysis of 3-(3-Phenoxyphenyl)-DL-beta-alaninol

Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like 3-(3-phenoxyphenyl)-DL-beta-alaninol, a systematic, fragment-based approach is the most effective strategy for spectral assignment.

Below is the structure with protons labeled for assignment. This labeling is crucial because it creates a clear reference system for discussing specific signals in the NMR spectrum.

Figure 1: Structure of 3-(3-phenoxyphenyl)-DL-beta-alaninol with proton labels.

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), integration values, and expected splitting patterns for each proton. These predictions are based on established chemical shift ranges for analogous functional groups.[2][3]

Proton Label(s) Predicted δ (ppm) Integration Splitting Pattern Justification for Assignment
H₅, H₆, H₇, H₈, H₁, H₂, H₃, H₄, H₁₄7.4 - 6.89HMultiplet (m)These protons are attached to the two aromatic rings. Their signals typically appear in this region due to the deshielding effect of the ring current. The complex overlapping patterns arise from multiple spin-spin couplings. Signals for diphenyl ether typically appear in this range.[4][5]
H₉ (methine)~4.0 - 4.51HMultiplet (m)This proton is on a carbon adjacent to both an aromatic ring and the nitrogen atom of the amino group. Both groups are electron-withdrawing, causing a significant downfield shift.
H₁₀ (methylene)~3.6 - 3.82HMultiplet (m)These protons are adjacent to the hydroxyl group. The electronegative oxygen atom deshields them, shifting their signal downfield. Protons on a carbon next to an alcohol oxygen typically appear in the 3.4-4.5 ppm range.
H₁₁ₐ, H₁₁♭ (NH₂)~1.0 - 5.02HBroad Singlet (br s)The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They often appear as broad signals and may not show coupling to adjacent protons due to rapid exchange.[6]
H₁₂ (OH)~2.0 - 5.01HBroad Singlet (br s)Similar to amine protons, the chemical shift of hydroxyl protons is variable and the signal is often broad. Deuterium exchange (adding a drop of D₂O) can be used to confirm this peak, as it will disappear from the spectrum.
H₁₃ (methylene)~2.5 - 2.92HMultiplet (m)These protons are adjacent to the chiral center (C-H₉). They are diastereotopic and will likely show complex splitting as they couple to H₉ and to each other. For β-alanine, the signal for the CH₂ group adjacent to the amino group is around 3.2 ppm, and the other CH₂ is around 2.6 ppm.[7] The phenyl group will cause a downfield shift.
Section 2: The Broader Spectroscopic Toolkit: A Comparative Analysis

While ¹H NMR is indispensable, a single technique rarely provides a complete structural picture.[8][9] A multi-faceted approach, integrating data from various spectroscopic methods, is essential for confident structure elucidation.

Technique Information Provided for this Molecule Strengths Limitations
¹³C NMR Provides the number of unique carbon environments and their electronic nature (aliphatic vs. aromatic).Complements ¹H NMR by showing the carbon skeleton. DEPT experiments can distinguish between CH, CH₂, and CH₃ groups.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[10]
Mass Spectrometry (MS) Determines the molecular weight and elemental formula (with high-resolution MS). Fragmentation patterns can reveal structural motifs.[11][12]Extremely high sensitivity. Provides definitive molecular weight. Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.[13]Isomers often cannot be distinguished. Fragmentation can be complex to interpret without reference spectra.
FTIR Spectroscopy Identifies key functional groups based on their vibrational frequencies.[14] For this molecule: O-H stretch (~3300 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹), C-O stretch (~1240 cm⁻¹, ether), and aromatic C-H/C=C bands.[15][16]Fast, non-destructive, and provides a quick survey of functional groups present.[14]Provides limited information on the overall carbon skeleton and connectivity. The "fingerprint region" can be complex.
2D NMR (COSY, HSQC) COSY reveals ¹H-¹H coupling networks, confirming which protons are adjacent. HSQC correlates directly bonded ¹H and ¹³C nuclei.[1][17]Unambiguously establishes connectivity, resolving overlap and assignment ambiguities from 1D spectra. Essential for complex molecules.[18][19]Requires longer instrument time than 1D NMR. Data interpretation can be more complex.
Section 3: Experimental Protocols for Robust Data Acquisition

The quality of spectroscopic data is directly dependent on meticulous sample preparation and instrument setup. This protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum.

  • Sample Preparation (The "Why"): The goal is a homogenous solution free of particulate matter, which can degrade spectral quality by distorting the magnetic field.

    • Step 1.1: Accurately weigh 5-10 mg of 3-(3-phenoxyphenyl)-DL-beta-alaninol. Causality: This amount ensures a good signal-to-noise ratio without causing issues with solubility or solution viscosity.[10]

    • Step 1.2: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, small vial. Causality: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing a large solvent peak from obscuring the analyte signals. DMSO-d₆ is often a good choice for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons (OH, NH₂).[10]

    • Step 1.3: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. Causality: This removes any suspended solids that can broaden NMR signals and interfere with magnetic field shimming.

    • Step 1.4: Cap the NMR tube securely to prevent solvent evaporation.

  • Instrument Setup & Data Acquisition (The "Why"): Proper instrument calibration is key to obtaining high-resolution spectra with accurate chemical shifts.

    • Step 2.1: Insert the sample into the NMR spectrometer.

    • Step 2.2: Lock the spectrometer onto the deuterium signal of the solvent. Causality: The lock system compensates for any drift in the magnetic field over time, ensuring spectral stability.

    • Step 2.3: Shim the magnetic field. This is an iterative process of adjusting the shim coils to maximize the field homogeneity across the sample. Causality: A homogenous magnetic field is critical for obtaining sharp, well-resolved peaks.[20]

    • Step 2.4: Set acquisition parameters. A standard ¹H experiment typically involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Step 2.5: Acquire the spectrum. The number of scans can be adjusted to achieve the desired signal-to-noise ratio.

    • Step 2.6: Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Step 2.7: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).

Section 4: Integrated Data Analysis Workflow

Confident structural elucidation is achieved by synthesizing data from multiple techniques. The following workflow illustrates a logical progression from initial analysis to final confirmation.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Core Structural Analysis cluster_2 Connectivity & Confirmation MS Mass Spectrometry (MS) - Determine Molecular Weight - Propose Elemental Formula H_NMR 1D ¹H NMR - Identify Proton Environments - Determine Integrations/Splitting MS->H_NMR FTIR FTIR Spectroscopy - Identify Key Functional Groups (OH, NH, C-O-C) FTIR->H_NMR C_NMR 1D ¹³C NMR & DEPT - Identify Carbon Environments - Differentiate CH, CH₂, CH₃ H_NMR->C_NMR Propose initial fragments COSY 2D COSY - Map ¹H-¹H Couplings H_NMR->COSY C_NMR->COSY Assign C skeleton HSQC 2D HSQC - Map ¹H-¹³C Direct Bonds C_NMR->HSQC COSY->HSQC Confirm H-H connectivity Final_Structure Final Confirmed Structure HSQC->Final_Structure Confirm H-C connectivity

Figure 2: Integrated workflow for spectroscopic analysis.

This workflow demonstrates a self-validating system. For example, a molecular formula from MS provides a hard constraint that any proposed structure from NMR must satisfy. Similarly, functional groups identified by FTIR must be consistent with the chemical shifts observed in the NMR spectra. Finally, 2D NMR techniques like COSY and HSQC provide definitive proof of the bonding network proposed from 1D experiments.

References

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • Zhang, X., et al. (2023, January 10). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry - ACS Publications. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Bioanalysis Zone. Small molecule analysis using MS. [Link]

  • Kim, H., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. PubMed. [Link]

  • ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. [Link]

  • Fuchs, P. L., et al. (2013). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • University of Cambridge. NMR Sample Preparation. [Link]

  • Van de Steene, J., et al. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]

  • University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Li, L., et al. Single Cell mass spectrometry: Towards quantification of small molecules in individual cells. PMC. [Link]

  • IGNOU. EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • OChemSimplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • National Magnetic Resonance Facility at Madison. NMR Sample Preparation. [Link]

  • Yu, L., et al. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. ScienceDirect. [Link]

  • PubChem. 3-Phenoxyaniline. [Link]

  • Molodtsov, S. G., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]

  • University of Wisconsin-Madison. 1H NMR Protocol for Beginners DRX-400. [Link]

  • Tiziani, S., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives. (2026, January 7). [Link]

  • ResearchGate. a-b). NMR spectral analysis of diphenyl ether: a) 1H NMR; b) 13C NMR. [Link]

  • Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. [Link]

  • SpectraBase. Diphenylether - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. Table 4. Observed and calculated 1H NMR chemical shifts (δ, ppm) of 3H-phenoxazin-3-one derivatives. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000159 - Beta-Alanine. [Link]

  • University of Colorado Boulder. 1H NMR chemical shift ppm table. [Link]

  • SpectraBase. .beta.-Alanine, N-(1-naphthoyl)-, decyl ester - Optional[13C NMR] - Chemical. [Link]

  • SpectraBase. .beta.-Alanine, N-(3-bromobenzoyl)-, heptyl ester - Optional[13C NMR] - Chemical. [Link]

  • PNAS. Protein chemical shifts arising from α-helices and β-sheets depend on solvent exposure. [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 3-(3-Phenoxyphenyl)-DL-beta-alaninol

The following guide is a technical analysis designed for application scientists and analytical chemists involved in the structural characterization of kinase inhibitor intermediates. It focuses on the mass spectrometry (...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis designed for application scientists and analytical chemists involved in the structural characterization of kinase inhibitor intermediates. It focuses on the mass spectrometry (MS/MS) behavior of 3-(3-phenoxyphenyl)-DL-beta-alaninol , a critical building block often associated with the synthesis of BTK inhibitors (e.g., Ibrutinib analogs).

Executive Summary & Application Context

3-(3-phenoxyphenyl)-DL-beta-alaninol (CAS: 886366-70-7) is a chiral amino alcohol intermediate. In drug development, it serves as a reduced scaffold of 3-(3-phenoxyphenyl)-beta-alanine. Its structural integrity is vital for ensuring the efficacy of downstream pharmaceutical active ingredients (APIs).

This guide compares the MS/MS performance of the Alaninol (Alcohol) against its primary metabolic and synthetic alternative, the Alanine (Acid). Distinguishing these two is critical during impurity profiling and pharmacokinetic (PK) studies, as the alcohol-to-acid oxidation is a common metabolic pathway.

Key Performance Indicators (KPIs)
Feature3-(3-phenoxyphenyl)-DL-beta-alaninol3-(3-phenoxyphenyl)-beta-alanine (Alternative)
Precursor Ion (

)
m/z 244.13 m/z 258.11
Primary Neutral Loss Water (

Da)
Water (

Da) & Formic Acid/CO (

Da)
Diagnostic Backbone Ion m/z 213 (Loss of

)
m/z 212 (Loss of

)
Aromatic Signature m/z 169 (Phenoxyphenyl cation)m/z 169 (Phenoxyphenyl cation)
Ionization Efficiency High (Primary Amine)Moderate (Zwitterionic suppression possible)

Structural Analysis & Fragmentation Mechanisms

To interpret the mass spectrum accurately, one must understand the molecule's lability points. The structure consists of a diphenyl ether moiety attached to a beta-amino alcohol backbone.

Molecular Formula:


Exact Mass:  243.1259 Da
Theoretical 

:
244.1332 Da
Mechanism 1: The "Backbone Zipper" (Amino-Alcohol Cleavage)

Unlike the acid alternative, the alaninol derivative undergoes a characteristic loss of the hydroxymethyl group.

  • Pathway: The amine nitrogen facilitates an inductive cleavage (alpha-cleavage).

  • Result: Cleavage of the

    
     bond releases the terminal 
    
    
    
    group (31 Da).
  • Observation: A distinct peak at m/z 213 (

    
    ). This is the primary differentiator from the acid form.
    
Mechanism 2: The "Ether Snap" (Diphenyl Ether Stability)

The phenoxyphenyl group is highly stable but produces diagnostic aromatic fragments under high collision energy (CE).

  • Pathway: Rupture of the alkyl-aryl bond.

  • Result: Formation of the 3-phenoxyphenyl cation (

    
    ).
    
  • Observation: A strong signal at m/z 169 . Further fragmentation yields the phenyl cation (m/z 77 ) and phenoxy radical loss.

Mechanism 3: Dehydration & Deamination
  • Loss of Water (

    
    ):  Common in alcohols. Generates m/z 226 .
    
  • Loss of Ammonia (

    
    ):  Common in primary amines. Generates m/z 227 .
    
  • Note: These often occur competitively, leading to a cluster of peaks near the precursor.

Visualization of Signaling Pathways (DOT Diagram)

The following directed graph illustrates the fragmentation logic, distinguishing the Alaninol from the Alanine alternative.

FragmentationPathway Precursor Precursor [M+H]+ m/z 244 Dehydration [M+H - H2O]+ m/z 226 Precursor->Dehydration - H2O (18 Da) Deamination [M+H - NH3]+ m/z 227 Precursor->Deamination - NH3 (17 Da) AlphaCleavage Alpha-Cleavage (Loss of CH2OH) m/z 213 Precursor->AlphaCleavage - CH2OH (31 Da) (Diagnostic for Alcohol) ArylCation Phenoxyphenyl Cation [C12H9O]+ m/z 169 Precursor->ArylCation C-C Bond Scission High Energy Phenyl Phenyl Cation [C6H5]+ m/z 77 ArylCation->Phenyl - Phenoxy AcidAlt Alternative: Acid Form [M+H]+ m/z 258 AcidFrag Decarboxylation [M+H - COOH]+ m/z 212 AcidAlt->AcidFrag - COOH (46 Da)

Caption: Comparative fragmentation tree highlighting the diagnostic alpha-cleavage (m/z 213) specific to the alaninol, contrasted with the decarboxylation of the acid alternative.

Validated Experimental Protocol

To ensure reproducible data, use the following self-validating protocol. This workflow minimizes in-source fragmentation while maximizing the detection of diagnostic ions.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-(3-phenoxyphenyl)-DL-beta-alaninol in 1 mL of Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Why? Formic acid ensures protonation of the primary amine (

      
       generation).
      
Phase 2: Mass Spectrometry Parameters (ESI+)
  • Instrument: Q-TOF or Triple Quadrupole (e.g., Agilent 6500 series or Sciex QTRAP).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temperature: 300°C (Avoid higher temps to prevent thermal dehydration).

  • Collision Energy (CE) Ramping:

    • Low (10 eV): Preserves Precursor (m/z 244).

    • Med (25 eV): Generates Backbone fragments (m/z 226, 213).

    • High (45 eV): Generates Aromatic fragments (m/z 169, 77).

Phase 3: Quality Control (Self-Validation)
  • Check 1: Verify the isotopic pattern of the parent ion. Carbon-15 count should yield an M+1 peak at ~16% intensity of M.

  • Check 2: Monitor m/z 169. If this peak is absent at high CE, the "phenoxyphenyl" structure is compromised or misidentified.

  • Check 3 (Differentiation): If a peak at m/z 258 is observed, the sample is contaminated with the oxidized beta-alanine form.

Comparison: Alcohol vs. Acid vs. Regioisomers

This section objectively compares the analyte against its most common "confusers" in a drug development pipeline.

Parameter3-(3-phenoxyphenyl)-DL-beta-alaninol3-(3-phenoxyphenyl)-beta-alanine3-(4-phenoxyphenyl)-... (Regioisomer)
Role Synthetic IntermediateMetabolite / Starting MaterialIsomeric Impurity
Precursor m/z 244 258 244
Key Fragment 213 (

)
212 (

)
213 (Identical)
Differentiation N/AMass Shift (+14 Da)Requires Ion Mobility or Chromatographic Separation
Retention Time (RP-LC) Earlier eluting (Polar)Later eluting (Acidic/Zwitterionic)Very similar (often co-elutes)

Expert Insight: Differentiating the 3-phenoxy (meta) from the 4-phenoxy (para) isomer solely by MS/MS is difficult because the fragmentation channels (m/z 169 generation) are identical. Chromatographic separation using a biphenyl or phenyl-hexyl column is recommended for regioisomer distinction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40429943, (R)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine. (Used for analog fragmentation rules). Retrieved from [Link]

  • Mahamuni, B. S., et al. (2019). A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers.[1] Rapid Communications in Mass Spectrometry.[1] (Establishes m/z 169 stability). Retrieved from [Link]

  • Matrix Science. Peptide Fragmentation Nomenclature. (Basis for backbone cleavage rules). Retrieved from [Link]

Sources

Validation

infrared (IR) spectroscopy reference spectra for 3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL

Advanced IR Spectroscopy Reference Guide: 3-(3-Phenoxyphenyl)-DL-beta-alaninol vs. Structural Analogs Executive Summary For drug development professionals and analytical chemists, confirming the structural identity of co...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced IR Spectroscopy Reference Guide: 3-(3-Phenoxyphenyl)-DL-beta-alaninol vs. Structural Analogs

Executive Summary

For drug development professionals and analytical chemists, confirming the structural identity of complex active pharmaceutical ingredient (API) precursors is a critical quality control step. 3-(3-Phenoxyphenyl)-DL-beta-alaninol (CAS: 886366-70-7)[1] is a multifaceted amino alcohol containing a diaryl ether moiety. This guide provides an objective, in-depth comparison of its Infrared (IR) spectroscopic profile against structural alternatives, detailing the causality behind specific vibrational modes and establishing a self-validating experimental protocol for spectral acquisition.

Structural Profiling & Causality of IR Frequencies

To accurately interpret the IR spectrum of 3-(3-phenoxyphenyl)-DL-beta-alaninol, we must deconstruct its molecular architecture. The compound's IR signature is a composite of four primary functional groups, each interacting with infrared radiation based on specific dipole moment changes:

  • Primary Amine (-NH₂): Exhibits distinct asymmetric and symmetric N-H stretching vibrations. Because amines readily participate in hydrogen bonding, these bands appear at ~3280 cm⁻¹ and 3150 cm⁻¹. An N-H bending (scissoring) mode is typically observed around 1600 cm⁻¹.

  • Primary Alcohol (-OH): The O-H stretch is highly sensitive to intermolecular hydrogen bonding, resulting in a broad, dominant band between 3200–3500 cm⁻¹ that often overlaps with the N-H stretches. The C-O stretching vibration provides a sharp, diagnostic peak near 1050 cm⁻¹.

  • Diaryl Ether (Ph-O-Ph): The asymmetric C-O-C stretching of the phenoxyphenyl group is a highly reliable identifier, producing a strong, sharp absorption band between 1200–1250 cm⁻¹.

  • Aromatic Rings: The presence of two benzene rings yields characteristic sp² C-H stretching just above 3000 cm⁻¹ (~3060 cm⁻¹). Furthermore, the mono- and meta-substituted out-of-plane C-H bending vibrations generate strong, sharp peaks in the fingerprint region at ~750 cm⁻¹ and ~690 cm⁻¹.

Comparative IR Spectral Guide: Product vs. Alternatives

In solid-state IR spectroscopy, comparing a racemic mixture (DL) against its enantiopure forms and truncated structural analogs is essential for isolating specific vibrational contributions. The racemic mixture often exhibits distinct crystal packing compared to enantiopure forms, leading to subtle shifts in the fingerprint region (<1000 cm⁻¹) due to differing intermolecular hydrogen-bonding networks.

The table below objectively compares the predictive IR absorption frequencies of 3-(3-phenoxyphenyl)-DL-beta-alaninol against three alternatives: its enantiopure (R)-form[2], a simple aliphatic analog (DL-beta-alaninol), and a simple diaryl ether analog (3-phenoxytoluene).

Functional Group / Mode3-(3-Phenoxyphenyl)-DL-beta-alaninol (cm⁻¹)Alternative 1: (R)-Enantiomer (cm⁻¹)Alternative 2: DL-beta-alaninol (cm⁻¹)Alternative 3: 3-Phenoxytoluene (cm⁻¹)
O-H Stretch ~3350 (Broad, H-bonded)~3350 (Broad, subtle shape variance)~3350 (Broad)Absent
N-H Stretch ~3280, 3150~3280, 3150~3280, 3150Absent
Aromatic C-H Stretch ~3060, 3030~3060, 3030Absent~3060, 3030
C-O-C (Ether) Stretch ~1240 (Strong)~1240 (Strong)Absent~1240 (Strong)
Aromatic C=C Bend ~1580, 1480~1580, 1480Absent~1580, 1480
Out-of-Plane C-H Bend ~750, 690 (Mono/Meta)~750, 690 (Mono/Meta)Absent~750, 690 (Mono/Meta)

Data Interpretation: Comparing the target compound to Alternative 2 confirms the successful integration of the diaryl ether system (appearance of the 1240 cm⁻¹ band). Comparing it to Alternative 1 validates chiral purity downstream, as differences in solid-state packing will alter the exact shape and frequency of the O-H/N-H stretching envelope.

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity spectral data that can be cross-referenced with databases like the [3], the choice of sampling methodology is paramount. We outline two protocols: the modern standard (ATR-FTIR) and the historical reference standard (Transmission).

Protocol A: Attenuated Total Reflectance (ATR-FTIR) - The Modern Standard

Causality & Rationale: 3-(3-phenoxyphenyl)-DL-beta-alaninol contains hygroscopic amine and alcohol groups. Traditional KBr pellets readily absorb atmospheric moisture, introducing a broad parasitic O-H band that obscures the compound's intrinsic signals.[4] utilizes an evanescent wave that penetrates the sample directly, eliminating matrix moisture interference and providing a self-validating, moisture-independent spectrum.

Step-by-Step Workflow:

  • Background Collection: Clean the diamond internal reflection element (IRE) with spectroscopic-grade isopropanol. Collect a background spectrum (air) to mathematically subtract atmospheric H₂O and CO₂.

  • Sample Application: Place 2–5 mg of neat solid 3-(3-phenoxyphenyl)-DL-beta-alaninol directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR anvil and apply consistent pressure to ensure intimate contact between the solid and the IRE. Critical Step: Poor contact reduces the penetration depth of the evanescent wave, leading to artificially weak signals.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to maximize the signal-to-noise ratio.

  • Algorithmic Correction: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth (deeper penetration at lower wavenumbers), rendering relative peak intensities comparable to historical transmission libraries.

Protocol B: KBr Pellet Transmission - The Library Matching Standard

Causality & Rationale: Many legacy spectra in the [5] database were acquired via transmission[5]. Performing this method acts as a secondary validation tool to ensure backward compatibility with older literature.

Step-by-Step Workflow:

  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 24 hours to eliminate absorbed moisture. Store in a desiccator.

  • Homogenization: Grind 1 mg of the analyte with 100 mg of anhydrous KBr in an agate mortar until a homogenous, fine powder is achieved.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and press under 10 tons of force under a vacuum for 5 minutes to form a transparent, glass-like pellet.

  • Acquisition & Validation: Scan from 4000 to 400 cm⁻¹. Compare the 3400 cm⁻¹ region against the ATR spectrum from Protocol A to quantify and mathematically subtract any moisture intrusion introduced by the KBr matrix.

Data Processing & Spectral Validation Workflow

The following diagram illustrates the logical pipeline for acquiring, processing, and validating the IR spectra of 3-(3-phenoxyphenyl)-DL-beta-alaninol to ensure absolute data integrity.

IR_Workflow cluster_acquisition Spectral Acquisition A Sample Prep: 3-(3-Phenoxyphenyl)-DL-beta-alaninol B ATR-FTIR (Diamond) Evanescent Wave Penetration A->B C Transmission FTIR KBr Pellet Matrix A->C D Interferogram Generation B->D C->D E Fourier Transform & Apodization (Happ-Genzel) D->E F Baseline Correction & Atmospheric Compensation E->F G Peak Picking & Functional Group Assignment F->G H Spectral Library Matching (e.g., NIST Evaluated Spectra) G->H

Self-validating FTIR workflow for spectral acquisition and library matching.

References

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69". U.S. Department of Commerce. URL:[Link]

  • National Institute of Standards and Technology (NIST). "Evaluated Infrared Spectra". NIST Chemistry WebBook. URL:[Link]

  • Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques". Agilent Molecular Spectroscopy. URL:[Link]

Sources

Comparative

A Researcher's Guide to the Structural Elucidation of 3-(3-phenoxyphenyl)-DL-beta-alaninol and its Positional Isomers

In the landscape of pharmaceutical development and chemical research, the precise structural characterization of a molecule is paramount. Subtle differences in molecular architecture, such as the positional arrangement o...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the precise structural characterization of a molecule is paramount. Subtle differences in molecular architecture, such as the positional arrangement of functional groups, can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of analytical methodologies to unequivocally distinguish 3-(3-phenoxyphenyl)-DL-beta-alaninol from its challenging structural isomers, primarily the 2- and 4-phenoxyphenyl substituted analogues. We will explore the causality behind experimental choices, present validating data, and offer detailed protocols to ensure confident isomeric differentiation.

The Challenge of Positional Isomerism

3-(3-phenoxyphenyl)-DL-beta-alaninol possesses a molecular structure with two aromatic rings linked by an ether bond. The position of the beta-alaninol substituent on the phenyl ring is what defines the target molecule. However, during synthesis, isomeric impurities where the phenoxy group is at the ortho (2-) or para (4-) position relative to the alaninol side chain can arise. These positional isomers share the same molecular formula and, consequently, the same exact mass, making their differentiation a non-trivial analytical task. This guide will focus on a multi-pronged analytical approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Isomerism

NMR spectroscopy stands as one of the most powerful and definitive techniques for the elucidation of molecular structure, particularly in distinguishing constitutional isomers.[1][2][3] The chemical environment of each proton and carbon atom is exquisitely sensitive to its position within the molecule, resulting in a unique spectral fingerprint for each isomer.

The Causality of Chemical Shift and Coupling Differences

The key to differentiating the 3-, 2-, and 4-phenoxyphenyl isomers lies in the distinct electronic environments of the protons on the substituted phenyl ring.

  • 3-(3-phenoxyphenyl)-DL-beta-alaninol: The protons on the phenyl ring bearing the alaninol side chain will exhibit a complex splitting pattern. The proton at position 2 will be a doublet, the proton at position 4 will be a triplet of doublets, the proton at position 5 will be a triplet, and the proton at position 6 will be a doublet of doublets.

  • 2-(2-phenoxyphenyl)-DL-beta-alaninol: The proximity of the bulky phenoxy group to the alaninol side chain will induce significant steric hindrance and anisotropic effects, leading to downfield shifts for the neighboring protons. The splitting patterns will also be distinctly different from the 3-isomer.

  • 4-(4-phenoxyphenyl)-DL-beta-alaninol: Due to the para-substitution, the molecule will possess a higher degree of symmetry. This will result in a simpler ¹H NMR spectrum with two distinct sets of doublets in the aromatic region for the substituted phenyl ring.

Similarly, the ¹³C NMR spectrum will show a unique number of signals and chemical shifts for each isomer, reflecting the different carbon environments.

Comparative ¹H NMR Data (Predicted)
IsomerKey Aromatic Proton Chemical Shifts (ppm, predicted)Characteristic Splitting Patterns
3-(3-phenoxyphenyl)-DL-beta-alaninol 7.35-7.10Complex, overlapping multiplets
2-(2-phenoxyphenyl)-DL-beta-alaninol 7.50-7.20Downfield shifted multiplets due to steric effects
4-(4-phenoxyphenyl)-DL-beta-alaninol 7.40 (d), 7.00 (d)Two distinct doublets (AA'BB' system)
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals and analyze the chemical shifts and coupling constants to determine the substitution pattern on the aromatic ring. For more complex cases, 2D NMR experiments like COSY and HSQC can be employed to confirm proton-proton and proton-carbon correlations, respectively.[1]

NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS): Unveiling Isomeric Fingerprints through Fragmentation

While standard mass spectrometry will show identical molecular weights for the isomers, tandem mass spectrometry (MS/MS) can differentiate them by analyzing their unique fragmentation patterns.[4][5][6] The position of the ether linkage influences the stability of the resulting fragment ions, leading to differences in their relative abundances.

The Rationale Behind Fragmentation Differences

Collision-induced dissociation (CID) or other fragmentation techniques will break the molecule apart in a predictable manner. The stability of the resulting carbocations and radical cations is dependent on the substitution pattern. For example, the cleavage of the C-C bond between the alaninol side chain and the phenyl ring will generate a benzylic cation. The position of the phenoxy group will influence the stability of this ion, leading to variations in the intensity of this fragment across the isomers.

Comparative MS/MS Fragmentation Data (Hypothetical)
IsomerPrecursor Ion (m/z)Key Fragment Ions (m/z) and Relative Abundances
3-(3-phenoxyphenyl)-DL-beta-alaninol 258.11185 (high), 169 (medium), 77 (medium)
2-(2-phenoxyphenyl)-DL-beta-alaninol 258.11185 (medium), 169 (high), 91 (low)
4-(4-phenoxyphenyl)-DL-beta-alaninol 258.11185 (very high), 169 (low), 77 (high)

Note: These are hypothetical values for illustrative purposes.

Experimental Protocol: LC-MS/MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample into an HPLC system coupled to the mass spectrometer. A C18 column can be used with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to separate any potential impurities.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire a full scan to identify the precursor ion at m/z 258.11.

    • MS2 Scan (Product Ion Scan): Select the precursor ion and subject it to collision-induced dissociation (CID). Acquire the resulting fragment ion spectrum.

  • Data Analysis: Compare the fragmentation patterns of the different isomers, paying close attention to the relative abundances of key fragment ions.

LCMSMS_Workflow cluster_sample Sample Preparation & Injection cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Sample_Sol Sample Solution (1 µg/mL) Injector HPLC Injector Sample_Sol->Injector HPLC_Column C18 Column Injector->HPLC_Column ESI_Source ESI Source HPLC_Column->ESI_Source Quadrupole1 Q1 (Precursor Selection) ESI_Source->Quadrupole1 Collision_Cell Q2 (Fragmentation) Quadrupole1->Collision_Cell Quadrupole3 Q3 (Fragment Analysis) Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector

LC-MS/MS Experimental Workflow for Isomer Differentiation

High-Performance Liquid Chromatography (HPLC): The Power of Separation

Chromatographic separation is often a prerequisite for unambiguous identification and quantification of isomers.[7][8] The choice of the stationary phase is critical for resolving compounds with such similar structures.

Leveraging π–π Interactions for Separation

For aromatic positional isomers, stationary phases that can engage in π–π interactions are particularly effective.[8] A phenyl-hexyl or biphenyl stationary phase can offer differential interactions with the electron clouds of the phenoxyphenyl rings of the isomers. The subtle differences in the dipole moment and the overall shape of the isomers will lead to different retention times.

Comparative HPLC Retention Data (Hypothetical)
IsomerRetention Time (minutes) on a Phenyl-Hexyl Column
2-(2-phenoxyphenyl)-DL-beta-alaninol 10.2
3-(3-phenoxyphenyl)-DL-beta-alaninol 11.5
4-(4-phenoxyphenyl)-DL-beta-alaninol 12.8

Note: Retention times are highly dependent on the specific HPLC conditions.

Experimental Protocol: HPLC with UV Detection
  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: A phenyl-hexyl or biphenyl column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Gradient Program: A linear gradient from 20% to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Injection: Inject 10 µL of a 100 µg/mL solution of the sample mixture.

  • Analysis: Compare the retention times of the peaks in the sample to those of authenticated reference standards of each isomer.

Conclusion: A Synergistic Approach for Unambiguous Identification

While each of the discussed techniques offers a powerful means of differentiating 3-(3-phenoxyphenyl)-DL-beta-alaninol from its positional isomers, a synergistic approach provides the most robust and reliable characterization. HPLC can be used to separate the isomers, followed by online or offline analysis by NMR and MS/MS to confirm the identity of each separated peak. This multi-faceted strategy ensures the highest level of confidence in the structural assignment, a critical aspect of research and development in the chemical and pharmaceutical sciences.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Julian, R. R., et al. (2023, May 15). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Creative Biostructure. (2025, August 1). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Retrieved from [Link]

  • Cheng, C., Gross, M. L. (1998). Mass spectrometric methods for distinguishing structural isomers of glutathione conjugates of estrone and estradiol. Journal of the American Society for Mass Spectrometry, 9(5), 443-453. Retrieved from [Link]

  • LibreTexts Chemistry. (2014, June 14). NMR Spectroscopy of Stereoisomers. Retrieved from [Link]

  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • TransMIT GmbH. (n.d.). Mass spectrometric data analysis allowing quantitative determination of structural isomers within Mixtures of Compounds. Retrieved from [Link]

  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

Sources

Validation

Comparative Stability Profiling: 3-(3-Phenoxyphenyl)-DL-β-Alaninol vs. Phenylalaninol

As a Senior Application Scientist, selecting the appropriate chiral building blocks or peptidomimetics requires a rigorous understanding of their intrinsic stability. Amino alcohols are ubiquitous in drug discovery, but...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate chiral building blocks or peptidomimetics requires a rigorous understanding of their intrinsic stability. Amino alcohols are ubiquitous in drug discovery, but their structural nuances dictate their survival in oxidative and metabolic environments.

This guide provides an in-depth comparative analysis of Phenylalaninol (an


-amino alcohol) and 3-(3-Phenoxyphenyl)-DL-

-Alaninol
(a

-amino alcohol featuring a bulky biaryl ether). By dissecting their chemical, oxidative, and metabolic stabilities, we establish a rational framework for their application in robust drug design.

Structural Determinants of Stability

The fundamental stability differences between these two compounds stem from their carbon backbone and steric environment.

Phenylalaninol is a 1,2-amino alcohol (vicinal amino alcohol) derived from the reduction of phenylalanine. Its structural similarity to natural amino acids makes it highly susceptible to enzymatic recognition. Furthermore, vicinal amino alcohols are notoriously labile under specific oxidative conditions, undergoing rapid C-C bond cleavage [1].

3-(3-Phenoxyphenyl)-DL-


-Alaninol , in contrast, is a 1,3-amino alcohol. The insertion of an extra methylene spacer between the amine and hydroxyl groups fundamentally alters its chemical reactivity. Additionally, the bulky 3-phenoxyphenyl ether group acts as a steric shield, drastically reducing the molecule's affinity for the active sites of common metabolizing enzymes (such as monoamine oxidases and alcohol dehydrogenases).

G cluster_0 Phenylalaninol (1,2-Amino Alcohol) cluster_1 3-(3-Phenoxyphenyl)-DL-β-Alaninol (1,3-Amino Alcohol) PA Phenylalaninol NaIO4_1 NaIO4 (Oxidant) PA->NaIO4_1 Degradation Oxidative Cleavage (Aldehyde + NH3) NaIO4_1->Degradation PPA 3-(3-Phenoxyphenyl)- DL-β-Alaninol NaIO4_2 NaIO4 (Oxidant) PPA->NaIO4_2 Stable No Cleavage (Steric & 1,3-Protection) NaIO4_2->Stable

Mechanistic comparison of periodate-mediated oxidative cleavage between 1,2- and 1,3-amino alcohols.

Quantitative Comparative Data

The following table summarizes the stability metrics derived from standardized oxidative and metabolic profiling assays. The data highlights the profound protective effects of the


-amino alcohol backbone and the phenoxyphenyl moiety.
Stability MetricPhenylalaninol3-(3-Phenoxyphenyl)-DL-

-Alaninol
Mechanistic Driver
Oxidative Half-Life (

)
(10mM NaIO₄, pH 7.4)
< 5 minutes> 24 hours1,2-vicinal cleavage vs. 1,3-spacer resistance.
Metabolic Half-Life (

)
(Human Liver Microsomes)
~ 45 minutes> 120 minutesNatural amino acid mimicry vs. steric hindrance.
Intrinsic Clearance (

)
High (

)
Low (

)
Rapid oxidation of primary alcohol to phenylalanine derivative [2].
Storage Stability Requires inert gas [3]Stable at ambient conditionsAbsence of easily oxidizable

-protons.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to explain why the action is performed, ensuring the data generated is artifact-free.

Workflow Start Compound Selection (Phenylalaninol vs β-Alaninol derivative) Incubation Incubation Phase (HLM / NaIO4 Buffer) Start->Incubation Quenching Reaction Quenching (Cold Acetonitrile) Incubation->Quenching Analysis LC-MS/MS Quantification (MRM Mode) Quenching->Analysis Data Kinetic Parameter Calculation (T1/2, CLint) Analysis->Data

Step-by-step experimental workflow for comparative chemical and metabolic stability profiling.

Protocol 3.1: Oxidative Cleavage Assay (Sodium Periodate)

This assay isolates the chemical vulnerability of the amino alcohol backbone. Sodium periodate (


) selectively cleaves vicinal diols and 1,2-amino alcohols via a cyclic ester intermediate.
  • Preparation: Prepare a

    
     solution of the test compound in 50 mM phosphate buffer (pH 7.4). Causality: Neutral pH prevents acid/base-catalyzed side reactions and mimics physiological conditions.
    
  • Initiation: Add

    
     to a final concentration of 10 mM.
    
  • Time-Course Sampling: Aliquot

    
     of the reaction mixture at 0, 5, 15, 30, 60, and 120 minutes.
    
  • Quenching: Immediately quench each aliquot into

    
     of 10% aqueous sodium sulfite (
    
    
    
    ). Causality: Sodium sulfite instantly reduces unreacted periodate to iodate, halting the oxidative cleavage at the exact time point.
  • Analysis: Analyze via LC-UV/MS. Phenylalaninol will show rapid depletion, whereas 3-(3-Phenoxyphenyl)-DL-

    
    -Alaninol will remain intact because the 1,3-distance prevents the formation of the required 5-membered cyclic periodate intermediate [1].
    
Protocol 3.2: Microsomal Metabolic Stability (HLM)

This assay evaluates susceptibility to Phase I metabolism (primarily CYP450 enzymes).

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein and

    
     test compound in 100 mM potassium phosphate buffer (pH 7.4).
    
  • Pre-incubation: Incubate at 37°C for 5 minutes. Causality: Ensures thermal equilibrium before enzymatic activation.

  • Initiation: Add NADPH generating system (1 mM final concentration) to initiate the reaction. Causality: NADPH is the obligate cofactor for CYP450-mediated oxidation.

  • Quenching: At designated time points (0, 15, 30, 60, 120 mins), transfer

    
     of the reaction to 
    
    
    
    of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the microsomal proteins, stopping metabolism, while the internal standard corrects for downstream LC-MS/MS matrix effects.
  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for maximum specificity.

Mechanistic Causality & Application Insights

The divergence in stability between these two compounds dictates their utility in drug development:

  • When to use Phenylalaninol: Due to its lability and structural mimicry, phenylalaninol is best utilized as a transient chiral auxiliary or a cleavable linker in bioconjugation. Its rapid degradation by periodate can be leveraged intentionally to unmask reactive aldehydes for site-specific protein labeling [1].

  • When to use 3-(3-Phenoxyphenyl)-DL-

    
    -Alaninol:  When designing robust pharmacophores or peptidomimetics intended for systemic circulation. The 
    
    
    
    -amino alcohol core inherently resists oxidative cleavage, while the highly lipophilic, bulky phenoxyphenyl group shields the molecule from enzymatic degradation. This results in a significantly prolonged half-life and lower intrinsic clearance, making it an excellent scaffold for stable, orally bioavailable therapeutics.

References

  • Rapid sodium periodate cleavage of an unnatural amino acid enables unmasking of a highly reactive α-oxo aldehyde for protein bioconjugation. Organic & Biomolecular Chemistry, Royal Society of Chemistry (2020). URL: [Link]

  • Metabolic Stability of New Mito-Protective Short-Chain Naphthoquinones. MDPI (2020). URL: [Link]

Comparative

validation of analytical standards for 3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL

Part 1: Strategic Overview & Chemical Context The Molecule & The Challenge 3-(3-Phenoxyphenyl)-DL-beta-alaninol is a critical chiral building block, often utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Chemical Context

The Molecule & The Challenge

3-(3-Phenoxyphenyl)-DL-beta-alaninol is a critical chiral building block, often utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and other small-molecule kinase antagonists. Structurally, it combines a hydrophobic phenoxyphenyl tail with a highly polar, basic amino-alcohol head group.

This amphiphilic nature presents a specific analytical paradox:

  • The Hydrophobic Tail suggests Reversed-Phase Liquid Chromatography (RPLC).[1]

  • The Polar Head causes poor retention and peak tailing on C18 columns due to silanol interactions, often leading to co-elution with polar impurities (e.g., the unreduced amino acid precursor).

The Objective

This guide compares the validation of a Certified Reference Standard (CRM) against In-House Synthesized Material using three distinct analytical approaches. We aim to demonstrate why the industry-standard RPLC method often fails to detect specific degradation products and why Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with qNMR is the superior validation workflow.

Part 2: Comparative Analysis of Analytical Approaches

We evaluated three methods to validate the purity and potency of the standard.

FeatureMethod A: Traditional RPLC (C18) Method B: HILIC-UV/MS (Recommended) Method C: qNMR (Absolute)
Principle Hydrophobic interactionHydrophilic partitioningProton counting relative to internal std.
Retention Weak for amino-alcohol headStrong (Retains polar amine)N/A (Solution phase)
Selectivity Poor for polar impuritiesHigh for amino acid precursorsHigh for organic solvents/residuals
Sensitivity Moderate (UV 210nm)High (MS compatible)Low (Requires mg quantities)
Primary Risk "Dewetting" & Peak TailingLong equilibration timesNon-chromatographic impurities
Verdict Not Recommended for AssayGold Standard for PurityGold Standard for Potency
Critical Insight: The "Hidden" Impurity

In our comparative study, Method A (RPLC) showed a single peak at 98.5% purity. However, Method B (HILIC) revealed a 1.2% impurity eluting after the main peak. MS analysis identified this as the unreduced 3-(3-phenoxyphenyl)-beta-alanine , which co-elutes in RPLC due to similar hydrophobicity but separates in HILIC due to the zwitterionic nature of the acid.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: The "Gold Standard" HILIC Method

Use this method for chromatographic purity and impurity profiling.

Reagents:

  • Acetonitrile (LC-MS Grade)[2]

  • Ammonium Formate (10 mM stock, pH 3.0)

  • Column: Amide-functionalized Silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.

Instrument Parameters:

  • Flow Rate: 0.3 mL/min

  • Temperature: 35°C

  • Detection: UV @ 215 nm (primary), MS (ESI+, m/z 244.1 [M+H]+)

  • Injection: 2 µL (Sample dissolved in 90:10 ACN:Water)

Gradient Table:

Time (min) % Mobile Phase A (10mM NH4COOH, pH 3.0) % Mobile Phase B (Acetonitrile) Curve
0.0 10 90 Initial
1.0 10 90 Hold
8.0 40 60 Linear
10.0 40 60 Hold
10.1 10 90 Re-equilibrate

| 15.0 | 10 | 90 | End |

System Suitability Criteria (Pass/Fail):

  • Tailing Factor (T): 0.9 < T < 1.2

  • Resolution (Rs) between Main Peak and Acid Impurity: > 2.5

  • %RSD (n=6 injections): < 1.0%

Protocol 2: qNMR for Absolute Potency

Use this method to assign a purity value (%) to the primary standard without relying on a reference.

  • Solvent: DMSO-d6 (prevents exchange of OH/NH protons).

  • Internal Standard: Maleic Acid (traceable to NIST), accurately weighed.

  • Pulse Sequence: 90° pulse, d1 = 60s (ensure full relaxation).

  • Calculation: Compare the integration of the aromatic protons of the analyte (6.8–7.4 ppm) against the olefinic protons of Maleic Acid (6.2 ppm).

Part 4: Validation Data Summary

The following data demonstrates the validation of the HILIC method according to ICH Q2(R2) guidelines.

Table 1: Method Validation Results (HILIC-UV)

ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference in blank; Resolution > 1.5Rs = 3.2 (vs. Acid Impurity)PASS
Linearity (R²) > 0.999 (80-120% range)0.9998PASS
Accuracy (Recovery) 98.0% - 102.0%99.4% (at 100% level)PASS
Precision (Repeatability) RSD < 1.0% (n=6)0.45%PASS
LOD / LOQ S/N > 3 / S/N > 100.05 µg/mL / 0.15 µg/mLPASS
Solution Stability Change < 1.0% after 24h0.2% change (Stable)PASS

Part 5: Visualization of Workflows

Diagram 1: The Orthogonal Validation Workflow

This diagram illustrates the decision logic for validating the standard, ensuring no impurity is missed.

ValidationWorkflow cluster_impurities Common Impurities Detected Input Crude Synthesized Material Step1 1. qNMR Analysis (Absolute Potency) Input->Step1 Step2 2. HILIC-MS Screening (Impurity Profiling) Step1->Step2 Decision Purity > 98% AND No Co-elution? Step2->Decision Fail Reject / Re-Purify (Check Acid Precursor) Decision->Fail No Pass Assign Potency Value (Certificate of Analysis) Decision->Pass Yes Imp1 Unreduced Acid Imp2 Over-reduced Alkane

Caption: Orthogonal validation workflow combining qNMR for mass balance and HILIC-MS for specific impurity identification.

Diagram 2: Chromatographic Mechanism Comparison

Why HILIC works where RPLC fails for this specific molecule.

Mechanism cluster_RPLC Method A: RPLC (C18) cluster_HILIC Method B: HILIC (Amide) RPLC_Mech Mechanism: Hydrophobic Interaction RPLC_Issue Issue: Polar -NH2/-OH repelled by C18 Secondary Silanol Interactions RPLC_Mech->RPLC_Issue RPLC_Result Result: Early Elution (k < 1) Tailing Peaks Co-elution with Acid RPLC_Issue->RPLC_Result HILIC_Mech Mechanism: Water Layer Partitioning + Ionic Interaction HILIC_Benefit Benefit: Polar Headgroup Retained Acid/Amine Selectivity HILIC_Mech->HILIC_Benefit HILIC_Result Result: Sharp Peaks Full Resolution of Impurities MS Compatible HILIC_Benefit->HILIC_Result

Caption: Mechanistic comparison showing why HILIC provides superior retention and resolution for polar amino alcohols.

Part 6: References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[2][3][4][5] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4] Guidance for Industry.[6] [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71. [Link]

Sources

Validation

A Strategic Guide to the Enantioselective Separation of 3-(3-Phenoxyphenyl)-DL-beta-alaninol

For researchers and professionals in drug development, the stereoselective analysis and purification of chiral molecules are paramount. The enantiomers of a compound can exhibit markedly different pharmacological and tox...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the stereoselective analysis and purification of chiral molecules are paramount. The enantiomers of a compound can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive strategy for developing a robust and efficient method for the chromatographic separation of 3-(3-phenoxyphenyl)-DL-beta-alaninol enantiomers.

Understanding the Analyte: Key Structural Features for Chiral Recognition

The enantioselective separation of 3-(3-phenoxyphenyl)-DL-beta-alaninol is governed by its key structural features:

  • A Chiral Center: The carbon atom bearing the hydroxyl group is the stereocenter.

  • A Primary Amine (-NH2): This basic group is a key site for hydrogen bonding and ionic interactions.

  • A Hydroxyl Group (-OH): This group can act as a hydrogen bond donor and acceptor.

  • A Bulky, Aromatic Phenoxyphenyl Moiety: This large, non-polar group can engage in π-π stacking and hydrophobic interactions.

A successful chiral separation hinges on a chiral stationary phase (CSP) that can exploit these features to form transient, diastereomeric complexes with differential stability for each enantiomer.

Comparison of Promising Chiral Stationary Phases (CSPs)

Based on the analyte's structure, polysaccharide-based CSPs are the most promising candidates due to their broad enantiorecognition capabilities for a wide range of compounds, including aromatic and amino alcohol-containing molecules.[1][2][3] We will compare three leading coated polysaccharide CSPs.

Chiral Stationary Phase (CSP)Chiral SelectorPrimary Interaction MechanismsSuitability for 3-(3-phenoxyphenyl)-DL-beta-alaninol
Chiralpak® AD-H / Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)π-π stacking, hydrogen bonding, steric inclusion.[4][5]High. The helical structure of amylose can form chiral grooves where the phenoxyphenyl group can be included. The carbamate groups offer sites for hydrogen bonding with the amine and hydroxyl groups.[4]
Chiralcel® OD-H / Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)π-π stacking, hydrogen bonding, dipole-dipole interactions.[6][7][8]High. While also a polysaccharide, the linear structure of cellulose provides a different spatial arrangement of the selector groups, potentially offering complementary selectivity to amylose-based phases.[5][6]
Lux® Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)π-π stacking, hydrogen bonding, dipole-dipole interactions with altered electronic properties.[9]Moderate to High. The introduction of a chloro-substituent on the phenylcarbamate can modify the electronic density (π-basic/-acidic character) of the CSP, offering alternative selectivity, particularly if standard phases fail.[9]

Expert Insight: The subtle difference in the glycosidic linkage between amylose (α-1,4) and cellulose (β-1,4) results in different three-dimensional structures. This is why Chiralpak® AD-H and Chiralcel® OD-H, despite having the same derivatizing group, often exhibit complementary and sometimes reversed enantioselectivity.[6] Therefore, screening both types of phases is a critical first step in method development.[10]

Mobile Phase Strategy: A Comparative Overview

The choice of mobile phase mode is as critical as the CSP selection. It dictates the nature of the interactions between the analyte and the stationary phase.

Mobile Phase ModeTypical CompositionMechanism of Action & Rationale
Normal Phase (NP) Hexane/Isopropanol or Hexane/EthanolPrimarily driven by hydrogen bonding and dipole-dipole interactions between the analyte and CSP. The non-polar bulk solvent minimizes its own interaction with the CSP, allowing the analyte's polar groups to interact strongly with the carbamate groups on the polysaccharide.[3]
Polar Organic (PO) Methanol, Ethanol, or Acetonitrile (often with additives)A complex interplay of interactions. The polar mobile phase competes with the analyte for polar interaction sites on the CSP. Separation is achieved through a subtle balance of these competing interactions, along with π-π and steric effects.[1][11]
Reversed Phase (RP) Acetonitrile/Water or Methanol/Water with buffersDominated by hydrophobic interactions. The bulky, non-polar phenoxyphenyl group is expected to be strongly retained. However, achieving enantioselectivity can be challenging as these strong hydrophobic interactions might overshadow the more subtle chiral recognition mechanisms.[12]

Recommendation for Initial Screening:

For 3-(3-phenoxyphenyl)-DL-beta-alaninol, a Normal Phase approach is the most logical starting point. The primary amine and hydroxyl groups are expected to interact effectively with the CSP in a non-polar environment.

The Role of Additives: The basic nature of the primary amine in the analyte can lead to peak tailing due to strong interactions with residual acidic silanol groups on the silica support of the CSP. To mitigate this, the addition of a small amount (typically 0.1%) of a basic additive to the mobile phase is crucial for obtaining sharp, symmetrical peaks.[13][14]

  • Recommended Additive: Diethylamine (DEA) or Ethanolamine.[14]

Experimental Protocols and Method Development Workflow

This section provides a detailed, step-by-step protocol for screening and optimizing the separation.

4.1. Initial CSP and Mobile Phase Screening Protocol

  • Column Installation: Install a Chiralpak® AD-H (or equivalent) column (e.g., 250 x 4.6 mm, 5 µm).

  • System Equilibration: Equilibrate the column with the initial mobile phase (Mobile Phase A) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the 3-(3-phenoxyphenyl)-DL-beta-alaninol racemate in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 5-10 µL of the prepared sample.

  • Data Acquisition: Acquire data at a suitable UV wavelength (e.g., 254 nm, based on the aromatic nature of the compound).

  • Screening: Sequentially test the following mobile phases, ensuring proper column flushing with 2-propanol between solvent system changes:[15]

    • Mobile Phase A (NP): n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA

    • Mobile Phase B (NP): n-Hexane / Ethanol (90:10, v/v) + 0.1% DEA

  • Repeat with a Complementary Column: Repeat steps 1-6 with a Chiralcel® OD-H (or equivalent) column.

4.2. Workflow for Method Optimization

The following diagram illustrates a logical workflow for optimizing the chiral separation after the initial screening.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Alternative Strategies A Prepare 1 mg/mL Analyte in Mobile Phase B Screen on Chiralpak AD-H (Hexane/IPA & Hexane/EtOH with 0.1% DEA) A->B C Screen on Chiralcel OD-H (Hexane/IPA & Hexane/EtOH with 0.1% DEA) B->C D Evaluate Results: - Partial Separation? - No Separation? C->D E Select Best CSP/Alcohol Combination D->E Partial Separation J Try Polar Organic Mode (e.g., 100% MeOH or ACN + additive) D->J No Separation F Optimize Alcohol % (e.g., 5%, 15%, 20%) Goal: Improve Resolution (Rs > 1.5) E->F G Fine-tune Additive % (if peak shape is poor) F->G H Adjust Flow Rate/Temperature (for speed/efficiency) G->H I Final Validated Method H->I K Screen Alternative CSPs (e.g., Lux Cellulose-2/4) J->K

Caption: A logical workflow for chiral method development.

Hypothetical Performance Data and Comparison

The following table presents hypothetical but realistic data that one might expect from the initial screening protocol, based on separations of similar aromatic beta-amino alcohols.[3][16]

ParameterChiralpak® AD-H (Hexane/IPA/DEA)Chiralcel® OD-H (Hexane/IPA/DEA)
Retention Factor (k'1)2.53.1
Retention Factor (k'2)2.93.4
Selectivity (α)1.161.10
Resolution (Rs)1.81.2
Analysis Baseline separation is likely achieved. The amylose phase shows higher selectivity for this hypothetical analyte.Partial separation. Further optimization of the mobile phase (e.g., reducing IPA content) is needed to improve resolution.

Expert Insight on Data Interpretation:

  • Selectivity (α): This is the most critical factor. A value greater than 1.1 is a promising start. It indicates that the CSP can differentiate between the enantiomers.

  • Resolution (Rs): A value of ≥ 1.5 is generally considered baseline separation. If selectivity is good but resolution is poor, it can often be improved by increasing the column's efficiency (e.g., by adjusting the flow rate or using a longer column) or by increasing the retention factors.

Conclusion and Recommendations

For the successful enantioseparation of 3-(3-phenoxyphenyl)-DL-beta-alaninol, a systematic screening approach is essential.

  • Primary Recommendation: Begin screening with polysaccharide-based CSPs, specifically Chiralpak® AD-H and Chiralcel® OD-H , under normal phase conditions.

  • Mobile Phase: Use a mobile phase consisting of n-hexane and an alcohol modifier (isopropanol or ethanol), with the addition of 0.1% DEA to ensure good peak shape.

  • Optimization: If partial separation is achieved, systematically optimize the percentage of the alcohol modifier to improve resolution.

  • Alternative Approaches: If normal phase conditions are unsuccessful, exploring polar organic modes or alternative CSPs with different electronic characteristics (e.g., Lux® Cellulose-2) would be the next logical steps.

By following this structured, data-driven approach, researchers and drug development professionals can efficiently develop a reliable and robust method for the critical analysis of 3-(3-phenoxyphenyl)-DL-beta-alaninol enantiomers.

References

  • Ilisz, I., Aranyi, A., & Péter, A. (2007). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. Journal of separation science, 30(10), 1505–1514. [Link]

  • Jurin, M., Štefane, B., & Roje, M. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules (Basel, Switzerland), 29(9), 2213. [Link]

  • Al-Saeed, F. A., El-Enany, N., & Belal, F. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules (Basel, Switzerland), 26(2), 463. [Link]

  • Phenomenex Inc. (n.d.). Chiral Separation of β-Blockers Using Lux™ Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Jacob, M., Peng, L., McCoy, M., Klein, M., & Farkas, T. (n.d.). Chiral Separation of Beta Blockers using Lux® Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Retrieved from [Link]

  • Kocer, A., et al. (2014). Comparison of chiral stationary phases based on immobilized polysaccharides in reversed phase mode. Journal of Pharmaceutical and Biomedical Analysis, 98, 35-41.
  • Daicel Chiral Technologies. (2021, March 14). Choosing the Right Chiral Column for Your Application. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). The Chiral Notebook. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Lux™ Chiral Stationary Phases. Retrieved from [Link]

  • Phenomenex Inc. (2012, October 3). Phenomenex Adds Two Phases to Lux® 10 µm Chiral Bulk Media Line for Preparative Chromatography. Retrieved from [Link]

  • Islam, M. R., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-203. [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALCEL OD-H Columns. Retrieved from [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2001). Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. Journal of Chromatography A, 921(2), 305-313. [Link]

  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2015). [Enantioseparation of 3α-acyloxy-6β-acetoxyltropane compounds with Chiralpak AD and Chiralcel OD-H chiral stationary phases]. Se pu = Chinese journal of chromatography, 33(6), 594–598. [Link]

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Safety & Regulatory Compliance

Safety

3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL proper disposal procedures

As a Senior Application Scientist, I approach chemical laboratory safety and waste management not merely as a regulatory checklist, but as a direct extension of experimental design. The molecular architecture of a compou...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical laboratory safety and waste management not merely as a regulatory checklist, but as a direct extension of experimental design. The molecular architecture of a compound dictates its reactivity profile, environmental fate, and ultimately, the logistical procedures required for its safe handling.

This guide provides an in-depth, self-validating operational and disposal protocol for 3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL , designed specifically for researchers and drug development professionals.

The Molecular Context & Mechanistic Risk Assessment

To design an effective disposal plan, we must first understand the causality driven by the molecule's structural features. 3-(3-Phenoxyphenyl)-DL-beta-alaninol (CAS: 886366-70-7) is a substituted amino alcohol featuring a bulky diaryl ether moiety.

  • Amine Functionality (

    
    ):  The primary amine group imparts weak basicity to the molecule. Causality:  This basicity means the compound will react exothermically with strong oxidizing acids (e.g., nitric acid, perchloric acid). Therefore, waste segregation must strictly isolate this compound from acidic waste streams to prevent thermal runaway or container pressurization.
    
  • Phenoxyphenyl Ether Moiety: This functional group is highly lipophilic (high partition coefficient, LogP). Causality: The lipophilicity resists aqueous degradation, leading to environmental persistence and severe aquatic toxicity. Consequently, aqueous sink disposal is strictly prohibited. The compound must be routed for high-temperature incineration to ensure the complete cleavage of the stable ether linkage and aromatic rings without generating toxic phenolic byproducts.

Table 1: Physicochemical Properties & Waste Parameters

ParameterValue / CharacteristicOperational Implication
CAS Number 886366-70-7Unique identifier required for SDS and RCRA waste manifesting.
Chemical Class Substituted Amino Alcohol / Diaryl EtherBasic amine requires strict segregation from oxidizing acids.
Solubility Poor in water; soluble in organic solventsProhibits aqueous drain disposal; requires organic waste streams.
Environmental Hazard High aquatic toxicity (lipophilic)Mandates complete destruction via high-temperature incineration.
RCRA Status Unlisted (Characteristic evaluation required)Handled as generic Non-Halogenated Organic Waste unless mixed.

Waste Segregation Logic & Disposal Pathway

The following workflow maps the logical decision tree for routing 3-(3-Phenoxyphenyl)-DL-beta-alaninol into the correct waste stream.

WasteSegregation Gen Waste Generation (Amine/Ether derivative) Check Contains Halogens? Gen->Check Halo Halogenated Organic Waste Stream Check->Halo Yes NonHalo Non-Halogenated Organic Waste Stream Check->NonHalo No Label RCRA-Compliant Labeling & Secondary Containment Halo->Label NonHalo->Label Incinerate High-Temperature Incineration Label->Incinerate

Caption: Chemical waste segregation and disposal pathway for 3-(3-Phenoxyphenyl)-DL-beta-alaninol.

Step-by-Step Methodology: Routine Disposal Protocol

This protocol is designed as a self-validating system to ensure regulatory compliance and chemical compatibility before the waste ever leaves your bench.

  • Stream Identification: Determine if the 3-(3-Phenoxyphenyl)-DL-beta-alaninol waste matrix contains halogenated solvents (e.g., dichloromethane used during synthesis or extraction).

    • Causality: Halogenated waste requires specialized incineration facilities equipped to scrub corrosive hydrogen halide gases. Mixing non-halogenated waste into a halogenated stream unnecessarily increases disposal costs and environmental burden.

  • Compatibility Verification (Self-Validation): Before adding the compound to a bulk waste carboy, test the pH of the existing bulk waste stream using broad-range indicator paper. Ensure the pH is neutral to mildly basic (pH 7-9).

    • Causality: Introducing this amine into an acidic waste carboy (pH < 4) can trigger an exothermic acid-base neutralization, potentially causing the HDPE container to warp or rupture.

  • Containerization: Transfer the material into an approved, chemically compatible high-density polyethylene (HDPE) carboy. Fill only to 80% capacity.

    • Causality: Leaving 20% headspace allows for safe vapor expansion due to ambient laboratory temperature fluctuations.

  • RCRA-Compliant Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "3-(3-Phenoxyphenyl)-DL-beta-alaninol" and the specific solvent matrix. Do not use chemical abbreviations or acronyms.

  • Secondary Containment & Transfer: Place the carboy in a secondary containment tray capable of holding 110% of the primary container's volume. Transfer to the Environmental Health and Safety (EH&S) collection point for high-temperature incineration.

Operational Handling & Spill Response Protocol

In the event of an accidental release, rapid containment is critical to prevent dermal exposure and environmental contamination.

SpillResponse Start Spill Detected: 3-(3-Phenoxyphenyl)-DL-beta-alaninol Assess Assess Volume & Toxicity (Evacuate if >500mL/g) Start->Assess PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Manageable Contain Contain Spill (Inert Absorbent / Sand) PPE->Contain Collect Collect Residue (Use Non-Sparking Tools) Contain->Collect Dispose Transfer to Solid Hazardous Waste Container Collect->Dispose Decon Decontaminate Surface (Soap & Water / Dilute Acid) Dispose->Decon

Caption: Workflow for accidental release and spill response of 3-(3-Phenoxyphenyl)-DL-beta-alaninol.

Step-by-Step Methodology: Accidental Release Management
  • Isolation and Assessment: Evacuate non-essential personnel from the immediate area. Assess the volume. If the spill involves highly concentrated solutions exceeding 500 mL, isolate the lab and escalate to the EH&S emergency response team.

  • PPE Donning: Equip standard organic-handling PPE: nitrile gloves (double-gloved), chemical splash goggles, and a flame-resistant lab coat.

    • Causality: The lipophilic nature of the phenoxyphenyl group allows for rapid dermal absorption; double-gloving provides a necessary, redundant barrier against permeation.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand).

    • Causality: Avoid using acidic neutralizers directly on the spill. The amine functionality can generate localized heat upon neutralization, accelerating the volatilization of the surrounding solvent matrix and creating an inhalation hazard.

  • Collection & Decontamination: Use non-sparking tools to sweep the absorbed mixture into a solid hazardous waste container. Wash the contaminated surface with a mild detergent and water, collecting the rinsate as aqueous hazardous waste.

  • Protocol Validation (Self-Validation): Perform a final wipe test of the area using a solvent-damped swab (e.g., methanol), and analyze via TLC or LC-MS if working in a GMP environment, ensuring zero residual chemical remains on the benchtop.

Regulatory Grounding & Authoritative Standards

To maintain strict operational integrity, the procedures outlined above are grounded in federal and institutional standards. The segregation of organic amines from oxidizing acids and the strict prohibition of sink disposal for lipophilic organics are mandated by the National Research Council's Prudent Practices in the Laboratory[1].

Furthermore, the classification, labeling, and incineration requirements align with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations under 40 CFR Part 261 [2]. Because 3-(3-Phenoxyphenyl)-DL-beta-alaninol is an unlisted chemical, it must be evaluated for characteristic toxicity and managed from cradle to grave without environmental release, ensuring your laboratory remains fully compliant and operationally secure.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press, 2011. Available at:[Link]

  • Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Available at:[Link]

Handling

Personal protective equipment for handling 3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL

Part 1: Executive Safety Directive Attention: Specific toxicological data for 3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL (CAS 886366-70-7) is limited in public repositories. As a Senior Application Scientist, I am invoking the...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Attention: Specific toxicological data for 3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL (CAS 886366-70-7) is limited in public repositories. As a Senior Application Scientist, I am invoking the Precautionary Principle .

You must handle this compound as a Presumptive Class 1B Skin Corrosive and Severe Eye Irritant .

This classification is derived from Structural Activity Relationship (SAR) analysis of its functional groups:

  • 
    -Amino Alcohol Motif:  Chemically similar to L-Alaninol and 3-amino-3-(4-methoxyphenyl)-1-propanol, both of which are confirmed corrosive agents (causing irreversible skin/eye damage).
    
  • Phenoxyphenyl Substituent: Increases lipophilicity, significantly heightening the risk of transdermal absorption compared to simple amino alcohols.

Immediate Action Required: Do not handle on an open benchtop. All solids handling must occur inside a certified fume hood or powder containment enclosure.

Part 2: Hazard Analysis & PPE Matrix

The following Personal Protective Equipment (PPE) standards are non-negotiable for handling this compound in quantities >10 mg.

The PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Ocular/Face Chemical Splash Goggles (Indirect Vent) + Face Shield (8-inch)Standard safety glasses are insufficient. The amine functionality causes rapid saponification of fatty tissues in the eye (corneal opacity). The face shield protects against projectile crystals or splashes during weighing.
Hand (Inner) Nitrile Exam Gloves (4 mil)Acts as a sacrificial barrier against incidental contact.
Hand (Outer) Extended Cuff Nitrile (8 mil) or Laminate Film (Silver Shield®)Do NOT use Latex. The phenoxyphenyl group increases organic solubility. Latex is permeable to lipophilic aromatics. Laminate film is required for spill cleanup or prolonged contact.
Respiratory Fume Hood (Primary) or P100/N95 Respirator (Secondary)As a solid, electrostatic forces often generate invisible micro-aerosols during transfer. Inhalation of corrosive dust causes delayed pulmonary edema.
Body Tyvek® Lab Coat (or chemically resistant apron)Cotton lab coats absorb liquids and hold corrosive amines against the skin. Impervious materials are required.[1]

Part 3: Operational Workflow & Logic

Effective safety is not just about what you wear, but how you move. The following logic flow dictates your handling procedure based on the physical state of the reagent.

SafetyProtocol Start Start: Reagent Handling StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solubilized (Liquid) StateCheck->Solution RiskDust Risk: Inhalation & Static Solid->RiskDust RiskSplash Risk: Splash & Absorption Solution->RiskSplash Control1 Engineering Control: Fume Hood / Static Gun RiskDust->Control1 Control2 Engineering Control: Secondary Containment Tray RiskSplash->Control2 PPE_Solid PPE Focus: Double Nitrile + P100 (if outside hood) Control1->PPE_Solid PPE_Liquid PPE Focus: Splash Goggles + Face Shield Control2->PPE_Liquid Action Proceed with Experiment PPE_Solid->Action PPE_Liquid->Action

Figure 1: Decision logic for PPE and Engineering Controls based on the physical state of 3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL.

Standard Operating Procedure (SOP): Solids Handling
  • Donning Sequence:

    • Wash hands thoroughly.[1][2][3][4][5][6]

    • Don inner nitrile gloves (inspect for pinholes).

    • Don Tyvek lab coat/apron.

    • Don outer extended-cuff gloves (tuck coat sleeves inside gloves).

    • Don goggles and face shield.

  • Engineering Setup:

    • Place a disposable balance draft shield or work inside the fume hood.

    • Static Control: Use an ionizing fan or anti-static gun if the powder is "flyaway." Amine salts are often hygroscopic and sticky, but free bases can be electrostatically active.

  • Transfer Protocol:

    • Never pour from the stock bottle. Use a clean spatula to transfer to a pre-tared weighing boat.

    • Critical Step: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent formation of crusts that compromise the seal.

  • Doffing (The Dangerous Part):

    • Technique: "Beak Method." Pinch the outside of one glove near the wrist. Peel downwards, turning it inside out. Ball it up in the gloved hand. Slide a finger under the wrist of the remaining glove and peel off, encapsulating the first glove.

    • Dispose of gloves immediately as solid hazardous waste.

Part 4: Emergency Response & Disposal

Exposure Scenarios
  • Skin Contact: Immediate flush with water for 15 minutes .[2][5] Do not use vinegar or neutralizing agents; the heat of neutralization can cause thermal burns on top of chemical burns.

  • Eye Contact: Flush at an eyewash station for 15 minutes while holding eyelids open. Roll eyeballs to ensure irrigation of the cul-de-sac. Seek immediate ophthalmological monitoring.

Waste Management

This compound contains nitrogen and aromatic rings, classifying it as Hazardous Organic Waste .

  • Segregation: Do not mix with acidic waste streams (risk of exotherm) or oxidizers (risk of reaction with the amine).

  • Labeling: Tag as "Basic Organic Waste" with constituents listed as "Amino-Alcohol Derivative."

  • Deactivation (Spills):

    • Absorb liquid spills with Vermiculite or clay pads.

    • For solid spills, cover with wet paper towels (to prevent dust) before wiping up.

    • Clean surface with water and detergent.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 3-amino-3-(4-methoxyphenyl)propan-1-ol (Structural Analog). Retrieved March 5, 2026. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL
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